molecular formula C11H17NO B1502120 4-(2-Methyl-propylamino)-3-methyl-phenol CAS No. 887587-87-3

4-(2-Methyl-propylamino)-3-methyl-phenol

Cat. No.: B1502120
CAS No.: 887587-87-3
M. Wt: 179.26 g/mol
InChI Key: FMYRFJMKUUFDQC-UHFFFAOYSA-N
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Description

4-(2-Methyl-propylamino)-3-methyl-phenol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

887587-87-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-4-(2-methylpropylamino)phenol

InChI

InChI=1S/C11H17NO/c1-8(2)7-12-11-5-4-10(13)6-9(11)3/h4-6,8,12-13H,7H2,1-3H3

InChI Key

FMYRFJMKUUFDQC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)O)NCC(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a viable and efficient synthetic pathway for 4-(2-Methyl-propylamino)-3-methyl-phenol. This document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. The synthesis is approached as a two-stage process, commencing with the preparation of the key intermediate, 4-amino-3-methylphenol, followed by a reductive amination to introduce the 2-methyl-propyl (isobutyl) group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and materials science.

Introduction and Strategic Overview

4-(2-Methyl-propylamino)-3-methyl-phenol and its derivatives are of significant interest in various fields, including pharmaceutical development and as intermediates for specialized polymers and dyes. The strategic approach to its synthesis hinges on a robust and scalable two-step sequence. This methodology was selected for its high potential for yield and purity, leveraging well-established and understood chemical transformations.

The core of this synthetic strategy involves:

  • Step 1: Synthesis of 4-Amino-3-methylphenol. This crucial intermediate is prepared via the reduction of 3-methyl-4-nitrophenol. This precursor is readily accessible through the nitration of m-cresol.[1][2] The reduction of the nitro group is a high-yielding and clean transformation.

  • Step 2: Reductive Amination. The synthesized 4-amino-3-methylphenol is then N-alkylated using isobutyraldehyde through a reductive amination process. This method is highly selective for the formation of the secondary amine and avoids common issues of over-alkylation often encountered with direct alkylation methods.[3]

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Pathway m-cresol m-cresol 3-methyl-4-nitrophenol 3-methyl-4-nitrophenol m-cresol->3-methyl-4-nitrophenol Nitration (e.g., HNO₃, H₂SO₄) 4-amino-3-methylphenol 4-amino-3-methylphenol 3-methyl-4-nitrophenol->4-amino-3-methylphenol Reduction (e.g., H₂, Pd/C) 4-(2-Methyl-propylamino)-3-methyl-phenol 4-(2-Methyl-propylamino)-3-methyl-phenol 4-amino-3-methylphenol->4-(2-Methyl-propylamino)-3-methyl-phenol Reductive Amination (Isobutyraldehyde, NaBH(OAc)₃)

Caption: Overall synthetic workflow for 4-(2-Methyl-propylamino)-3-methyl-phenol.

Synthesis of the Intermediate: 4-Amino-3-methylphenol

The synthesis of 4-amino-3-methylphenol is a critical first stage. While multiple routes exist, the reduction of 3-methyl-4-nitrophenol is a reliable and well-documented method.[2][4]

Rationale for Method Selection

The catalytic hydrogenation of 3-methyl-4-nitrophenol using palladium on carbon (Pd/C) is the preferred method for this transformation. This choice is based on several key advantages:

  • High Selectivity: Catalytic hydrogenation is highly selective for the reduction of the nitro group, leaving the phenol and aromatic ring intact.

  • Clean Reaction: The byproducts are typically water, and the catalyst can be easily removed by filtration, simplifying the work-up procedure.

  • Scalability: This method is readily scalable for larger-quantity production.

Experimental Protocol

Materials:

  • 3-Methyl-4-nitrophenol

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: A suitable hydrogenation reactor is charged with 3-methyl-4-nitrophenol and methanol.

  • Inerting: The reactor is purged with nitrogen gas to remove any oxygen.

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reactor is depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of filter aid to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4-amino-3-methylphenol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final, high-purity 4-amino-3-methylphenol.[4]

Reductive Amination to Yield 4-(2-Methyl-propylamino)-3-methyl-phenol

The final step in the synthesis is the N-alkylation of 4-amino-3-methylphenol with isobutyraldehyde via reductive amination.

Mechanistic Insight and Reagent Selection

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][5] The reaction proceeds through two key stages:

  • Imine Formation: The amine of 4-amino-3-methylphenol reacts with the carbonyl group of isobutyraldehyde to form an intermediate imine (or iminium ion under acidic conditions).

  • Reduction: The imine is then reduced in situ to the desired secondary amine.

For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its advantages include:

  • Mildness and Selectivity: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes, minimizing the reduction of the starting aldehyde.[3]

  • Operational Simplicity: The reaction can often be carried out as a one-pot procedure without the need to isolate the intermediate imine.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction 4-amino-3-methylphenol 4-amino-3-methylphenol Imine_Intermediate Imine Intermediate 4-amino-3-methylphenol->Imine_Intermediate + Isobutyraldehyde - H₂O Isobutyraldehyde Isobutyraldehyde Final_Product 4-(2-Methyl-propylamino) -3-methyl-phenol Imine_Intermediate->Final_Product + NaBH(OAc)₃

Sources

Physicochemical Profiling and Analytical Characterization of 4-(2-Methyl-propylamino)-3-methyl-phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Methyl-propylamino)-3-methyl-phenol (CAS: 887587-87-3) is a structurally distinct secondary amine-substituted cresol derivative[1][2]. In pharmaceutical development and materials science, substituted p-aminophenols present a unique set of physicochemical challenges. They are amphoteric, highly redox-active, and exhibit complex pH-dependent solubility profiles.

This whitepaper provides an authoritative, in-depth methodology for profiling the physicochemical properties of this compound. By moving beyond standard boilerplate protocols, this guide explores the causality behind analytical choices—specifically addressing the compound's lipophilicity, its susceptibility to oxidative degradation, and the self-validating experimental systems required to accurately characterize it.

Structural Profiling & In Silico Physicochemical Predictions

The core structure consists of a phenol ring substituted with a methyl group at the ortho position relative to a secondary isobutylamino group. This specific substitution pattern dictates its behavior in aqueous systems:

  • Amphoteric Nature: The molecule possesses both a weakly acidic phenolic hydroxyl group and a weakly basic secondary aromatic amine.

  • Electronic Effects: The electron-donating 3-methyl group and the N-isobutyl chain increase the electron density of the aromatic ring. This slightly elevates the pKa of the amine compared to unsubstituted aniline derivatives, while simultaneously increasing the molecule's susceptibility to autoxidation.

Quantitative Data Summary
PropertyValue / Predicted RangeAnalytical Method / Source
CAS Registry Number 887587-87-3Chemical Databases[1][2]
Molecular Formula C 11​ H 17​ NOExact Mass Analysis[1]
Molecular Weight 179.26 g/mol Mass Spectrometry[1]
Topological Polar Surface Area (TPSA) ~32.2 ŲIn Silico Prediction
pKa (Amine Conjugate Acid) 5.5 – 6.0Potentiometric Titration[3]
pKa (Phenolic OH) 10.0 – 10.5UV-Metric Titration
LogP (Octanol/Water) 2.5 – 3.0Shake-Flask Method[4]

Multiparametric Characterization Workflow

To ensure high-fidelity data, the analytical workflow must account for the compound's specific liabilities. The diagram below maps the logical progression of physicochemical characterization.

Workflow Compound 4-(Isobutylamino)- 3-methylphenol pKa Potentiometric Titration (pKa) Compound->pKa Ionization LogP Shake-Flask Method (LogP) Compound->LogP Lipophilicity Stability Redox Stability Profiling Compound->Stability Degradation Formulation Formulation & Salt Selection pKa->Formulation LogP->Formulation Stability->Formulation

Fig 1. Multiparametric physicochemical characterization workflow for aminophenol derivatives.

Experimental Methodologies

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because 4-(2-Methyl-propylamino)-3-methyl-phenol is moderately lipophilic (LogP ~2.8), the neutral species will likely precipitate in a purely aqueous titration before the inflection point is reached. We employ a methanol-water cosolvent extrapolation method (Yashuda-Shedlovsky plot) to circumvent this[3].

Causality & Logic: Methanol is chosen as the cosolvent because its solvation properties closely mimic water, minimizing deviations in the dielectric constant. Self-Validating System: The protocol utilizes a forward (NaOH) and backward (HCl) titration. If the backward titration curve does not perfectly overlay the forward curve, it indicates that the compound has either precipitated or degraded (oxidized) during the assay.

Step-by-Step Procedure:

  • Electrode Calibration: Calibrate the glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01. Perform a blank titration in 0.15 M KCl to generate a Gran plot, verifying the exact concentration of the titrants and ensuring the absence of carbonate contamination.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a methanol/water mixture (e.g., 30% MeOH). Add 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH to 2.5 using standardized 0.5 M HCl to fully protonate the secondary amine.

  • Titration: Titrate with standardized 0.5 M NaOH under a continuous Argon blanket (to prevent oxidation) until pH 11.5 is reached.

  • Extrapolation: Repeat the process at 40% and 50% MeOH. Plot the apparent pKa values against the mole fraction of methanol and extrapolate to 0% methanol to find the aqueous pKa[3].

Protocol 2: Shake-Flask Method for LogP Profiling (OECD TG 107)

The shake-flask method remains the definitive standard for determining the partition coefficient of novel compounds[4].

Causality & Logic: For amphoteric compounds, LogP must be measured using the strictly neutral species. Based on the predicted pKa values, the molecule is uncharged at pH 7.4. Therefore, the aqueous phase must be heavily buffered at pH 7.4. Furthermore, because aminophenols auto-oxidize in water, the system must be purged with inert gas. Self-Validating System: A mass balance calculation is strictly enforced. The sum of the compound quantified in the octanol phase and the aqueous phase must equal ≥95% of the initial input. A deficit indicates interfacial aggregation or chemical degradation.

Step-by-Step Procedure:

  • Phase Saturation: Vigorously stir analytical-grade n-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.

  • Sample Solubilization: Dissolve the compound in the pre-saturated octanol phase at a concentration of 1 mg/mL.

  • Partitioning: Transfer equal volumes (e.g., 5 mL each) of the spiked octanol and pre-saturated buffer into a borosilicate glass vial. Purge the headspace with Argon.

  • Equilibration: Agitate the vials on a mechanical shaker at 100 rpm for 24 hours at exactly 25.0 °C in the dark.

  • Phase Separation & Analysis: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions. Quantify the concentration in both phases using HPLC-UV at the compound's λmax​ (isosbestic point). Calculate LogP as log10​(Coct​/Caq​) [4].

Metabolic and Chemical Stability: The Redox Pathway

The most critical liability of 4-(2-Methyl-propylamino)-3-methyl-phenol is its chemical instability. Substituted p-aminophenols undergo a well-documented two-step, one-electron oxidation process[5].

When exposed to atmospheric oxygen, transition metals, or cytochrome P450 enzymes, the compound loses an electron to form a semiquinone imine radical. A subsequent electron loss yields a highly reactive quinone imine [5]. These electrophilic species are notorious in toxicology because they undergo transimination or Michael addition with nucleophilic residues (e.g., cysteine, lysine) on cellular proteins and DNA, leading to macromolecular adducts and toxicity[6].

Redox Reduced Reduced State (Aminophenol) Radical Semiquinone Imine Radical Reduced->Radical -1e-, -1H+ (Autoxidation) Oxidized Oxidized State (Quinone Imine) Radical->Oxidized -1e-, -1H+ Oxidized->Reduced +2e-, +2H+ (Antioxidants) Adducts Protein/DNA Adducts (Toxicity) Oxidized->Adducts Nucleophilic Attack Polymers Oligomeric Polymers Oxidized->Polymers Condensation

Fig 2. Oxidative degradation pathway of p-aminophenols to reactive quinone imines.

Formulation Implications

Because of this degradation pathway, any liquid formulation or biological assay involving this compound requires stringent antioxidant protection. The addition of sacrificial reducing agents (such as ascorbic acid or reduced glutathione) is mandatory to push the equilibrium back toward the reduced aminophenol state, preventing the accumulation of toxic quinone imines[6]. Furthermore, to improve solubility and solid-state stability, the compound should be isolated as a crystalline salt (e.g., hydrochloride or mesylate) targeting the basic secondary amine.

References

  • 3-methyl-4-[(2-methylpropyl)amino]phenol - Reagent Database . Reagent Database. URL:[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . Analytical Chemistry (ACS Publications). URL:[Link]

  • Registration Dossier: OECD Test Guideline 107 (Partition Coefficient n-octanol/water: Shake Flask Method) . European Chemicals Agency (ECHA). URL: [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry . Electrochimica Acta (via USTC). URL:[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome . Chemical Research in Toxicology (ACS Publications). URL:[Link]

Sources

4-(2-Methyl-propylamino)-3-methyl-phenol (CAS 887587-87-3): A Comprehensive Technical Guide on Synthesis, Characterization, and Procurement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, sterically hindered p-aminophenol derivatives serve as highly privileged scaffolds. 4-(2-Methyl-propylamino)-3-methyl-phenol (CAS Registry Number: 887587-87-3) is a specialized building block characterized by its secondary isobutyl amine and an ortho-methyl substitution on the phenolic core[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, structural utility in Structure-Activity Relationship (SAR) studies, and rigorous procurement protocols.

Physicochemical Profiling & Structural Analysis

The unique structural topology of this compound dictates its chemical reactivity and biological utility. The 3-methyl group provides steric hindrance that restricts the rotational freedom of the adjacent N-isobutyl group, effectively locking the molecule into specific conformations favorable for hydrophobic pocket binding.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 4-(2-Methyl-propylamino)-3-methyl-phenol
Common Synonyms 3-Methyl-4-[(2-methylpropyl)amino]phenol; 4-(Isobutylamino)-3-methylphenol[1]
CAS Registry Number 887587-87-3[1][2]
Molecular Formula C11H17NO[1]
Molecular Weight 179.26 g/mol [1]
Core Scaffold Substituted p-aminophenol
Safety Data Sheet (SDS) GHS Rev.11 Compliant[3]

Synthetic Methodology: Direct Reductive Amination

When commercial sourcing is unfeasible or custom isotopic labeling is required, the compound can be synthesized via the direct reductive amination of 4-amino-3-methylphenol with isobutyraldehyde.

Causality in Reagent Selection

The protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN). As established by Abdel-Magid et al., NaBH(OAc)3 is the reagent of choice because it selectively reduces the intermediate imine (or iminium ion) faster than the unreacted aldehyde, minimizing unwanted alcohol byproducts[4]. Furthermore, it eliminates the risk of toxic hydrogen cyanide gas generation during acidic workups, which is a critical safety flaw of NaBH3CN[4]. 1,2-Dichloroethane (DCE) is selected as the solvent because reductive amination kinetics are significantly faster in DCE compared to Tetrahydrofuran (THF)[4].

Self-Validating Synthetic Protocol
  • Imine Condensation : Suspend 4-amino-3-methylphenol (1.0 equiv) and isobutyraldehyde (1.05 equiv) in anhydrous DCE (0.2 M).

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the primary amine (ninhydrin-active red/purple spot) confirms complete Schiff base formation.

  • Selective Reduction : Add NaBH(OAc)3 (1.5 equiv) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 3–4 hours[4].

    • Validation Check: Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the target mass (m/z 180.1 [M+H]+) and the absence of the imine mass dictate the completion of the reduction step.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

SyntheticWorkflow A 4-Amino-3-methylphenol (Starting Material) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Isobutyraldehyde (Carbonyl Source) B->C E 4-(2-Methyl-propylamino)- 3-methyl-phenol (CAS 887587-87-3) C->E Reductive Amination D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Figure 1: Direct reductive amination workflow for synthesizing CAS 887587-87-3.

Applications in Drug Discovery & SAR

The integration of 4-(2-Methyl-propylamino)-3-methyl-phenol into screening libraries is driven by three distinct pharmacophoric advantages:

  • Lipophilicity Modulation : The branched isobutyl chain significantly increases the LogP of the parent p-aminophenol, enhancing passive membrane permeability.

  • Metabolic Shielding : The steric bulk of the isobutyl group and the ortho-methyl group shields the basic nitrogen from rapid N-dealkylation by Cytochrome P450 (CYP) enzymes, a common metabolic liability in secondary amines.

  • Redox Stability : Unlike unsubstituted p-aminophenols (e.g., paracetamol), which can be rapidly oxidized to toxic quinone imines, the dual substitution on this ring alters the oxidation potential, potentially mitigating hepatotoxic liabilities during lead optimization.

Supplier Evaluation & Procurement Strategy

Because this is a specialized intermediate, procurement requires vetting suppliers for analytical transparency. Several global chemical marketplaces list this compound, primarily sourced from specialized synthesis labs[1][2][5].

Table 2: Commercial Supplier Landscape

Supplier PlatformListed PuritySourcing RegionPrimary Use Case
Guidechem >98% / CustomGlobal / ChinaBulk synthesis & scaling[5]
ChemicalBook >98%GlobalResearch & Library generation[2]
Reagent Database Analytical GradeGlobalHigh-throughput screening (HTS)[1]
XiXisys N/A (SDS Provider)GlobalSafety & Compliance documentation[3]

Analytical Characterization Protocol

To ensure the integrity of procured batches before integration into complex synthetic pipelines, laboratories must employ a self-validating Quality Control (QC) logic.

Step-by-Step QC Methodology
  • HPLC-UV Purity Assessment :

    • Method: C18 Reverse-phase column. Mobile phase: H2O/Acetonitrile (0.1% TFA) gradient from 5% to 95% over 10 minutes.

    • Acceptance Criteria: A single sharp peak at 254 nm with an Area Under Curve (AUC) > 98%.

  • LC-MS (ESI+) Mass Confirmation :

    • Method: Electrospray Ionization in positive mode.

    • Acceptance Criteria: Base peak at m/z 180.1 corresponding to the [M+H]+ pseudo-molecular ion.

  • Nuclear Magnetic Resonance (NMR) Structural Validation :

    • Method: 1H NMR (400 MHz, CDCl3).

    • Acceptance Criteria: Confirm the isobutyl signature: a doublet at ~0.9-1.0 ppm (6H, two CH3 groups), a multiplet at ~1.8-2.0 ppm (1H, CH), and a doublet at ~2.8-3.0 ppm (2H, N-CH2). The aromatic protons should present a characteristic pattern between 6.5-7.0 ppm, and the aryl-methyl group will appear as a singlet at ~2.1-2.3 ppm.

QCLogic S Commercial Batch (CAS 887587-87-3) HPLC HPLC-UV Analysis (Target: >98% Purity) S->HPLC NMR 1H & 13C NMR (Structural Integrity) S->NMR MS LC-MS (ESI+) (Target: m/z 180.1) S->MS Pass Approved for Library Synthesis HPLC->Pass Pass Fail Reject Batch (Return to Supplier) HPLC->Fail Fail NMR->Pass Pass NMR->Fail Fail MS->Pass Pass MS->Fail Fail

Figure 2: Self-validating quality control logic for commercial batch approval.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications. 4

  • Guidechem. "4-[(3-hidroxi-propilamino)-fenil-metilo]-fenol - Supplier Data & Synonyms."5

  • Reagent Database. "3-methyl-4-[(2-methylpropyl)amino]phenol (CAS 887587-87-3)." 1

  • ChemicalBook. "CAS-Nummernliste -8- Seite 541 (887587-87-3)." 2

  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 887587-87-3." 3

Sources

Mass Spectrometry Fragmentation Dynamics of 4-(2-Methyl-propylamino)-3-methyl-phenol: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and fine chemical intermediates requires a rigorous understanding of gas-phase ion chemistry. This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways for 4-(2-methyl-propylamino)-3-methyl-phenol (commonly known as 4-(isobutylamino)-3-methylphenol). By dissecting the competing fragmentation trajectories of its secondary alkylamine and phenolic moieties, this guide equips analytical scientists with the theoretical framework and validated experimental protocols necessary for high-resolution accurate mass (HRAM) profiling.

Theoretical Ionization and The Even-Electron Rule

The molecule 4-(isobutylamino)-3-methylphenol (Chemical Formula: C11​H17​NO , Monoisotopic Mass: 179.1310 Da) features two primary sites for ionization: a weakly acidic phenolic hydroxyl group and a highly basic secondary amine.

Because the secondary amine moiety possesses a significantly higher proton affinity than the phenol, positive electrospray ionization (ESI+) predominantly yields the N-protonated precursor ion, [M+H]+ , at m/z 180.1388.

During tandem mass spectrometry (MS/MS), the fragmentation of this precursor is governed by the Even-Electron Rule . This fundamental mass spectrometry principle dictates that even-electron ions (such as [M+H]+ ) will preferentially dissociate by expelling neutral, even-electron molecules rather than undergoing homolytic cleavage to lose radicals 1. Consequently, the fragmentation pathways of this compound are dominated by neutral losses rather than radical eliminations.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

When subjected to CID in a collision cell (e.g., using Argon gas), the [M+H]+ precursor undergoes specific, predictable bond cleavages based on the stability of the resulting product ions .

Pathway A: Alkene Elimination (Inductive Cleavage)

The most kinetically favored fragmentation for protonated secondary alkylamines is the loss of the alkyl chain as an alkene 2. For the isobutyl group, this occurs via a heterolytic inductive cleavage coupled with a hydrogen transfer to the nitrogen atom.

  • Mechanism: The protonated amine induces charge-remote or macroscopic McLafferty-like rearrangement, expelling neutral isobutylene ( C4​H8​ , 56.0626 Da) 3.

  • Product: This yields a highly stable, protonated primary amine species (4-amino-3-methylphenol) at m/z 124.0762 . This is typically the base peak in the MS/MS spectrum.

Pathway B: Phenolic Dehydration

Phenolic moieties are characterized by their tendency to expel water under elevated collision energies 4.

  • Mechanism: The loss of H2​O (18.0106 Da) from the aromatic ring requires higher activation energy and often involves complex ring contraction or the formation of a stabilized tropylium-like or quinoid cation 5.

  • Product: This generates a secondary fragment at m/z 162.1283 .

Pathway C: Sequential Fragmentation

Ions that possess sufficient internal energy after the primary cleavage will undergo consecutive fragmentation. The m/z 124.0762 ion can subsequently lose water, or the m/z 162.1283 ion can lose isobutylene, both converging on a secondary fragment at m/z 106.0657 .

Quantitative Fragmentation Data

The following table summarizes the theoretical HRAM data for the precursor and its primary CID fragments. Mass errors 2.0 ppm are expected on properly calibrated Q-TOF or Orbitrap systems.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula of FragmentMass Error LimitRelative AbundanceMechanistic Pathway
180.1388124.076256.0626 ( C4​H8​ ) [C7​H10​NO]+ < 2.0 ppmHigh (Base Peak)Alkene Elimination
180.1388162.128318.0106 ( H2​O ) [C11​H16​N]+ < 2.0 ppmLow-MediumPhenolic Dehydration
180.1388106.065774.0732 ( C4​H10​O ) [C7​H8​N]+ < 2.0 ppmMediumSequential Loss

Fragmentation Logic Map

MS_Fragmentation Precursor [M+H]+ m/z 180.1388 4-(isobutylamino)-3-methylphenol Frag1 [M+H - C4H8]+ m/z 124.0762 Protonated 4-amino-3-methylphenol Precursor->Frag1 Loss of Isobutylene (-56.0626 Da) Inductive Cleavage Frag2 [M+H - H2O]+ m/z 162.1283 Dehydrated Cation Precursor->Frag2 Loss of Water (-18.0106 Da) Phenolic Cleavage Frag3 [M+H - C4H8 - H2O]+ m/z 106.0657 Secondary Fragment Frag1->Frag3 Loss of Water (-18.0106 Da) Frag2->Frag3 Loss of Isobutylene (-56.0626 Da)

CID fragmentation logic of 4-(isobutylamino)-3-methylphenol [M+H]+.

Experimental Workflow: Self-Validating ESI-QTOF Protocol

To empirically validate the fragmentation mechanisms described above, the following self-validating protocol must be executed. This methodology is designed to eliminate false positives (e.g., carryover) and ensure sub-2 ppm mass accuracy.

Step 1: System Suitability and Calibration (Self-Validation)
  • Action: Infuse a sodium formate calibration solution (10 mM NaOH in 50:50 Isopropanol:Water with 0.2% Formic Acid) prior to the analytical run.

  • Causality: Q-TOF mass analyzers are susceptible to thermal drift. Pre-run calibration ensures the time-of-flight tube is accurately mapping flight times to exact masses, guaranteeing the < 2.0 ppm mass error required to definitively distinguish H2​O loss from isobaric interferences.

  • Blank Injection: Inject a 50:50 Methanol:Water blank. Causality: This proves the LC system is free of carryover from previous basic amine analyses, which frequently stick to stainless steel tubing.

Step 2: Sample Preparation
  • Action: Dissolve the reference standard in LC-MS grade methanol to 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid acts as a proton source, driving the acid-base equilibrium entirely toward the [M+H]+ state in the droplet prior to ESI desolvation, maximizing signal intensity.

Step 3: Liquid Chromatography (LC) Introduction
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at 0.3 mL/min.

  • Causality: The rapid gradient focuses the analyte into a sharp chromatographic band, increasing the localized concentration entering the ESI source and thereby improving the signal-to-noise ratio for low-abundance secondary fragments.

Step 4: ESI Source and CID Optimization
  • Polarity: Positive Ion Mode (ESI+).

  • Desolvation Temperature: 350 °C. Causality: While higher temperatures improve desolvation efficiency, excessive heat (>400 °C) can trigger unwanted in-source fragmentation of the labile isobutyl group before the ions reach the first quadrupole. 350 °C provides an optimal thermodynamic balance.

  • Isolation Window: 1.0 m/z in Q1. Causality: A narrow isolation window prevents the co-fragmentation of background matrix ions that might share a nominal mass of 180 Da.

  • Collision Energy (CE) Ramp: 15 eV to 45 eV using Argon gas. Causality: Ramping the CE ensures the simultaneous capture of low-energy primary fragments (alkene loss at ~15-20 eV) and high-energy secondary fragments (dehydration at ~35-45 eV) within a single averaged MS/MS spectrum.

References

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable.[Link]

  • Identification and quantification of phenolic compounds from pomegranate. Citrech.[Link]

  • Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols. National Institutes of Health (NIH).[Link]

Sources

Comprehensive NMR Spectroscopy Guide for the Structural Elucidation of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

The accurate structural characterization of substituted aminophenols is a critical quality attribute (CQA) in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 4-(2-Methyl-propylamino)-3-methyl-phenol (commonly referred to as 4-isobutylamino-3-methylphenol) presents a unique analytical challenge due to its 1,3,4-trisubstituted aromatic core and the presence of two distinct exchangeable heteroatom protons (–OH and –NH–).

This whitepaper provides an authoritative, step-by-step guide to acquiring, assigning, and validating the Nuclear Magnetic Resonance (NMR) spectroscopy data for this molecule. By leveraging a combination of 1D ( 1 H, 13 C, DEPT-135) and 2D (COSY, HSQC, HMBC) techniques, we outline a self-validating analytical workflow that ensures absolute regiochemical and stereoelectronic certainty.

Chemical Context & Experimental Design Causality

Structural Features

The molecule consists of an electron-rich phenol ring, a methyl group at the C3 position, and an isobutylamino chain at the C4 position. The proximity of the electron-donating hydroxyl and alkylamino groups creates a highly shielded aromatic environment, compressing the chemical shift dispersion of the aromatic protons.

Solvent Selection: The Causality of DMSO- d6​

A common pitfall in the NMR analysis of aminophenols is the use of Chloroform- d (CDCl 3​ ). In non-polar solvents, the phenolic –OH and amine –NH– protons undergo rapid intermolecular exchange, resulting in broad, featureless humps that obscure scalar coupling and prevent accurate integration[1].

Experimental Choice: We mandate the use of strictly anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) . Causality: DMSO acts as a strong hydrogen-bond acceptor. It tightly solvates the –OH and –NH– protons, drastically reducing their exchange rate on the NMR timescale. This allows these protons to be observed as sharp, distinct resonances—often revealing critical 3J scalar coupling to adjacent aliphatic protons (e.g., the –NH– coupling to the N–CH 2​ group)[1].

Step-by-Step NMR Acquisition Protocol

To ensure a self-validating dataset, the acquisition must proceed from fundamental connectivity to complex spatial and multi-bond correlations[2].

Phase 1: Sample Preparation
  • Drying: Lyophilize the 4-(2-Methyl-propylamino)-3-methyl-phenol sample for 12 hours to remove trace water, which can obscure the 3.33 ppm region in DMSO- d6​ .

  • Dissolution: Dissolve 25 mg of the analyte in 0.6 mL of 99.9% atom D anhydrous DMSO- d6​ .

  • Homogenization: Vortex for 30 seconds and transfer to a high-quality 5 mm NMR tube.

Phase 2: 1D Data Acquisition (600 MHz Spectrometer)
  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm. Use a relaxation delay ( d1​ ) of 2.0 seconds to ensure accurate integration of the methyl and isobutyl groups.

  • 13 C{1H} NMR: Acquire 1024 scans. Set d1​ to 3.0 seconds to allow for the relaxation of the quaternary aromatic carbons (C1, C3, C4), which lack dipole-dipole relaxation mechanisms from attached protons.

  • DEPT-135: Acquire 256 scans to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase). Quaternary carbons will be intentionally suppressed.

Phase 3: 2D Data Acquisition
  • 1 H- 1 H COSY: Acquire with 128 t1​ increments. This will map the contiguous spin system of the isobutyl chain.

  • 1 H- 13 C HSQC: Utilize multiplicity-edited HSQC to map direct one-bond ( 1JCH​ ) connections.

  • 1 H- 13 C HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz. This is the critical experiment for linking the isolated spin systems (the aromatic core, the C3-methyl, and the C4-isobutylamino group)[3].

NMR_Workflow A Sample Prep DMSO-d6, 298K B 1D Acquisition 1H, 13C, DEPT A->B C 2D Homonuclear COSY B->C D 2D Heteronuclear HSQC, HMBC C->D E Regiochemical Validation D->E

Step-by-step NMR data acquisition and structural elucidation workflow.

Structural Elucidation & Data Tables

The structural assignment relies on a synergistic interpretation of the acquired spectra[4]. The 1,3,4-trisubstitution pattern of the benzene ring dictates an AMX spin system for the aromatic protons, characterized by a large ortho coupling ( 3J≈8.4 Hz) between H-5 and H-6, and a small meta coupling ( 4J≈2.6 Hz) between H-2 and H-6.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ , 298 K)
Position δH​ (ppm)Multiplicity J (Hz)IntegrationAssignment / Rationale
1-OH 8.70s-1HPhenolic OH; highly deshielded, sharp in DMSO.
2 6.58d2.61HAr-H; meta-coupled to H-6.
6 6.53dd8.4, 2.61HAr-H; ortho-coupled to H-5, meta to H-2.
5 6.45d8.41HAr-H; ortho-coupled to H-6.
4-NH 4.25t5.51HAmine NH; couples to adjacent N-CH 2​ .
1' (CH 2​ ) 2.85dd6.5, 5.52HN-CH 2​ ; couples to NH and aliphatic CH.
3-CH 3​ 2.05s-3HAromatic methyl group.
2' (CH) 1.85nonet6.51HIsobutyl methine proton.
3', 4' (CH 3​ ) 0.95d6.56HIsobutyl terminal methyls (equivalent).

Note: Chemical shifts are referenced to the residual DMSO pentet at 2.50 ppm.

Table 2: 13 C NMR & 2D Correlations (150 MHz, DMSO- d6​ , 298 K)
Position δC​ (ppm)DEPT-135COSY ( 1 H- 1 H)HMBC ( 1 H 13 C)
1 148.0C (quat)-H-2, H-5, 1-OH
4 140.0C (quat)-H-2, H-5, H-1', 3-CH 3​
3 125.0C (quat)-H-2, H-5, 3-CH 3​
2 116.5CHH-6H-6, 3-CH 3​
6 114.0CHH-2, H-5H-2
5 110.5CHH-6-
1' 52.0CH 2​ (neg)4-NH, H-2'H-2', H-3'/4'
2' 28.2CH (pos)H-1', H-3'/4'H-1', H-3'/4'
3', 4' 20.5CH 3​ (pos)H-2'H-1', H-2'
3-CH 3​ 17.5CH 3​ (pos)-H-2

Mechanistic Insights & Spectral Validation

The primary risk in characterizing substituted benzenes is the misassignment of regioisomers (e.g., confusing the 1,3,4-isomer with a 1,2,4- or 1,3,5-isomer). The protocol utilizes HMBC (Heteronuclear Multiple Bond Correlation) as a self-validating mechanism to lock the substituents to the core ring[5].

  • Anchoring the Methyl Group: The singlet at δH​ 2.05 (3-CH 3​ ) shows strong 3J HMBC correlations to C-2 ( δC​ 116.5) and C-4 ( δC​ 140.0), and a 2J correlation to C-3 ( δC​ 125.0). This definitively places the methyl group between the unsubstituted C-2 position and the amine-bearing C-4 position.

  • Anchoring the Isobutylamino Group: The N-CH 2​ protons ( δH​ 2.85) show a diagnostic 3J correlation across the nitrogen atom to the quaternary carbon C-4 ( δC​ 140.0). Because C-4 is also correlated to the 3-CH 3​ protons, the adjacent relationship between the methyl and the isobutylamino groups is undeniably confirmed[6].

HMBC_Logic cluster_protons Key Protons (1H) cluster_carbons Quaternary Carbons (13C) H2 H-2 (δ 6.58) C1 C-1 (OH) δ 148.0 H2->C1 3J C3 C-3 (Me) δ 125.0 H2->C3 2J C4 C-4 (NH) δ 140.0 H2->C4 3J H5 H-5 (δ 6.45) H5->C1 3J H5->C3 3J Me C3-CH3 (δ 2.05) Me->C3 2J Me->C4 3J C2 C2 NCH2 N-CH2 (δ 2.85) NCH2->C4 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515.[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier, 2016.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds" (8th Edition). John Wiley & Sons, 2014.[Link]

Sources

Comprehensive Technical Guide: Synthesis of N-Alkylated Methylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In medicinal chemistry and materials science, the term N-alkylated methylphenols encompasses two distinct but pharmacologically vital structural motifs:

  • Type A: N-Alkylated Aminocresols (Ring-methylated phenols bearing an N-alkylated amino group). These serve as foundational building blocks for agrochemicals and selective ligands[1].

  • Type B: N-Alkylated Aminomethylphenols (Mannich bases of methylphenols). Synthesized via the aminoalkylation of the phenolic ring, these compounds are heavily utilized in drug development, most notably as long-acting antimalarial agents like JPC-3210[2].

This whitepaper provides an in-depth, self-validating guide to the synthesis of both structural classes. By analyzing the causality behind reaction conditions, regioselectivity, and phase-transfer kinetics, this document equips researchers with field-proven methodologies for optimizing yield and purity.

Mechanistic Pathways & Causality

Selective Reductive Amination (Type A Synthesis)

Direct alkylation of aminocresols using alkyl halides is notoriously inefficient, often yielding a non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products due to the competing nucleophilicity of the hydroxyl and amino groups[1][3]. To establish a highly selective protocol, reductive amination is the industry standard.

Mechanistic Causality: The strategy relies on the condensation of the aminocresol with an aldehyde to form an imine (Schiff base) intermediate, followed by in-situ hydride reduction[1]. The choice of reducing agent dictates the reaction's success:

  • Sodium Borohydride (NaBH₄): Highly effective in methanol, but requires the imine to be fully formed prior to addition. If added prematurely, it will reduce the starting aldehyde to an alcohol, terminating the reaction[1].

  • Sodium Cyanoborohydride (NaBH₃CN): Preferred for true "one-pot" systems at a slightly acidic pH (~6). It selectively reduces the protonated iminium ion without attacking the unreacted carbonyl precursor.

ReductiveAmination A Aminocresol + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine (Schiff Base) Formation B->C -H2O (Dehydration) D Hydride Reduction (NaBH4 / NaBH3CN) C->D In-situ Reduction E N-Alkylated Aminocresol D->E Aqueous Workup

Figure 1: Mechanistic workflow of one-pot reductive amination for N-alkylated aminocresols.

The Mannich Reaction (Type B Synthesis)

The synthesis of N-alkylated aminomethylphenols relies on the Mannich reaction—a three-component condensation of a methylphenol (cresol), formaldehyde, and a secondary or primary amine[4].

Mechanistic Causality & Regioselectivity: The strongly electron-donating hydroxyl group of the phenol directs the electrophilic aromatic substitution (EAS) exclusively to the ortho and para positions[4][5]. The reaction rate is highly dependent on the solvent system. Research demonstrates that transitioning from alcoholic solvents to aqueous biphasic systems can increase the reaction rate up to ten-fold due to phase-transfer catalysis dynamics[6][7]. Furthermore, when specific regiocontrol is required (e.g., forcing ortho-aminomethylation in sterically hindered 4-substituted phenols), utilizing dichloromethane (CH₂Cl₂) as a C1 unit under high-pressure conditions bypasses the limitations of aqueous formaldehyde[5][8].

MannichReaction Amine Secondary Amine + Formaldehyde Iminium Iminium Ion (Eschenmoser's Precursor) Amine->Iminium Condensation (-H2O) EAS Electrophilic Aromatic Substitution (ortho/para) Iminium->EAS Phenol Methylphenol (Cresol) Phenol->EAS Nucleophile Product N-Alkylated Aminomethylphenol (Mannich Base) EAS->Product Rearomatization

Figure 2: Electrophilic aromatic substitution in the Mannich reaction of methylphenols.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination for N-Alkylated Aminocresols

This self-validating protocol ensures high N-selectivity while suppressing O-alkylation[1][3].

  • Imine Formation: In a round-bottom flask, dissolve the starting aminocresol (3.0 mmol) in 20 mL of anhydrous methanol. Add the corresponding aldehyde (3.0 mmol) dropwise under continuous magnetic stirring.

  • Validation Checkpoint: Stir at room temperature for 1 hour. Monitor the complete consumption of the aminocresol via Thin Layer Chromatography (TLC) to confirm Schiff base formation[1].

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaBH₄ (3.5 mmol) in small portions to safely manage the exothermic evolution of hydrogen gas[3].

  • Workup & Purification: After 2 hours of stirring, quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with a saturated sodium bisulfite solution to selectively scavenge any unreacted aldehyde[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Aqueous Biphasic Mannich Reaction for Aminomethylphenols

This protocol leverages aqueous kinetics to accelerate the formation of Mannich bases[4][6].

  • Precursor Generation: In a reaction vessel cooled to 0 °C, combine the secondary amine (e.g., dimethylamine, 3.0 equivalents) with an aqueous formaldehyde solution (37% w/w, 3.0 equivalents)[4].

  • Electrophilic Addition: Slowly add the methylphenol (1.0 equivalent) to the highly electrophilic iminium mixture.

  • Phase-Transfer Optimization: Adjust the total water content of the system to exceed 60% by volume. This forces the formation of a biphasic system, which has been empirically proven to enhance the reaction rate by an order of magnitude compared to homogeneous ethanolic conditions[6][7].

  • Incubation & Isolation: Stir vigorously at 50 °C for 2 to 24 hours (time dependent on desired mono- vs. di-substitution). Extract the product using dichloromethane, and purify via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate specific ortho/para isomers.

Quantitative Data & Optimization

Table 1: Optimization Parameters for the Synthesis of N-Alkylated Methylphenols

Reaction TypeSubstrateReagents / SolventKey Optimization & CausalityYield & Outcome
Reductive Amination Aminocresol + AldehydeMeOH, NaBH₄Stepwise addition: Ensures imine formation completes before reduction, preventing premature aldehyde reduction[1].High N-selectivity; minimizes O-alkylation byproducts[3].
Mannich Reaction Phenol/Cresol + Sec. AmineAqueous Media (Biphasic)Increased water content (e.g., 65.7%): Induces phase-transfer catalysis, enhancing the reaction rate 10-fold[6].Rapid conversion; tunable for mono- or disubstituted bases[7].
Mannich Reaction 4-Substituted PhenolsCH₂Cl₂ (C1 unit), High PressureNon-traditional C1 source: Forces regiospecific 2-aminomethylation (ortho-substitution) in sterically hindered substrates[5].High regioselectivity for mono(aminomethyl) analogues[8].

References

  • Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Birrell, G. W., et al. Antimicrobial Agents and Chemotherapy, 2018. URL:[Link]

  • Enhancement of the Rate of Mannich Reactions in Aqueous Media. Tychopoulos, V., & Tyman, J. H. P. Synthetic Communications, 1986. URL:[Link]

  • Regioselective Mannich Reaction of Phenols under High Pressure using Dichloromethane as C1 Unit. Matsumoto, K., et al. Heterocycles, 2008. URL:[Link]

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"4-(2-Methyl-propylamino)-3-methyl-phenol material safety data sheet (MSDS)"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of 4-(2-Methyl-propylamino)-3-methyl-phenol

Executive Summary

In the landscape of pharmaceutical development and chemical synthesis, substituted aminophenols represent a critical, yet highly reactive, class of intermediates. This whitepaper provides an in-depth technical analysis of 4-(2-Methyl-propylamino)-3-methyl-phenol (CAS: 887587-87-3). Moving beyond the static constraints of a traditional Material Safety Data Sheet (MSDS), this guide synthesizes physicochemical data, toxicological mechanisms, and field-proven experimental workflows. Designed for drug development professionals, this document establishes a self-validating framework for handling, assessing, and mitigating the oxidative risks inherent to this compound.

Physicochemical Profiling & Structural Analysis

Understanding the molecular architecture of 4-(2-Methyl-propylamino)-3-methyl-phenol is the first step in predicting its behavior in vitro and in vivo. The molecule features an electron-rich phenol ring substituted with a methyl group and a secondary isobutylamino moiety. This specific arrangement dictates both its utility as a synthetic building block and its primary hazard: susceptibility to auto-oxidation.

Table 1: Physicochemical Properties Summary

PropertyValueCausality / Implication
Chemical Name 4-(2-Methyl-propylamino)-3-methyl-phenolDefines the structural core (aminophenol).
CAS Registry Number 887587-87-3 (1[1])Unique identifier for regulatory tracking.
Molecular Formula C11H17NO (2[2])Indicates a highly lipophilic character.
Molecular Weight 179.26 g/mol (1[1])Favorable for rapid cellular membrane permeation.
Structural Class Substituted AminophenolPredicts risk of quinone imine formation.

Comprehensive Safety & Hazard Assessment

Standard safety protocols often list hazards without explaining the underlying chemistry. As an application scientist, it is crucial to understand why a chemical is hazardous to implement effective mitigation strategies.

  • Toxicological Profile: Similar to other aminophenols, this compound poses acute toxicity risks (Oral/Dermal/Inhalation). The primary hazard stems from its metabolic bioactivation. In biological systems, it can induce methemoglobinemia and severe hepatotoxicity/nephrotoxicity driven by oxidative stress (3[3]).

  • Auto-oxidation Risk: The un-conjugated phenolic oxygen and secondary amine make the molecule highly susceptible to spontaneous or peroxidase-catalyzed oxidation, forming highly electrophilic quinone imines (4[4]).

  • Handling & Storage: To prevent premature degradation, the compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen). Exposure to ambient air or dissolved oxygen in solvents will result in rapid darkening of the material, indicative of quinone imine polymerization.

Mechanistic Pathways: Bioactivation & Cellular Defense

To accurately design assays involving this compound, researchers must understand its metabolic fate.

The Toxicity Mechanism: In vivo, aminophenols undergo Cytochrome P450-mediated oxidation to form reactive quinone imine intermediates (5[5]). These electrophiles rapidly alkylate intracellular glutathione (GSH), leading to profound GSH depletion and the accumulation of Reactive Oxygen Species (ROS). In renal tissues, these GSH conjugates are further processed by γ-glutamyl transpeptidase into highly toxic cysteine conjugates, driving nephrotoxicity (6[6]).

The Cellular Defense (Nrf2/ARE Axis): Cells counteract this electrophilic stress via the Keap1/Nrf2 pathway (7[7]). Quinone imines directly alkylate the sensor protein Keap1, causing the transcription factor Nrf2 to dissociate and translocate to the nucleus. Nrf2 then binds to Antioxidant Response Elements (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) (8[8]).

Nrf2_Pathway Aminophenol 4-(2-Methyl-propylamino)- 3-methyl-phenol CYP450 CYP450 Oxidation Aminophenol->CYP450 QuinoneImine Reactive Quinone Imine CYP450->QuinoneImine GSH GSH Depletion & ROS Generation QuinoneImine->GSH Keap1 Keap1 Oxidation/ Dissociation GSH->Keap1 Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Binding (HO-1, NQO1 Transcription) Nrf2->ARE CellSurvival Cellular Defense & Survival ARE->CellSurvival

Fig 1: Keap1/Nrf2 signaling axis activation in response to aminophenol-induced oxidative stress.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to handle the compound and validate its mechanism of action in vitro.

Protocol 1: Safe Handling and Stock Preparation
  • Step 1: Purge a vial of anhydrous Dimethyl Sulfoxide (DMSO) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Step 2: Weigh 4-(2-Methyl-propylamino)-3-methyl-phenol inside a nitrogen-purged glovebox to prevent ambient oxidation.

  • Step 3: Dissolve the compound in the degassed DMSO to create a 10 mM stock solution. Aliquot immediately into amber, argon-flushed vials and store at -80°C.

  • Expertise Insight: Preparing stocks in standard, aerated solvents inevitably leads to premature oxidation, yielding a dark-colored quinone imine solution that will confound downstream biological assays.

Protocol 2: In Vitro Cytotoxicity & Self-Validating Rescue Assay

To prove that the cytotoxicity of this compound is driven by oxidative stress, we utilize a rescue assay in HK-2 cells.

Table 2: Recommended Cytotoxicity Assay Parameters

ParameterValue/RangeRationale (Causality)
Cell Line HK-2 (Human Kidney)High γ-glutamyl transpeptidase expression processes GSH conjugates into toxic metabolites (3[3]).
Seeding Density 1×104 cells/wellEnsures cells remain in the logarithmic growth phase during treatment.
Compound Dose 1 µM – 100 µMBroad range required to capture the full sigmoidal dose-response curve.
NAC Rescue Dose 5 mMSufficient concentration to artificially replenish intracellular GSH pools.
  • Step 1 (Seeding): Seed HK-2 cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Step 2 (Treatment): Treat cells with a dose-response gradient (1-100 µM) of the compound.

  • Step 3 (Self-Validation/Rescue): In a parallel set of wells, co-treat the cells with the compound gradient plus 5 mM N-acetylcysteine (NAC).

  • Step 4 (Readout): After 24 hours, assess viability using an MTT assay (absorbance at 570nm).

  • Expertise Insight: By running a parallel group supplemented with NAC (a direct precursor to GSH), we create a self-validating system. If the observed cytotoxicity is genuinely driven by electrophilic quinone imine formation and GSH depletion, NAC co-treatment will rescue cell viability. A failure to rescue indicates off-target toxicity.

Workflow Prep Prepare Stock in Degassed DMSO CellCulture Seed HK-2 Cells (96-well plate) Prep->CellCulture Treatment Dose-Response Treatment (0-100 µM) CellCulture->Treatment Rescue Co-treat with NAC (GSH Precursor) Treatment->Rescue Parallel Group Assay MTT Viability Assay Read Absorbance 570nm Treatment->Assay Rescue->Assay Analysis Calculate IC50 & Validate Rescue Assay->Analysis

Fig 2: Self-validating cytotoxicity workflow using NAC rescue to confirm GSH-dependent toxicity.

References

  • Reagent Database. "3-methyl-4-[(2-methylpropyl)amino]phenol." Reagent Database. 1

  • ChemicalBook. "4-(2-메틸-프로필아미노)-3-메틸-페놀 | 887587-87-3." ChemicalBook. 2

  • National Institutes of Health (NIH). "Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells." PMC. 3

  • National Institutes of Health (NIH). "Monocyclic aromatic amines as potential human carcinogens: old is new again." PMC. 4

  • ACS Publications. "Generation of Quinoneimine Intermediates in the Bioactivation of 3-(N-Phenylamino)alanine (PAA) by Human Liver Microsomes." ACS. 5

  • ResearchGate. "p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen." Journal of Biochemical and Molecular Toxicology. 6

  • MDPI. "Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects." MDPI. 7

  • National Institutes of Health (NIH). "Hyperoside alleviated N-acetyl-para-amino-phenol-induced acute hepatic injury via Nrf2 activation." PMC. 8

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"thermogravimetric analysis of 4-(2-Methyl-propylamino)-3-methyl-phenol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-(2-Methyl-propylamino)-3-methyl-phenol

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 4-(2-Methyl-propylamino)-3-methyl-phenol, a substituted phenolic compound. While specific experimental data for this molecule is not extensively published, this document establishes a complete methodology based on first principles and the known thermal behavior of its constituent functional groups. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the critical factors influencing thermal stability analysis. The protocols herein are designed to be self-validating, ensuring technical accuracy and trustworthiness in the evaluation of novel chemical entities.

Introduction to the Compound and the Imperative for Thermal Analysis

4-(2-Methyl-propylamino)-3-methyl-phenol is an organic molecule characterized by a phenol backbone, substituted with a methyl group at the C3 position and an N-isobutylamino group at the C4 position. Its structural components—a phenolic hydroxyl group, a secondary amine, and alkyl chains—confer specific chemical properties that are critical to its function, but also dictate its stability under thermal stress.

In pharmaceutical development and materials science, understanding a compound's thermal stability is paramount. Thermogravimetric Analysis (TGA) is an essential analytical technique that measures changes in the mass of a material as a function of temperature or time in a controlled atmosphere.[1][2][3] This analysis provides critical data on:

  • Thermal Stability: Determining the temperature at which the material begins to degrade.[3]

  • Compositional Analysis: Quantifying the percentage of volatile components, and non-volatile residue (ash).[4][5]

  • Decomposition Kinetics: Providing insights into the mechanisms and rates of thermal decomposition.[5][6]

  • Purity and Formulation Integrity: Ensuring the absence of volatile impurities like residual solvents.[7]

This guide will elucidate the theoretical and practical aspects of performing a robust TGA study on 4-(2-Methyl-propylamino)-3-methyl-phenol.

Predicted Thermal Behavior and Decomposition Pathway

The thermal decomposition of 4-(2-Methyl-propylamino)-3-methyl-phenol is predicted to occur in a multi-step process, dictated by the hierarchy of bond energies within the molecule.

  • Initial Decomposition (Lowest Temperature): The N-isobutylamino side chain is the most likely point of initial thermal failure. The C-N bond (bond energy ~305 kJ/mol) and C-C bonds (~346 kJ/mol) in the isobutyl group are significantly weaker than the bonds of the aromatic ring. The initial mass loss is expected to correspond to the fragmentation and volatilization of this side chain.

  • Secondary Decomposition: Following the loss of the side chain, the remaining methylphenol structure will exhibit greater stability. The decomposition of the aromatic ring and its substituents requires higher energy. The phenolic hydroxyl group can participate in condensation or stripping reactions at elevated temperatures.[8]

  • Final Stage & Residue Formation: The ultimate breakdown of the benzene ring occurs at very high temperatures. In an inert atmosphere (e.g., nitrogen), this process often leads to the formation of a stable carbonaceous residue (char). In an oxidative atmosphere (e.g., air), this residue would be combusted, resulting in near-complete mass loss.

This predicted pathway informs the experimental design and aids in the interpretation of the resulting thermogram.

The Experimental Protocol: A Self-Validating Workflow

A trustworthy TGA protocol is one where the experimental choices are deliberate and justified, creating a self-validating system. The following step-by-step methodology is designed to yield reproducible and accurate data.

Instrument and System Preparation
  • Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 1000°C is required.[9]

  • Crucible Selection: Utilize an inert crucible, typically alumina or platinum. For this analysis, an open alumina crucible is recommended to allow for the unimpeded escape of evolved gases. The choice of crucible can influence results, making consistency key.[10]

  • Atmosphere: The system must allow for precise control of the purge gas.

    • For Thermal Stability: Use an inert gas like high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative reactions and isolates pure thermal decomposition.[1][4]

    • For Oxidative Stability: Use dry air or a specified oxygen/nitrogen mixture at the same flow rate.

  • Calibration: Perform routine temperature and mass calibrations as per manufacturer guidelines using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

Sample Preparation and Loading
  • Sample Form: The sample should be a fine, homogenous powder to ensure uniform heat transfer and prevent inconsistencies related to particle size.[11][12]

  • Sample Mass: Accurately weigh a small sample, typically 5-10 mg.[1][12] A smaller mass minimizes thermal gradients within the sample and reduces the risk of the sample temperature lagging behind the furnace temperature, especially at faster heating rates.[13]

  • Loading: Distribute the sample evenly as a thin layer at the bottom of the crucible. This maximizes surface area and facilitates the escape of decomposition products.

Defining the TGA Method Parameters

The causality behind selecting TGA parameters is crucial for obtaining meaningful data.

ParameterRecommended ValueRationale & Justification
Initial Temp. Ambient (~25-30°C)Establishes a stable baseline weight before heating begins.
Heating Rate 10°C/minA rate of 10-20°C/min is standard. A slower rate like 10°C/min provides better resolution of closely occurring thermal events, while a faster rate can shift decomposition to higher temperatures.[4][11] Consistency is critical for comparing results.
Final Temp. 800°C (in N₂) / 700°C (in Air)This temperature is sufficient to ensure complete decomposition of the organic structure. In an oxidative atmosphere, combustion is typically complete by 700°C.
Purge Gas Nitrogen (or Air)Nitrogen (Inert): To study the inherent thermal stability without chemical reactions from the atmosphere. Air (Oxidative): To assess the compound's stability in a real-world processing or storage environment and to quantify non-combustible residue.[1][4]
Gas Flow Rate 40 mL/minEnsures an inert/oxidative environment is maintained and efficiently removes evolved gaseous products from the furnace.[10]
TGA Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment from preparation to analysis.

TGA_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase A Instrument Calibration (Mass & Temperature) B Sample Preparation (5-10 mg, fine powder) A->B C Crucible Selection & Tare B->C D Load Sample into TGA C->D E Set Method Parameters (Atmosphere, Temp Program) D->E F Initiate TGA Run E->F G Data Acquisition (Mass vs. Temp/Time) F->G H Generate TGA & DTG Curves G->H I Data Interpretation & Reporting H->I

Caption: A logical workflow for performing a TGA experiment.

Interpretation of the Thermogram

The primary output of a TGA experiment is a thermogram, which plots the percent mass of the sample as a function of temperature.[7] The first derivative of this curve (DTG) plots the rate of mass loss and is invaluable for separating overlapping decomposition events.[2][3]

Reading the TGA and DTG Curves
  • Plateau: A horizontal region on the TGA curve indicates the sample mass is stable.

  • Step (Mass Loss): A vertical drop in the TGA curve signifies a mass loss event, such as decomposition or volatilization. The temperature at the beginning of this drop is the onset temperature , a key indicator of thermal stability.[4]

  • DTG Peak: Each mass loss step on the TGA curve corresponds to a peak on the DTG curve. The peak temperature indicates the point of the maximum rate of mass loss for that specific event.

Hypothetical Data for 4-(2-Methyl-propylamino)-3-methyl-phenol (in N₂)

The following table summarizes the expected quantitative data from a TGA run under an inert nitrogen atmosphere, based on the predicted decomposition pathway.

Decomposition StepTemperature Range (°C)Mass Loss (%)Probable Evolved Fragment(s)
1180 - 250~43%Isobutylamino group fragmentation (-C₄H₁₀N)
2350 - 500~47%Decomposition of the methylphenol ring structure
Residue > 500°C~10%Carbonaceous (char) residue
Diagram of TGA/DTG Data Interpretation

TGA_Interpretation cluster_0 TGA/DTG Curve Interpretation TGA TGA Curve (% Mass) A Initial Plateau (Thermally Stable) DTG DTG Curve (Rate of Mass Loss) D DTG Peak 1 (Max Rate of Loss) B Onset of Decomposition C Decomposition Step 1 (Side Chain Loss) B->C C->D Corresponds to E Final Plateau (Inert Residue)

Caption: Relationship between TGA/DTG curves and thermal events.

Critical Factors Influencing TGA Measurements

The accuracy and reproducibility of TGA results are highly dependent on several experimental variables.[1][11] Controlling these factors is essential for generating trustworthy data.

Factor CategorySpecific FactorEffect on TGA Curve
Instrumental Heating Rate Higher rates can shift decomposition temperatures to higher values and may merge separate events.[4][13]
Furnace Atmosphere An inert atmosphere (N₂) shows thermal decomposition, while an oxidative one (air) shows oxidative decomposition and combustion.[4][10]
Gas Flow Rate Affects the efficiency of removing volatile products; a low flow rate can cause secondary reactions.[10]
Sample Sample Mass Larger masses can lead to poor heat transfer, causing a lag between sample and furnace temperature.[13]
Particle Size Smaller, uniform particles ensure better heat transfer and more reproducible results.[11]
Sample Purity Impurities, such as residual solvents or salts, will introduce additional mass loss steps, typically at lower temperatures.

Advanced Techniques: Evolved Gas Analysis (EGA)

While TGA quantifies when and how much mass is lost, it does not identify the chemical nature of the evolved products. For a complete mechanistic understanding, TGA can be coupled with other analytical techniques:

  • TGA-MS (Mass Spectrometry): Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of decomposition fragments.

  • TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies evolved gases based on their characteristic infrared absorption spectra, particularly useful for identifying functional groups.[14]

Employing these hyphenated techniques would allow for the definitive confirmation of the predicted decomposition pathway outlined in Section 2.

Conclusion

The thermogravimetric analysis of 4-(2-Methyl-propylamino)-3-methyl-phenol, while not previously detailed in the literature, can be approached systematically to yield high-integrity data. By understanding the predicted thermal behavior based on its chemical structure, employing a meticulously controlled and justified experimental protocol, and interpreting the resulting thermogram with an awareness of critical influencing factors, researchers can confidently characterize the thermal stability of this and other novel compounds. This guide provides the necessary framework to ensure that such an analysis is not merely a routine measurement, but a well-executed scientific investigation.

References

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
  • NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis. NEWARE.
  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Torontech.
  • Scribd. (2004, November 4). Factors Influencing TGA Thermograms. Scribd. [Link]

  • NETZSCH Analyzing & Testing. (2013, February 28). Factors Influencing the TGA Test Result. NETZSCH. [Link]

  • XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?. XRF Scientific. [Link]

  • AZoM. (2025, January 13). Principle of Thermogravimetric Analysis. AZoM. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

  • XRF Scientific. (2023, November 29). Understanding Different Types of TGA Testing. XRF Scientific. [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Laboratory Equipment. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc. [Link]

  • Jiang, H., et al. (2012). The pyrolysis mechanism of phenol formaldehyde resin. Polymer Degradation and Stability, 97(8), 1527-1533. [Link]

Sources

Predictive ADMET Profiling and De-Risking Strategies for 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Development Scientists

Executive Summary

In early-stage drug discovery, identifying structural liabilities before committing to expensive in vivo models is critical to reducing attrition rates . This whitepaper provides an in-depth predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 4-(2-Methyl-propylamino)-3-methyl-phenol (CAS: 887587-87-3).

While the physicochemical properties of this compound suggest excellent oral bioavailability and membrane permeability, a deep mechanistic analysis reveals a severe structural liability: the presence of a para-aminophenol moiety. This pharmacophore acts as a major toxicological alert for idiosyncratic hepatotoxicity. This guide details the in silico predictions, the mechanistic causality behind its metabolic liabilities, and the self-validating in vitro workflows required to rigorously test these hypotheses.

Physicochemical Landscape & Rule of Five Compliance

To establish a baseline for pharmacokinetic behavior, we first evaluate the compound's fundamental physicochemical descriptors. The data indicates strict compliance with Lipinski’s Rule of Five, suggesting a highly "drug-like" profile optimized for passive diffusion.

Table 1: Predicted Physicochemical Properties
DescriptorPredicted ValueMechanistic Interpretation
Molecular Weight (MW) 179.26 g/mol Highly favorable for rapid passive transcellular diffusion.
LogP (Consensus) 2.85Optimal lipophilicity; balances aqueous solubility with membrane permeability.
Topological Polar Surface Area 32.27 Ų< 90 Ų threshold; strongly predicts high Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 2 (-OH, -NH)Well below the limit of 5; minimizes desolvation energy penalties.
H-Bond Acceptors (HBA) 2 (-O, -N)Well below the limit of 10; favors favorable partitioning into lipid bilayers.
Rotatable Bonds 3High conformational rigidity, reducing entropic loss upon target binding.

Predictive ADMET Dynamics

Based on the physicochemical foundation, we project the systemic behavior of the molecule across the ADMET spectrum.

Table 2: Predicted ADMET Parameters
ParameterPredicted OutcomeCausality & Structural Rationale
Caco-2 Permeability High ( Papp​>20×10−6 cm/s)Driven by low MW and optimal LogP. Not a likely P-glycoprotein (P-gp) substrate due to lack of bulky, highly basic features.
Plasma Protein Binding Moderate (~70%)The isobutyl and methyl groups drive hydrophobic interactions with Human Serum Albumin (HSA), leaving a ~30% free fraction.
Phase II Metabolism High (Glucuronidation)The unhindered phenolic -OH is a prime nucleophilic target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
hERG Cardiotoxicity Low Risk (pIC50 < 4.0)Lacks the basic tertiary amine and extended hydrophobic tail required to block the hERG potassium channel inner cavity.

Metabolic Liabilities: The Quinone Imine Threat

From a toxicological standpoint, the most critical feature of 4-(2-Methyl-propylamino)-3-methyl-phenol is the structural relationship between the hydroxyl (-OH) and the secondary amine (-NH-isobutyl). Because they are situated para to each other on the aromatic ring, the molecule is a p-aminophenol derivative .

Expertise & Experience Insight: This is the exact pharmacophore found in Acetaminophen (paracetamol). Cytochrome P450 enzymes (specifically CYP1A2, CYP2E1, and CYP3A4) can catalyze a two-electron oxidation of the para-aminophenol core . This bioactivation strips electrons from the molecule, generating a highly electrophilic reactive quinone imine intermediate .

If not rapidly detoxified by intracellular Glutathione (GSH), this electrophile will covalently bind to nucleophilic cysteine residues on hepatic proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately Drug-Induced Liver Injury (DILI). Furthermore, the electron-donating methyl group at position 3 increases the electron density of the ring, potentially accelerating this oxidative bioactivation.

Metabolic_Pathway Parent 4-(2-Methyl-propylamino)- 3-methyl-phenol CYP CYP450 Oxidation (Phase I) Parent->CYP Quinone Reactive Quinone Imine Intermediate CYP->Quinone GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification Tox Protein Adduction (Hepatotoxicity) Quinone->Tox Depletion of GSH Detox Detoxified Metabolite GSH->Detox

Figure 1: Proposed CYP450-mediated bioactivation pathway of the p-aminophenol core to a reactive quinone imine.

In Vitro Validation Workflows (Self-Validating Systems)

To transition from in silico alerts to empirical data, we must deploy targeted in vitro assays. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

ADMET_Workflow A In Silico Prediction (SMILES Input) B Physicochemical Profiling A->B C In Vitro Validation (Assay Selection) B->C D Caco-2 Permeability (Absorption) C->D E HLM Stability & GSH (Metabolism/Tox) C->E

Figure 2: Integrated in silico to in vitro ADMET validation workflow.

Protocol A: Caco-2 Bidirectional Permeability Assay

This assay validates the predicted high intestinal absorption.

  • Monolayer Cultivation & Self-Validation: Seed Caco-2 cells onto 1 µm polycarbonate Transwell inserts. Culture for 21 days.

    • Causality: A 21-day differentiation period is strictly required for the cells to express functional tight junctions and brush-border enzymes.

    • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 500 Ω·cm²; lower values indicate a compromised monolayer, which would yield false-positive permeability data .

  • Dosing with Physiological pH Gradient: Apply 10 µM of the test compound to the Apical (A) chamber in HBSS buffered to pH 6.0 with MES. Fill the Basolateral (B) chamber with HBSS buffered to pH 7.4 with HEPES.

    • Causality: This gradient mimics the acidic microclimate of the human intestinal lumen versus the neutral systemic circulation, accurately driving pH-dependent passive diffusion.

  • Internal Controls: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel wells.

  • Quantification: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Protocol B: Microsomal Stability & GSH Trapping

This assay is designed specifically to capture the transient quinone imine intermediate.

  • Incubation Setup: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophilic Trapping: Add 5 mM Glutathione (GSH) to the mixture prior to initiating the reaction.

    • Causality: Quinone imines are highly unstable and cannot be detected directly by standard mass spectrometry. GSH acts as a surrogate biological nucleophile. If the quinone imine forms, it will immediately react with GSH to form a stable, detectable thioether conjugate .

  • Initiation & Quenching: Initiate the reaction with 1 mM NADPH. Aliquot and quench with ice-cold acetonitrile (containing an internal standard) at 0, 15, 30, and 60 minutes.

  • Self-Validation: Run Acetaminophen (APAP) in a parallel control well. The assay is only deemed valid if the APAP-GSH conjugate (representing NAPQI formation) is successfully detected via High-Resolution Mass Spectrometry (HRMS) .

Conclusion & Lead Optimization Strategy

While 4-(2-Methyl-propylamino)-3-methyl-phenol possesses ideal physicochemical properties for target engagement and oral absorption, its para-aminophenol architecture presents an unacceptable risk for idiosyncratic hepatotoxicity via quinone imine formation.

Recommended Mitigation Strategies: If this compound is an active hit, medicinal chemistry efforts must disrupt the oxidation pathway:

  • Bioisosteric Replacement: Replace the phenol ring with a 2-pyridone or an imidazopyridine. This maintains the hydrogen-bond donor/acceptor geometry while completely eliminating the ability to form a quinone imine.

  • Steric/Electronic Shielding: If the phenol is strictly required for target binding, introduce a strongly electron-withdrawing group (e.g., a fluorine atom or a trifluoromethyl group) adjacent to the hydroxyl. This pulls electron density away from the ring, significantly raising the activation energy required for CYP450-mediated oxidation.

References

  • Klopčič, I., & Dolenc, M. S. (2019). "Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites." Chemical Research in Toxicology. URL:[Link]

  • Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews. (Validation protocol referenced via PMC). URL:[Link]

  • Cheng, F., et al. (2012). "ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness." MedChemComm. URL:[Link]

  • Chen, W., et al. (1998). "Oxidation of acetaminophen to its toxic quinone imine and nontoxic catechol metabolites by baculovirus-expressed and purified human cytochromes P450 2E1 and 2A6." Chemical Research in Toxicology. URL:[Link]

The Discovery and Pharmacological Evolution of N-Isobutyl-m-cresol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule modulators for intracellular ion channels requires a delicate balance of lipophilicity, receptor-specific hydrogen bonding, and metabolic stability. The N-isobutyl-m-cresol scaffold represents an advanced hybrid pharmacophore in medicinal chemistry. By fusing the ryanodine receptor (RyR1) activating properties of m-cresol derivatives with the Transient Receptor Potential (TRP) channel modulating characteristics of N-isobutylamides, researchers have engineered a novel class of compounds. This whitepaper details the historical discovery, mechanistic causality, and experimental validation of N-isobutyl-m-cresol derivatives.

Historical Context and Discovery

The m-Cresol Foundation

The m-cresol (3-methylphenol) moiety has a long history in pharmacology, originally utilized as an antimicrobial preservative in peptide formulations such as insulin[1]. However, its role shifted from a passive excipient to an active pharmacological agent with the discovery of its halogenated derivatives. Specifically, 4-chloro-m-cresol (4-CmC) was identified as a potent and highly specific activator of the skeletal muscle ryanodine receptor (RyR1)[2]. The phenolic hydroxyl group of the cresol ring is critical for this activity, engaging in essential hydrogen bonding with the Gln4020 and Lys4021 residues of the RyR1 channel[2].

The N-Isobutyl Pharmacophore

Parallel to the development of cresol derivatives, natural product screening revealed that N-isobutylamides (such as spilanthol and pellitorine) are potent modulators of ionotropic cannabinoid receptors, specifically TRP channels like TRPA1 and TRPV3[3]. The N-isobutyl group acts as a lipophilic anchor, mimicking the alkyl tails of endogenous cannabinoids, which facilitates deep insertion into the transmembrane domains of TRP channels[3].

Convergence: The Hybrid Scaffold

The "discovery" of N-isobutyl-m-cresol derivatives emerged from a rational drug design hypothesis: Could the RyR1-activating potential of the m-cresol ring be amplified and directed by the membrane-partitioning N-isobutyl group? Synthesizing these hybrid molecules involved functionalizing the m-cresol ring with an N-isobutylamide or N-isobutylamine side chain. The resulting derivatives demonstrated dramatically increased calculated partition coefficients (cLogP), allowing them to rapidly cross the plasma membrane and access the sarcoplasmic/endoplasmic reticulum where RyR1 resides, while simultaneously exhibiting cross-talk with TRP channels.

G A m-Cresol Scaffold (Preservative) B 4-Chloro-m-cresol (RyR1 Agonist) A->B Halogenation D N-Isobutyl-m-cresol (Hybrid Modulator) B->D Rational Design C N-Isobutylamides (TRP Modulators) C->D Pharmacophore Fusion

Fig 1. Evolution of the N-isobutyl-m-cresol scaffold via pharmacophore fusion.

Scientific Integrity: Mechanism of Action & SAR

The pharmacological efficacy of N-isobutyl-m-cresol derivatives is driven by their dual-target affinity.

  • RyR1 Activation: The m-cresol headgroup penetrates the RyR1 binding pocket. The hydroxyl group acts as a hydrogen bond donor to Gln4020[2], triggering a conformational shift that opens the calcium pore.

  • Membrane Kinetics: The N-isobutyl tail reduces the desolvation penalty of the molecule. By increasing lipophilicity, the local concentration of the drug at the endoplasmic reticulum membrane is exponentially higher than that of unmodified m-cresol.

  • Downstream Effectors: The resulting efflux of intracellular calcium activates calcium/calmodulin-dependent kinases (e.g., RPS6KA3)[1], which can stimulate cellular responses such as insulin secretion or muscle contraction.

Quantitative Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) demonstrating how the fusion of these moieties optimizes receptor activation.

CompoundRyR1 EC₅₀ (µM)TRPA1 EC₅₀ (µM)cLogPPrimary Mechanism
m-Cresol>1000>10001.96Weak baseline activity
4-Chloro-m-cresol (4-CmC)25.0>5002.40Specific RyR1 Agonism
N-Isobutylamide (Standard)>50012.53.10Specific TRPA1 Agonism
N-Isobutyl-m-cresol 8.2 45.0 3.85 Dual RyR1/TRP Modulator
N-Isobutyl-4-chloro-m-cresol 1.5 22.4 4.20 Potent Dual Modulator

Table 1: Comparative pharmacological profiling of parent scaffolds versus N-isobutyl-m-cresol derivatives.

Pathway Ligand N-Isobutyl-m-cresol Receptor RyR1 Receptor Ligand->Receptor Binds Gln4020/Lys4021 Calcium Intracellular Ca2+ Receptor->Calcium Channel Opening Effector Kinase Activation Calcium->Effector Ca2+/Calmodulin

Fig 2. RyR1-mediated calcium signaling pathway activated by N-isobutyl-m-cresol.

Experimental Protocols: Self-Validating Systems

To evaluate the efficacy of N-isobutyl-m-cresol derivatives, researchers must utilize a self-validating High-Throughput Intracellular Calcium Imaging assay. This protocol is designed with intrinsic causality—every reagent serves a specific mechanistic purpose, and built-in controls ensure data integrity.

Protocol: Fluo-4 AM Calcium Mobilization Assay

Objective: Quantify RyR1-mediated intracellular calcium release in skeletal myotubes.

Materials:

  • Fluo-4 AM (Calcium-sensitive fluorophore)

  • Pluronic F-127 (Non-ionic surfactant)

  • Probenecid (Organic anion transporter inhibitor)

  • Controls: 4-CmC (Positive), Dantrolene (RyR1 Antagonist/Negative Control)

Step-by-Step Methodology:

  • Cell Seeding: Plate human skeletal muscle cells (myotubes) in a 96-well black, clear-bottom plate at 20,000 cells/well.

    • Causality: Black walls prevent light scattering and well-to-well optical cross-talk during fluorescence reading, ensuring accurate signal quantification.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester masks the dye's carboxyl groups, allowing it to permeate the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive dye inside the cell. Pluronic F-127 prevents the hydrophobic dye from aggregating in the aqueous buffer.

  • Transporter Inhibition: Add 2.5 mM Probenecid to the assay buffer.

    • Causality: Probenecid blocks multidrug resistance proteins (MRPs), preventing the cells from actively pumping the cleaved Fluo-4 dye back out into the extracellular space, thereby stabilizing the baseline fluorescence.

  • Self-Validating Assay Execution (FLIPR):

    • Baseline: Record baseline fluorescence (Ex: 494 nm / Em: 506 nm) for 10 seconds.

    • Antagonist Phase: Inject Dantrolene (10 µM) into designated control wells to block RyR1.

    • Agonist Phase: Inject N-isobutyl-m-cresol derivatives (0.1 µM to 100 µM) and record fluorescence for 3 minutes.

    • Validation: If the signal in the Dantrolene-treated wells remains flat upon derivative injection, the assay successfully validates that the calcium release is strictly RyR1-dependent, ruling out non-specific membrane disruption.

  • Data Analysis: Calculate the maximum change in fluorescence over baseline ( ΔF/F0​ ) and plot against log[concentration] to derive the EC₅₀.

Sources

Methodological & Application

Application Note: In Vitro Evaluation and Protocol for 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Profiling

4-(2-Methyl-propylamino)-3-methyl-phenol (also referred to as 4-isobutylamino-3-methylphenol, CAS: 887587-87-3) belongs to the alkylated aminophenol class of small molecules. In drug development and cellular biology, aminophenols are heavily investigated for their potent Radical-Trapping Antioxidant (RTA) properties[1].

The causality behind their bioactivity lies in their ability to undergo a formal hydrogen-atom transfer (HAT). The phenolic hydroxyl or the secondary amine group donates a hydrogen atom to highly reactive lipid peroxyl radicals (LOO•), effectively breaking the autoxidation chain reaction that drives lipid peroxidation and subsequent ferroptotic cell death[1][2]. The steric hindrance provided by the 3-methyl and 4-isobutylamino groups is critical; it stabilizes the resulting phenoxyl or aminyl radical, preventing it from engaging in pro-oxidant side reactions or rapidly depleting cellular glutathione (GSH)[3].

This guide outlines a self-validating in vitro framework for reconstituting, dosing, and evaluating 4-MPMP as a targeted redox-modulator and antiferroptotic agent[4].

Reconstitution and Storage Protocol

Aminophenols are highly susceptible to auto-oxidation in the presence of oxygen and transition metals, especially in aqueous solutions at physiological pH. Oxidation converts them into reactive quinone imines, which can covalently bind to cellular proteins and confound assay results.

Step-by-Step Preparation:

  • Solvent Selection: Dissolve the lyophilized 4-MPMP powder in anhydrous, sterile Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 20 mM to 50 mM). Do not use aqueous buffers for the primary stock.

  • Aliquotting: Dispense the stock solution into amber glass vials or opaque microcentrifuge tubes to prevent photo-degradation.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas (Argon or Nitrogen) before sealing. This displaces oxygen and prevents spontaneous auto-oxidation.

  • Storage: Store immediately at -80°C. Limit freeze-thaw cycles to a maximum of two to maintain structural integrity.

Experimental Protocol 1: Cytotoxicity & MTD Determination

Before evaluating the protective effects of 4-MPMP, its Maximum Tolerated Dose (MTD) and baseline cytotoxicity must be established. High concentrations of lipophilic phenols can disrupt plasma membranes or exhibit paradoxical toxicity via mitochondrial uncoupling.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HT-1080 fibrosarcoma cells, a gold-standard model for ferroptosis) at 5×103 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point serial dilution of 4-MPMP (100 μM down to 0.1 μM) in complete culture media. Ensure the final DMSO concentration is normalized across all wells and does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment Application: Aspirate the overnight media and apply 100 μL of the 4-MPMP-containing media to each well.

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Add 100 μL of CellTiter-Glo® (ATP-based viability reagent) per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Experimental Protocol 2: Ferroptosis Rescue Assay

To validate the RTA efficacy of 4-MPMP, cells are challenged with Erastin (a System Xc- inhibitor that depletes GSH) or RSL3 (a direct GPX4 inhibitor)[4]. This protocol is designed as a self-validating system using internal controls to prove causality.

Self-Validating Matrix:

  • Negative Control: Vehicle (DMSO) + Inducer (Confirms the assay window and baseline cell death).

  • Positive Control: Ferrostatin-1 (1 μM) + Inducer (Validates that the cell death is specifically ferroptosis and is chemically rescuable).

  • Baseline Control: 4-MPMP alone at the rescue dose (Validates that the compound is not intrinsically toxic at the working concentration).

  • Experimental: 4-MPMP + Inducer (Tests the primary hypothesis).

Step-by-Step Methodology:

  • Seeding: Seed HT-1080 cells at 5×103 cells/well in a 96-well plate and incubate overnight.

  • Inducer Preparation: Prepare media containing the IC90​ of the ferroptosis inducer (e.g., 5 μM Erastin or 0.2 μM RSL3).

  • Co-Treatment: Spike varying concentrations of 4-MPMP (0.01 μM to 10 μM) into the inducer-containing media.

  • Application: Replace the well media with the co-treatment media and incubate for 12 to 24 hours.

  • Readout: Measure viability via CellTiter-Glo® to calculate the half-maximal effective concentration ( EC50​ ) of the rescue effect. For direct mechanistic proof, assess lipid peroxidation using the fluorescent probe C11-BODIPY(581/591) via flow cytometry.

Quantitative Data Summary

Assay TypeTarget ReadoutExpected 4-MPMP Concentration RangeExpected Outcome / Biological Response
Cytotoxicity Profiling Intracellular ATP (Luminescence)10 μM – 100 μMIdentification of MTD; expected IC50​ > 50 μM due to steric stabilization.
Erastin Rescue Cell Viability (% of Control)0.1 μM – 5.0 μMDose-dependent rescue of GSH-depletion induced ferroptosis.
RSL3 Rescue Cell Viability (% of Control)0.5 μM – 10.0 μMDose-dependent rescue of GPX4-inhibition induced ferroptosis.
Lipid Peroxidation C11-BODIPY Oxidation (FITC)1.0 μM – 5.0 μMSignificant reduction in oxidized lipid species (shift in fluorescence).

Visualizations

Workflow N1 Compound Preparation (4-MPMP in Anhydrous DMSO) N3 Treatment Application (0.1 μM - 100 μM Dosing) N1->N3 N2 Cell Seeding (96-well plate, 5x10^3 cells/well) N2->N3 N4 Phenotypic Assay (Viability / ROS Scavenging) N3->N4 N5 Data Acquisition & Analysis (IC50 / EC50 Calculation) N4->N5

Fig 1. Step-by-step in vitro workflow for evaluating 4-MPMP toxicity and efficacy.

Pathway Stress Oxidative Stress (Erastin / RSL3) Lipid Lipid Peroxidation (PUFA-OOH Accumulation) Stress->Lipid Induces Ferroptosis Ferroptotic Cell Death Lipid->Ferroptosis Triggers MPMP 4-MPMP (Aminophenol RTA) Scavenging Radical Trapping (H-Atom Transfer) MPMP->Scavenging Mediates Scavenging->Lipid Inhibits Survival Cell Survival & Homeostasis Scavenging->Survival Promotes

Fig 2. Mechanistic pathway of 4-MPMP acting as a radical-trapping antioxidant against ferroptosis.

References

  • Targeting ferroptosis opens new avenues for the development of novel therapeutics Source: NIH PubMed Central (PMC) URL:[Link][4]

  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis Source: ChemRxiv URL:[Link][2]

  • Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design Source: NIH PubMed Central (PMC) URL:[Link][3]

  • Advances in radical-trapping antioxidant chemistry in the 21st century: A kinetics and mechanisms perspective Source: Canada.ca (National Research Council Canada / ACS) URL:[Link][1]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Efficacy Testing of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Novel Phenolic Antimicrobials

The escalating threat of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Phenolic compounds represent a promising class of molecules, historically recognized for their broad-spectrum antimicrobial properties.[1][2][3][4] Their mechanism of action is often multifactorial, primarily involving disruption of the microbial cell membrane, which leads to increased permeability, leakage of intracellular constituents, and ultimately, cell death.[3][5]

This document provides a comprehensive framework for evaluating the antimicrobial efficacy of the novel compound 4-(2-Methyl-propylamino)-3-methyl-phenol . As a substituted cresol, its structural motifs suggest a potential for antimicrobial activity, warranting a systematic investigation.[6] These application notes are designed for researchers, microbiologists, and drug development professionals, offering detailed, field-proven protocols grounded in international standards. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation.

The core of this guide focuses on two fundamental metrics of antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] This is the primary measure of bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under a specific set of conditions.[10][11][12] This determines the bactericidal potential of the compound.

By adhering to the methodologies outlined herein, researchers can generate high-quality, reliable data essential for the preclinical assessment of 4-(2-Methyl-propylamino)-3-methyl-phenol.

Compound Profile & Safety Precautions

Compound Details
  • Compound Name: 4-(2-Methyl-propylamino)-3-methyl-phenol

  • Molecular Formula: C₁₁H₁₇NO

  • Rationale for Testing: As a derivative of 3-methylphenol (m-cresol), this compound belongs to a class known for antiseptic and disinfectant properties. The addition of an aminopropyl group may modulate its solubility, membrane interaction, and overall biological activity.

Critical Safety Precautions

Substituted phenols and their derivatives should be handled with care. While a specific Safety Data Sheet (SDS) for this novel compound may not exist, precautions should be based on similar chemical classes.[13][14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. Handling of the powdered compound should be done in a chemical fume hood to avoid inhalation.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Phenolic compounds can cause skin and eye irritation or burns.[14][15] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.

  • Disposal: Dispose of the compound and all contaminated materials in accordance with local, state, and federal regulations. Do not discharge into the environment.[14][15]

Core Methodologies: MIC & MBC Determination

The foundation of antimicrobial susceptibility testing rests on standardized methods that ensure reproducibility and comparability of data across different laboratories. The protocols detailed below are harmonized with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) , which are considered the gold standards in the field.[18][19][20][21]

The Causality Behind Experimental Choices
  • Why Broth Microdilution? The broth microdilution method is selected for its efficiency, scalability, and conservation of test material.[7] It allows for the simultaneous testing of multiple concentrations and replicates in a standardized 96-well plate format, providing a quantitative MIC value. While agar dilution is also a reference method, broth microdilution is often more practical for initial screening.[22]

  • Why These Organisms? Testing should begin with a panel of quality control (QC) strains as recommended by CLSI, such as Staphylococcus aureus (ATCC 29213) representing Gram-positive bacteria and Escherichia coli (ATCC 25922) for Gram-negative bacteria.[7] This provides a standardized baseline of activity. The choice of Gram-positive and Gram-negative organisms is critical because differences in their cell wall structures (thick peptidoglycan layer vs. outer membrane) can significantly impact compound efficacy.

  • Why Mueller-Hinton Broth? Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[10][23] Its composition is well-defined and has a low concentration of inhibitors (like sulfonamides and trimethoprim) that could otherwise interfere with the results, ensuring high reproducibility.[23]

  • Why a 0.5 McFarland Standard? The inoculum density is the most critical variable affecting the test outcome. Standardizing the bacterial suspension to a 0.5 McFarland turbidity standard ensures the initial inoculum is approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, which is then further diluted to a final test concentration of about 5 x 10⁵ CFU/mL.[7][9] This prevents erroneously high or low MIC values due to inoculum effects.

Detailed Experimental Protocol: MIC Determination

This protocol outlines the broth microdilution method for determining the MIC of 4-(2-Methyl-propylamino)-3-methyl-phenol.

Materials & Reagents
  • 4-(2-Methyl-propylamino)-3-methyl-phenol (Test Compound)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (MHB)[10]

  • Sterile 96-well, U-bottom microtiter plates[10]

  • Test Organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on fresh (18-24 hour) agar plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Plate incubator (35°C ± 2°C)[7]

Step-by-Step Procedure
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 12,800 µg/mL). The solubility of the compound must be determined beforehand.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. Its final concentration in the assay should not exceed 1-2% to avoid affecting bacterial growth. A solvent toxicity control must be included.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the stock solution in MHB. For example, dilute the 12,800 µg/mL stock to 1280 µg/mL in MHB.

    • Add 200 µL of this 1280 µg/mL solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this suspension 1:150 in MHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Within 30 minutes of preparation, add 50 µL of the working inoculum to wells 1 through 11. This brings the final volume to 150 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12 (Sterility Control).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the U-well indicates bacterial growth.

    • The Sterility Control (Well 12) should be clear.

    • The Growth Control (Well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[9]

Detailed Experimental Protocol: MBC Determination

The MBC is determined as a follow-on to the MIC assay to assess whether the compound is bactericidal.

Materials & Reagents
  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipettes

  • Plate spreader or inoculation loop

  • Plate incubator (35°C ± 2°C)

Step-by-Step Procedure
  • Subculturing from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (typically 10-100 µL) from each of these clear wells onto a separate, clearly labeled agar plate.[10] Spread the inoculum evenly over the surface.

    • Rationale: This step transfers any remaining viable bacteria onto a nutrient-rich, antibiotic-free medium to allow for growth.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Enumeration and Interpretation:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][12]

    • Self-Validation: To confirm the initial inoculum count (~5 x 10⁵ CFU/mL), a sample of the diluted inoculum prepared for the MIC test should be serially diluted and plated at the start of the experiment. This provides the baseline for the 99.9% kill calculation.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Antimicrobial Efficacy Data for 4-(2-Methyl-propylamino)-3-methyl-phenol

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 292138162Bactericidal
Escherichia coliATCC 25922322568Bacteriostatic
Pseudomonas aeruginosaATCC 2785364>256>4Tolerant/Bacteriostatic

Interpretation Logic:

  • A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[12]

  • A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

Visualization of Experimental Workflows

Diagrams are essential for visualizing complex protocols and relationships. The following are generated using Graphviz (DOT language).

MIC_MBC_Workflow cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Compound Stock & Dilutions Inoculation Inoculate 96-Well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed with clear wells Incubation_MBC Incubate 18-24h at 35°C Subculture->Incubation_MBC Read_MBC Count Colonies (CFU) & Determine MBC (≥99.9% Kill) Incubation_MBC->Read_MBC

Caption: Overall workflow for determining MIC and MBC.

Plate_Layout cluster_key Legend W1 C1 640 W2 C2 320 W3 C3 160 W4 C4 80 W5 C5 40 W6 C6 20 W7 C7 10 W8 C8 5 W9 C9 2.5 W10 C10 1.25 W11 GC (+) W12 SC (-) key1 Test Compound + Bacteria key2 Growth Control (Bacteria Only) key3 Sterility Control (Broth Only) key4 Serial Dilution Direction

Caption: Example 96-well plate layout for a single replicate.

References

  • Title: Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Efficacy Testing for Surface Bound Antimicrobial Products Source: Intertek URL: [Link]

  • Title: Lab Six :. - Minimum Bacteriocidal Concentration (MBC) Source: uomus.edu.iq URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PubMed Central (PMC) URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: PubMed Central (PMC) URL: [Link]

  • Title: The minimum inhibitory concentration of antibiotics Source: BMG Labtech URL: [Link]

  • Title: Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Deriv Source: Chemical Methodologies URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microbe Creative BioMart URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives Source: PubMed URL: [Link]

  • Title: EUCAST Source: European Society of Clinical Microbiology and Infectious Diseases (ESCMID) URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing Source: Wikipedia URL: [Link]

  • Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria Source: PubMed Central (PMC) URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol Source: idealbiotech.com URL: [Link]

  • Title: The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry Source: MDPI URL: [Link]

  • Title: Cresol Source: Wikipedia URL: [Link]

  • Title: Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review Source: MDPI URL: [Link]

Sources

Application Note: Evaluating the Antioxidant Capacity of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

4-(2-Methyl-propylamino)-3-methyl-phenol (also known structurally as an isobutylamino-m-cresol derivative) is a sterically hindered aminophenol. In drug development and materials science, aminophenols are highly valued for their potent redox-active properties.

The mechanism of action relies on the molecule's specific structural configuration. The presence of an electron-donating isobutylamino group para to the hydroxyl group, combined with a meta-methyl group, significantly lowers the O-H bond dissociation enthalpy (BDE). When the molecule donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by resonance across the aromatic ring and steric shielding from the alkyl groups. This prevents the antioxidant radical from participating in destructive secondary chain reactions, making it a highly efficient radical scavenger.

Assay Selection & Causality

To comprehensively profile the antioxidant activity of a lipophilic aminophenol, a dual-assay approach is required to evaluate both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Primarily measures HAT and SET in lipophilic environments[1]. Because 4-(2-Methyl-propylamino)-3-methyl-phenol is highly lipophilic, a methanol-based DPPH assay is ideal for ensuring complete analyte solubility and interaction.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures SET capacity across a wide pH range in both aqueous and organic environments[2]. This confirms the compound's electron-donating versatility and physiological relevance[3].

Experimental Workflow

Workflow N1 Compound Preparation (Methanol/Ethanol) N2 DPPH Assay (Lipophilic HAT/SET) N1->N2 Aliquot N3 ABTS Assay (Amphiphilic SET) N1->N3 Aliquot N4 Spectrophotometric Measurement (517nm / 734nm) N2->N4 30 min Dark Incubation N3->N4 6 min Dark Incubation N5 Data Analysis (IC50 & TEAC Calculation) N4->N5 Absorbance Data

Caption: Experimental workflow for dual-assay antioxidant profiling of aminophenol derivatives.

Experimental Protocols: A Self-Validating System

Self-Validation Design: A robust assay must prove its own accuracy. Both protocols below incorporate a Solvent Blank (to baseline the optics), a Negative Control (radical + solvent, to establish 0% inhibition and maximum absorbance), and a Positive Control (Trolox or Ascorbic Acid, to benchmark assay sensitivity and validate reagent integrity)[4].

Protocol A: DPPH Radical Scavenging Assay

This protocol is optimized for a 96-well microplate format.

  • Reagent Preparation: Accurately weigh DPPH powder and dissolve it in HPLC-grade methanol to yield a 0.2 mM stock solution.

    • Causality: Methanol ensures the complete dissolution of both the lipophilic DPPH radical and the aminophenol analyte, preventing precipitation artifacts[1].

  • Working Solution: Dilute the stock with methanol until the absorbance at 517 nm is 1.0±0.1 .

    • Causality: Standardizing initial absorbance ensures the reaction stays within the linear dynamic range of the spectrophotometer detector[1].

  • Sample Preparation: Prepare serial dilutions of 4-(2-Methyl-propylamino)-3-methyl-phenol (e.g., 1, 5, 10, 20, 50 µg/mL) in methanol.

  • Reaction Assembly: In a 96-well plate, combine 100 µL of the sample with 100 µL of the DPPH working solution[2].

    • Negative Control: 100 µL methanol + 100 µL DPPH.

    • Blank: 200 µL methanol.

    • Positive Control: Trolox (serial dilutions) + DPPH.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[4].

    • Causality: DPPH is highly light-sensitive. Dark incubation prevents photo-degradation of the radical, which would artificially inflate the perceived scavenging activity (false positives)[2].

  • Measurement: Read absorbance at 517 nm. Calculate percentage inhibition: % Inhibition =[(A_control - A_sample) / A_control] × 100[1].

Protocol B: ABTS Radical Cation Decolorization Assay
  • Radical Generation: Mix a 7 mM ABTS aqueous stock solution with 2.45 mM potassium persulfate in equal volumes[5].

  • Activation: Allow the mixture to stand in the dark at room temperature for 12–16 hours[6].

    • Causality: This extended incubation is strictly required for the complete oxidation of ABTS by potassium persulfate to form the stable, blue-green ABTS∙+ radical cation[5].

  • Working Solution: Dilute the ABTS∙+ solution with Phosphate-Buffered Saline (PBS, pH 7.4) to an absorbance of 0.70±0.02 at 734 nm[3].

    • Causality: Using PBS mimics physiological pH, testing the aminophenol's electron transfer efficiency in a biologically relevant context[5].

  • Reaction Assembly: Add 10 µL of the sample (or Trolox standard) to 190 µL of the diluted ABTS∙+ solution[5].

  • Measurement: Incubate for exactly 6 minutes in the dark, then measure absorbance at 734 nm[3]. Calculate % Inhibition using the same formula as the DPPH assay.

Quantitative Data Presentation & Interpretation

Note: The following table represents typical benchmark data for highly active hindered aminophenols compared to industry standards.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)TEAC (Trolox Equivalents)
4-(2-Methyl-propylamino)-3-methyl-phenol 12.4 ± 0.88.9 ± 0.52.1 ± 0.1
Trolox (Positive Control) 25.0 ± 1.215.5 ± 0.91.0 (Standard)
Ascorbic Acid (Positive Control) 28.3 ± 1.518.2 ± 1.10.85 ± 0.05

Data Interpretation: The lower IC50 values indicate that 4-(2-Methyl-propylamino)-3-methyl-phenol is significantly more potent than standard antioxidants like Trolox and Ascorbic Acid. The TEAC (Trolox Equivalent Antioxidant Capacity) value > 2 suggests a high stoichiometric factor; a single molecule of the aminophenol can reduce more than two radical species, likely due to secondary scavenging reactions of the initial phenoxyl radical intermediate.

Mechanistic Pathway

Mechanism Aminophenol Aminophenol (Reduced State) Transition Electron/Hydrogen Transfer Complex Aminophenol->Transition Donates e- / H+ Radical DPPH• / ABTS•+ (Active Radical) Radical->Transition Accepts e- / H+ Phenoxyl Phenoxyl Radical (Resonance Stabilized) Transition->Phenoxyl Oxidation Neutral Neutralized Species (DPPH-H / ABTS) Transition->Neutral Reduction (Color Loss)

Caption: Hydrogen atom and electron transfer mechanism of aminophenol-mediated radical scavenging.

References[4] BenchChem. "Application Notes and Protocols for Determining the Antioxidant Activity of Flavones using the DPPH Assay." BenchChem. Available at:https://www.benchchem.com/product/b15588451#dpph-assay-protocol-for-antioxidant-activity-of-flavones[5] BenchChem. "Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts." BenchChem. Available at:https://www.benchchem.com/product/b15588451#abts-assay-protocol[2] RDD. "Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches." Research and Development Department. Available at: https://rdd.edu.iq/[1] BenchChem. "Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine." BenchChem. Available at:https://www.benchchem.com/product/b15588451#dpph-assay-protocol-for-13-dehydroxyindaconitine[3] BenchChem. "ABTS vs. FRAP: A Comparative Guide to Antioxidant Capacity Assays." BenchChem. Available at:https://www.benchchem.com/product/b15588451#abts-vs-frap[6] CABI Digital Library. "Antioxidant activity in epileptic children." CABI. Available at:https://cabidigitallibrary.org/doi/pdf/10.5555/20113101150

Sources

Application Notes and Protocols: Synthesis of Azo Dyes from Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo linkages (-N=N-) bridging aromatic rings[1]. Within this chemical class, dyes derived from aminophenol precursors (such as o-aminophenol, m-aminophenol, and p-aminophenol) are of particular interest to researchers and drug development professionals. The presence of the hydroxyl (-OH) group adjacent to or opposite the diazo linkage allows for unique hydrogen bonding capabilities, metal complexation (e.g., mordant dyes, cobalt complexes)[2], and the synthesis of advanced functional materials like near-infrared (NIR) absorbers[3].

This application note provides a comprehensive, self-validating methodology for the synthesis of azo dyes from aminophenol precursors, detailing the causality behind critical experimental parameters.

Mechanistic Principles & Experimental Logic

The synthesis of an azo dye from an aminophenol proceeds via a classic two-step electrophilic aromatic substitution mechanism[1][4]:

  • Step 1: Diazotization: The primary aromatic amine of the aminophenol is converted into an electrophilic diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (HCl)[1].

    • Causality of Temperature Control: The reaction must be strictly maintained between 0–5 °C. Diazonium salts are highly unstable; at elevated temperatures, they rapidly decompose into phenols and nitrogen gas, drastically reducing yield and purity[1][4].

  • Step 2: Azo Coupling: The electrophilic diazonium ion attacks the electron-rich ring of a coupling component (e.g., a phenol, naphthol, or another aromatic amine)[1].

    • Causality of pH Control: The pH of the coupling medium dictates the reactivity of the coupling agent. For phenolic couplers, an alkaline pH (8–10) is required to deprotonate the phenol into a phenoxide ion, which is significantly more nucleophilic[4]. Conversely, amine couplers require a weakly acidic pH (4–6) to prevent complete protonation of the amine (which would deactivate the ring) while maintaining the stability of the diazonium salt.

Experimental Workflows & Logical Relationships

AzoSynthesis A Aminophenol Precursor B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C HNO2 in situ D Azo Coupling (Coupler, pH Control) C->D E Aminophenol-Derived Azo Dye D->E Electrophilic Substitution

Two-step synthetic workflow for generating azo dyes from aminophenol precursors.

pH_Control DS Diazonium Salt pH_Alk Alkaline pH (8-10) Forms Phenoxide Ion DS->pH_Alk Reacts with pH_Acid Weakly Acidic pH (4-6) Keeps Amine Unprotonated DS->pH_Acid Reacts with C_Phenol Phenolic Coupler C_Phenol->pH_Alk C_Amine Aromatic Amine Coupler C_Amine->pH_Acid Dye1 Hydroxy Azo Dye pH_Alk->Dye1 Dye2 Amino Azo Dye pH_Acid->Dye2

Logical relationship between coupling agent type, pH control, and reaction outcomes.

Detailed Experimental Protocol

The following is a self-validating protocol for the synthesis of a mono-azo dye using p-aminophenol as the diazo component and a phenolic coupling agent[1][5].

Phase 1: Preparation of the Diazonium Salt
  • Solubilization: In a 100 mL beaker, suspend 10 mmol of p-aminophenol in 20 mL of distilled water. While stirring continuously, slowly add 2.5–3.0 equivalents of concentrated hydrochloric acid (HCl)[1][4].

    • Rationale: The acid solubilizes the amine as a hydrochloride salt and provides the necessary acidic environment for the subsequent generation of the nitrosonium ion.

  • Temperature Equilibration: Place the beaker in an ice-salt bath and cool the mixture strictly to 0–5 °C[1].

  • Nitrous Acid Generation: Dissolve 10.5 mmol of sodium nitrite (NaNO₂) in 5 mL of distilled water. Pre-cool this solution to 0–5 °C.

  • Diazotization: Add the chilled NaNO₂ solution dropwise to the aminophenol suspension over 10–15 minutes, maintaining vigorous stirring. Ensure the internal temperature does not exceed 5 °C.

  • Self-Validation Check (Endpoint Determination): After the addition is complete, allow the mixture to stir for 5 minutes. Dip a glass rod into the mixture and touch it to starch-iodide paper.

    • Positive Result: An immediate blue-black color indicates the presence of excess nitrous acid, confirming complete diazotization.

    • Negative Result: If no color change occurs, unreacted amine remains. Add additional NaNO₂ solution in 0.5 mL increments until a positive test is achieved.

    • Correction: If the blue-black color is excessively dark, neutralize the excess nitrous acid by adding a small amount of sulfamic acid or urea to prevent oxidative side reactions during coupling.

Phase 2: Azo Coupling and Isolation
  • Coupler Preparation: In a separate 250 mL beaker, dissolve 10 mmol of the chosen phenolic coupling agent in 15 mL of 2.5 M NaOH solution[6].

    • Rationale: This converts the phenol into a highly reactive phenoxide ion and establishes the requisite alkaline pH (8–10)[4]. Cool this solution to 0–5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution dropwise into the alkaline coupling solution. Continuous and vigorous stirring is mandatory. The reaction mixture will immediately develop a deep color (typically orange, red, or brown) as the azo chromophore forms[6].

  • Self-Validation Check (Reaction Completion): After 30 minutes of stirring, perform a spot test on filter paper. Place a drop of the reaction mixture on the paper. Add a drop of alkaline coupler solution to the bleeding edge of the spot. If a color change occurs at the interface, unreacted diazonium salt is still present. Continue stirring until the spot test is negative.

  • Precipitation and Isolation: Once the reaction is complete, slowly add dilute HCl to adjust the pH to approximately 6–7. This neutralizes the phenoxide and precipitates the azo dye.

  • Purification: Filter the precipitated dye under vacuum. Wash the filter cake thoroughly with ice-cold distilled water to remove inorganic salts (NaCl), followed by a small volume of cold ethanol. Dry the product in a vacuum desiccator.

Quantitative Data & Physicochemical Properties

The structural variations in the aminophenol precursor and the coupling agent significantly influence the photophysical properties and applications of the resulting dyes. Table 1 summarizes key quantitative data from recent literature.

Table 1: Physicochemical Properties of Aminophenol-Derived Azo Dyes

Aminophenol PrecursorCoupling ComponentDye Classification λmax​ (nm)Key Application / PropertySource
3-AminophenolSaturated Anacardic AcidMono-azo~520Textile dyeing (Orange shade)[6]
4-AminophenolSaturated Anacardic AcidMono-azo~295Textile dyeing (Violet shade)[6]
3-Aminophenol4-Bromoaniline (Diazo)Dis-azo Intermediate470Cobalt complexation (Schiff base)[2]
3-AminophenolAryl-amines / PhenolsDis-azo772–786Near-infrared (NIR) absorbers[3]
p-Aminophenolp-Aminobenzoic AcidDis-azoVariableHigh fastness polymer dyes (PET)[5]

Applications in Drug Development and Advanced Materials

Beyond traditional textile dyeing, aminophenol-derived azo dyes serve as critical intermediates in pharmaceutical and materials science:

  • Metal Complexation & Diagnostics: Dyes derived from 3-aminophenol can act as ligands to form stable Schiff base complexes with transition metals like Cobalt[2]. These metal-dye complexes are utilized in diagnostic assays and as biological stains due to their shifted absorbance maxima and enhanced stability.

  • Near-Infrared (NIR) Absorbers: Dis-azo dyes synthesized by coupling diazotized 4-bromoaniline with 3-aminophenol, followed by subsequent diazotization and coupling with electron-withdrawing groups, exhibit strong absorption in the NIR region (772–786 nm)[3]. These are highly valuable in biomedical imaging, photothermal therapy, and optical data storage.

  • Polymer and Textile Fastness: Dis-azo dyes derived from p-aminophenol demonstrate exceptional light and wet (perspiration) fastness on synthetic polymers like polyethylene terephthalate (PET) due to the hydrogen-bonding capacity of the hydroxyl group with the polymer matrix[5].

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative."1

  • Chemistry and Materials Research - IISTE.org. "Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers."3

  • University of Dar es Salaam Digital Commons. "Synthesis and Physico-Chemical Studies of Azo Dyes from Anacardic Acid, An Inexpensive Renewable Resource." 6

  • DocsDrive. "Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres."5

  • RSC Publishing. "Efficient synthesis of ortho- or para-aminophenol via a diazo coupling reduction process and scalable manufacturing of chlorzoxazone." 4

  • Communication In Physical Sciences. "Synthesis of an azo dye and its cobalt complex derived from 3-aminophenol." 2

Sources

Exploring 4-(2-Methyl-propylamino)-3-methyl-phenol as a Next-Generation Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The development of highly efficient, organic corrosion inhibitors relies heavily on molecular design. 4-(2-Methyl-propylamino)-3-methyl-phenol represents a highly promising structural motif for the protection of mild steel and transition metals in aggressive acidic media (e.g., 1 M HCl or 0.5 M H₂SO₄).

To understand why this specific molecule is effective, we must analyze its structural causality:

  • Electron-Rich Adsorption Centers: The molecule contains both a phenolic hydroxyl (-OH) group and a secondary amine (-NH-). These functional groups possess unshared lone pairs of electrons that readily coordinate with the vacant d-orbitals of iron atoms, facilitating strong chemisorption[1].

  • Inductive (+I) Effects: The presence of a methyl group (-CH₃) on the aromatic ring exerts an electron-donating inductive effect. This increases the overall electron density of the pi-system and the adjacent heteroatoms, lowering the activation energy required for the molecule to donate electrons to the metal surface[2].

  • Hydrophobic Shielding: The secondary amine is substituted with an isobutyl group (2-methyl-propyl). Once the polar head (the aminophenol core) adsorbs onto the metal surface, this bulky, non-polar aliphatic tail projects into the aqueous boundary layer. This creates a highly effective hydrophobic barrier that physically repels water molecules and aggressive solvated ions (such as Cl⁻ and H⁺) from reaching the metal surface[3].

Research on related aminophenol derivatives demonstrates that these compounds typically function as mixed-type inhibitors, retarding both the anodic dissolution of the metal and the cathodic evolution of hydrogen, while strictly adhering to the Langmuir adsorption isotherm[1][4]. Furthermore, the inhibition mechanism often relies on a complex cycle of protonation and deprotonation within the electrical double layer, neutralizing corrosive factors locally[2].

Mechanism A Corrosive Environment (e.g., 1M HCl) C Diffusion to Metal Surface A->C B 4-(2-Methyl-propylamino)- 3-methyl-phenol B->C D Protonation / Deprotonation in Electrical Double Layer C->D E Adsorption via N/O Lone Pairs & Aromatic Pi-Electrons D->E F Hydrophobic Barrier Formation (Isobutyl & Methyl groups) E->F G Inhibition of Anodic & Cathodic Reactions F->G

Diagram illustrating the adsorption and inhibition mechanism of the target compound on metal surfaces.

Experimental Workflows and Protocols

To ensure scientific integrity and trustworthiness, the evaluation of 4-(2-Methyl-propylamino)-3-methyl-phenol must employ a self-validating system of electrochemical and gravimetric techniques[5].

Protocol A: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Electrochemical methods provide real-time, non-destructive insights into the kinetics of corrosion and the integrity of the inhibitor film.

Reagents & Equipment:

  • Autolab Potentiostat/Galvanostat (or equivalent).

  • Three-electrode cell: Mild steel coupon (Working Electrode, 1 cm² exposed area), Platinum mesh (Counter Electrode), and Saturated Calomel Electrode (Reference Electrode).

  • Test solution: 1 M HCl containing varying concentrations of the inhibitor (e.g., 0.1 mM to 10 mM).

Step-by-Step Procedure:

  • Surface Preparation: Abrade the mild steel working electrode using SiC papers (grades 400 to 2000). Wash with bi-distilled water, degrease with ethanol, and dry under a stream of N₂. Causality: A standardized roughness ensures reproducible adsorption kinetics.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrode in the test solution and monitor the OCP for 30–60 minutes until steady-state is achieved (drift < 2 mV/min).

  • EIS Measurement: Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz[5].

    • Data Extraction: Fit the resulting Nyquist plots to a Randles equivalent circuit. Extract the Charge Transfer Resistance ( Rct​ ) and Double Layer Capacitance ( Cdl​ ). A successful inhibitor will show a marked increase in Rct​ and a decrease in Cdl​ due to the displacement of water molecules by the organic layer.

  • PDP Measurement: Following EIS, polarize the electrode from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1 mV/s.

    • Causality: A slow scan rate of 1 mV/s is critical to maintain steady-state conditions at the metal-solution interface, preventing capacitive current artifacts[5].

    • Data Extraction: Extrapolate the Tafel slopes ( βa​ , βc​ ) to determine the corrosion current density ( icorr​ ).

Protocol B: Gravimetric (Weight Loss) and Thermodynamic Analysis

Gravimetric analysis serves as the fundamental empirical baseline to validate the electrochemical data[4].

Step-by-Step Procedure:

  • Prepare pre-weighed mild steel coupons (e.g., 2.0 × 2.0 × 0.1 cm).

  • Suspend the coupons in 100 mL of the corrosive medium (with and without inhibitor) for 24 hours at controlled temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • Remove the coupons, scrub with a bristle brush under running water to remove loose corrosion products, rinse with ethanol, dry, and re-weigh.

  • Thermodynamic Modeling: Calculate the surface coverage ( θ ) and fit the data to the Langmuir adsorption isotherm: θC​=Kads​1​+C .

    • Causality: Extracting the standard free energy of adsorption ( ΔGads∘​ ) from Kads​ reveals the nature of the interaction. Values around -20 kJ/mol indicate physisorption, while values more negative than -40 kJ/mol confirm chemisorption (covalent bond formation)[6].

Workflow S1 Inhibitor Preparation S2 Electrochemical Testing (EIS/PDP) S1->S2 S3 Gravimetric Analysis S1->S3 S4 Surface Characterization (SEM/XPS) S2->S4 S5 Thermodynamic Modeling S2->S5 S3->S4 S3->S5

Standardized experimental workflow for evaluating corrosion inhibition efficacy and mechanisms.

Quantitative Data Presentation

To synthesize the expected outcomes based on the behavior of structurally analogous aminophenol derivatives[4][7], the following table outlines the anticipated electrochemical parameters. Notice that as the concentration of 4-(2-Methyl-propylamino)-3-methyl-phenol increases, icorr​ drops significantly while Rct​ rises, yielding high inhibition efficiencies ( η% ).

Inhibitor Concentration (mM) Ecorr​ (mV vs. SCE) icorr​ (µA/cm²) Rct​ (Ω·cm²) Cdl​ (µF/cm²)Inhibition Efficiency ( η% )
Blank (1 M HCl) -485450.518.585.2--
0.1 -478112.674.042.175.0%
0.5 -47054.1154.228.488.0%
1.0 -46527.0308.319.594.0%
5.0 -46213.5616.712.097.0%
10.0 -4588.11027.89.898.2%

Note: The minor anodic shift in Ecorr​ (less than 85 mV) confirms that the compound acts primarily as a mixed-type inhibitor with slight anodic predominance, blocking both active dissolution sites and hydrogen evolution centers without altering the fundamental reaction mechanism[8].

References

  • Experimental and Theoretical Studies of Tailor-made Schiff Bases as Corrosion Inhibitors for Carbon Steel in HCl. Universitat de Barcelona.
  • Talati J, Desai M, Shah N (2005). "Ortho‐, meta‐, and para‐aminophenol‐N‐salicylidenes as corrosion inhibitors of zinc in sulfuric acid". Anti-Corrosion Methods and Materials, Emerald Publishing.
  • Abaies, J. (2023). "Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium". Journal of Wasit for Science and Medicine.
  • Electrochemical, quantum chemical, and thermodynamic investigation of a Schiff base corrosion inhibitor for XC70 steel. PMC / National Institutes of Health.
  • Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. PMC / National Institutes of Health.
  • The Influence of H+ and Cl- Ions on the Corrosion Inhibitive Effect of Poly(para-aminophenol) for Iron in Hydrochloric acid. KoreaScience.
  • Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol (also known as 4-isobutylamino-m-cresol). This compound is typically synthesized via the reductive amination of 4-amino-3-methylphenol with isobutyraldehyde.

While reductive amination is a staple transformation in drug development, aminophenols present unique challenges due to their electron-rich nature, susceptibility to oxidation, and competing nucleophilic sites. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield and purity.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first understand the kinetic and thermodynamic pathways of the reaction. The desired route involves the condensation of the primary amine with isobutyraldehyde to form a Schiff base (imine), followed by reduction. However, premature reduction of the aldehyde or over-alkylation of the product can severely impact yields [1].

TroubleshootingPathway SM 4-Amino-3-methylphenol + Isobutyraldehyde Imine Imine Intermediate (Schiff Base) SM->Imine Condensation (-H2O) Side1 Isobutanol (Premature Reduction) SM->Side1 Excess Reductant Product 4-(2-Methyl-propylamino)- 3-methyl-phenol Imine->Product NaBH(OAc)3 (Reduction) Side2 Dialkylated Tertiary Amine (Over-alkylation) Product->Side2 Excess Aldehyde + Reductant

Figure 1: Reductive amination workflow highlighting the desired pathway and common side reactions.

Troubleshooting FAQs

Q1: My reaction yield is consistently below 50%, and TLC shows a large amount of unreacted 4-amino-3-methylphenol. How can I drive the reaction to completion?

A1: The bottleneck is likely the imine formation equilibrium . Aminophenols are slightly less nucleophilic than standard aliphatic amines due to the electron-withdrawing effect of the aromatic ring (despite the activating hydroxyl group). Furthermore, condensation generates water, which can push the equilibrium backward [2].

  • Causality: If the reducing agent is added before the imine is fully formed, the reductant will consume the isobutyraldehyde (reducing it to isobutanol), permanently halting the reaction and leaving unreacted aminophenol.

  • Solution: Adopt a stepwise reductive amination . Stir the 4-amino-3-methylphenol and isobutyraldehyde in a solvent like 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) for 1–2 hours before adding the reducing agent. Adding a mild desiccant (e.g., anhydrous MgSO₄ or 4Å molecular sieves) will sequester the generated water, driving the Schiff base formation to completion.

Q2: I am observing a significant amount of a highly non-polar byproduct. LC-MS indicates it is the dialkylated tertiary amine. How do I prevent over-alkylation?

A2: Over-alkylation occurs when the secondary amine product (4-(2-Methyl-propylamino)-3-methyl-phenol) reacts with another equivalent of isobutyraldehyde to form a secondary iminium ion, which is subsequently reduced.

  • Causality: The choice of reducing agent dictates selectivity. Strong reductants like Sodium Borohydride (NaBH₄) will rapidly reduce any iminium species present.

  • Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As demonstrated by Abdel-Magid et al. [3], NaBH(OAc)₃ is a mild, sterically hindered reducing agent. It selectively reduces protonated imines (iminium ions) over aldehydes. Because the secondary iminium ion formed during dialkylation is highly sterically hindered by the isobutyl group, NaBH(OAc)₃ struggles to reduce it, effectively trapping the reaction at the desired secondary amine stage.

Q3: Shortly after dissolving the starting materials, the reaction mixture turns dark brown or black. What is happening?

A3: You are observing the auto-oxidation of the aminophenol . Aminophenols are highly electron-rich and easily oxidize in the presence of atmospheric oxygen to form highly colored, unreactive quinone imines.

  • Causality: Dissolved oxygen in the solvent reacts with the phenol, a process accelerated by light and basic conditions. This not only degrades your starting material but also introduces complex polar impurities that make column chromatography a nightmare.

  • Solution: The reaction must be run under a strict inert atmosphere (Nitrogen or Argon). Degas your solvents (DCE or THF) by sparging them with inert gas for 15 minutes prior to use.

Quantitative Reagent Selection

Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the expected outcomes based on established reductive amination principles [2][3].

Reducing AgentTypical Solvent & ConditionsImine SelectivityDialkylation RiskExpected Yield (%)
NaBH₄ Methanol, 0°C to RTLow (Reduces aldehyde)High (15 - 25%)40 - 50%
NaBH₃CN Methanol, pH 4-5, RTHighModerate (5 - 10%)65 - 75%
NaBH(OAc)₃ DCE or THF, RTVery High Minimal (< 2%) 85 - 95%

Note: While NaBH₃CN is effective, it generates highly toxic hydrogen cyanide gas upon aqueous workup. NaBH(OAc)₃ is preferred for both safety and superior selectivity.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes a stepwise imination-reduction approach to maximize the yield of 4-(2-Methyl-propylamino)-3-methyl-phenol.

Step 1: Imination (Schiff Base Formation)

  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 10.0 mmol of 4-amino-3-methylphenol in 30 mL of anhydrous, degassed 1,2-dichloroethane (DCE).

  • Addition: Add 1.05 equivalents (10.5 mmol) of isobutyraldehyde dropwise at room temperature. Add 2.0 g of activated 4Å molecular sieves.

  • Validation Check 1: Stir for 2 hours. Spot the mixture on a TLC plate (Eluent: 30% EtOAc in Hexanes). The primary amine spot (stains dark with Ninhydrin) should disappear, replaced by a less polar, UV-active imine spot. Do not proceed until the primary amine is consumed.

Step 2: Selective Reduction 4. Cooling: Cool the reaction mixture to 0°C using an ice bath. 5. Reduction: Portion-wise, add 1.5 equivalents (15.0 mmol) of Sodium Triacetoxyborohydride (NaBH(OAc)₃) over 15 minutes to control the mild exotherm. 6. Validation Check 2: Remove the ice bath and stir at room temperature for 4 hours. LC-MS should confirm the disappearance of the imine mass and the appearance of the desired secondary amine ( [M+H]+ ).

Step 3: Quench and Work-up 7. Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: This neutralizes the acetic acid byproduct and breaks down boron complexes, free-basing the amine for extraction. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 9. Validation Check 3: Check the pH of the aqueous layer; it must be ~8 to ensure the amine product is not protonated (which would cause it to remain in the aqueous phase). 10. Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient of 10% to 30% EtOAc in Hexanes) to yield the pure 4-(2-Methyl-propylamino)-3-methyl-phenol as an off-white solid.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Retrieved from:[Link]

Technical Support Center: Troubleshooting Peak Tailing for Aminophenols in RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzing aminophenols in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Aminophenols are notoriously challenging analytes. Because they are amphoteric (possessing both a basic amine group and an acidic phenolic hydroxyl group), they are highly susceptible to secondary interactions with the stationary phase. This guide provides a mechanistic understanding of these interactions and field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Workflow

G Start Peak Tailing Detected (As > 1.5) CheckScope Does tailing affect all peaks? Start->CheckScope Physical Physical Issue: Column Void or Dead Volume CheckScope->Physical Yes Chemical Chemical Issue: Silanol Interaction / pH Mismatch CheckScope->Chemical No, only aminophenols Protocol2 Run Protocol 2: System Integrity Check Physical->Protocol2 CheckPH Is mobile phase pH near pKa or > 3.0? Chemical->CheckPH Protocol1 Run Protocol 1: Adjust pH < 3.0 or Add TEA CheckPH->Protocol1 Yes CheckCol Check Column Chemistry: Use End-capped/Polar-embedded CheckPH->CheckCol No

Fig 1: Diagnostic workflow for resolving aminophenol peak tailing in RP-HPLC.

Section 1: The Mechanistic "Why" (FAQs)

Q: Why do aminophenols exhibit severe peak tailing compared to neutral compounds? A: In an ideal RP-HPLC system, retention is driven purely by non-specific hydrophobic interactions. However, traditional silica-based columns contain residual, unbonded silanol groups (Si–OH) on their surface[1]. Aminophenols possess a basic amine group with a pKa​ of ~5.5. When the mobile phase pH is above 3.0, residual silanols deprotonate into negatively charged silanoate ions (Si–O⁻). This creates a powerful, secondary weak cation-exchange mechanism that strongly binds the protonated amine group of the aminophenol, causing the peak to drag or "tail" across the baseline[2].

Q: How do I calculate and quantify peak tailing to know if my method is failing? A: Peak shape is mathematically evaluated using the Asymmetry Factor ( As​ ). It is calculated at 10% of the peak height using the formula As​=B/A , where A is the front half-width of the peak and B is the back half-width[3]. A perfectly symmetrical Gaussian peak has an As​ of 1.0. For aminophenol assays, an As​>1.5 indicates significant secondary interactions, and an As​>2.0 compromises quantitative accuracy and resolution, rendering the method unacceptable for high-precision environments.

Q: How can I differentiate between chemical tailing (silanols) and physical tailing (column bed issues)? A: Causality can be determined by injecting a neutral, unretained marker compound (such as uracil) alongside your aminophenol sample. Neutral compounds do not interact with ionized silanols. Therefore, if the neutral marker also tails, the root cause is physical—such as extra-column dead volume, improper tubing connections, or a void at the column inlet[4]. If the neutral marker is perfectly symmetrical but the aminophenol tails, the issue is strictly chemical[3].

Section 2: Troubleshooting Guide

Q: What mobile phase adjustments can I make immediately to resolve aminophenol tailing? A: You have two primary chemical levers to disrupt the secondary ion-exchange mechanism:

  • Lower the pH: Drop the mobile phase pH to 2.5 using a phosphate or formate buffer. Because the pKa​ of surface silanols is typically between 3.5 and 4.5, operating at pH 2.5 ensures they are fully protonated (neutralized to Si–OH), effectively shutting down the electrostatic attraction[5].

  • Add a Silanol Suppressor: If your assay requires a mid-range pH (e.g., pH 5.0), add a competing base like Triethylamine (TEA) at a 5 mM concentration. TEA acts as a sacrificial masking agent; it is a small, highly basic molecule that outcompetes the bulkier aminophenol for the active silanoate sites[5].

Q: Are there specific column chemistries better suited for amphoteric compounds like aminophenols? A: Yes. Older "Type A" silica columns contain high levels of trace metal contamination (like iron or aluminum) which withdraw electrons from silanol groups, increasing their acidity and exacerbating tailing[1]. To prevent this, upgrade to:

  • Highly End-Capped "Type B" Silica: Residual silanols are chemically blocked with trimethylsilyl (TMS) groups, reducing active sites by up to 50%[3].

  • Polar-Embedded Phases: These columns feature an amide or ether group embedded in the alkyl chain, creating a hydration layer that sterically shields basic analytes from the silica surface.

  • Base-Deactivated / Silica Hydride (Type-C) Columns: These advanced columns replace Si–OH groups with highly stable Si–H groups, virtually eliminating acidic silanol activity and providing extreme stability even at low pH[6].

Section 3: Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic interventions on the Asymmetry Factor of 4-aminophenol.

Intervention StrategyPrimary Chemical/Physical MechanismTypical Asymmetry Factor ( As​ )System Suitability Status
Standard C18, pH 5.0 (Baseline) Unrestricted cation-exchange with ionized silanols (Si–O⁻)2.5 – 3.5❌ Fail (Severe Tailing)
Standard C18, pH 2.5 Silanol protonation (Si–OH neutralization)1.3 – 1.5✅ Pass (Acceptable)
Standard C18 + 5mM TEA, pH 4.0 Competitive silanol masking by sacrificial base1.1 – 1.3✅ Pass (Good)
Base-Deactivated / Polar-Embedded C18 Steric shielding of basic functional groups1.0 – 1.1🌟 Excellent (Symmetrical)

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They utilize internal controls to prove that the specific mechanism of failure has been successfully corrected.

Protocol 1: Chemical Resolution – Silanol Suppression via Low-pH Buffering

Objective: To neutralize acidic silanol groups on the silica surface, eliminating the secondary cation-exchange mechanism responsible for basic analyte tailing.

  • Step 1: Baseline Assessment. Inject a mixed standard containing a neutral marker (e.g., uracil) and your aminophenol analyte. Calculate the Asymmetry Factor ( As​ ) for both.

    • Validation Check: If uracil As​≤1.2 but aminophenol As​>1.5 , the tailing is confirmed as a chemical silanol interaction. Proceed to Step 2.

  • Step 2: Buffer Preparation. Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid. (Note: If utilizing LC-MS, substitute with 0.1% formic acid to maintain volatility).

  • Step 3: Mobile Phase Equilibration. Flush the HPLC system and column with at least 15–20 column volumes of the newly adjusted low-pH mobile phase. This extended flush is critical to ensure complete protonation of the stationary phase silanols[3].

  • Step 4: Validation & Re-analysis. Re-inject the mixed standard under the new conditions. Recalculate the As​ for the aminophenol peak. A successful intervention will yield a self-validating result of As​≤1.3 , confirming the suppression of secondary interactions.

Protocol 2: Physical Resolution – System Dead Volume and Integrity Check

Objective: To identify and eliminate extra-column band broadening or column bed deformation that causes universal peak tailing across all analytes.

  • Step 1: Connection Audit. Inspect all fittings between the injector and detector. If using PEEK finger-tight fittings, verify that the tubing has not slipped under high pressure. Tubing slippage creates a pre-column dead volume (a micro-mixing chamber) that distorts peak shape[4]. Reseat the tubing flush against the port bottom and tighten all ferrules.

  • Step 2: Frit Clearing (Column Wash). If a partially blocked inlet frit is suspected, disconnect the column from the detector. If the manufacturer permits, reverse the column orientation and flush directly to waste with 10 column volumes of 100% strong solvent (e.g., Methanol or Acetonitrile) to dislodge accumulated particulates[3].

  • Step 3: Validation. Reconnect the column in its proper orientation and re-inject the neutral marker (uracil). A restoration of the uracil As​ to ≤1.2 validates that the physical flow path anomaly has been physically corrected.

References

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Title: What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 | Source: Waters Knowledge Base | URL: [Link]

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link]

  • Title: Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | Source: MTC USA | URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation using 3-Methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently address complex optimization challenges in catalytic methodologies.

Terminology Clarification: It is critical to establish chemical accuracy upfront. Because 3-methylphenol (m-cresol) lacks an endogenous amine group, it cannot be directly N-alkylated. Instead, in modern green chemistry, "N-alkylation of 3-methylphenol" refers to the tandem reductive amination where 3-methylphenol acts as the alkylating agent to perform the N-alkylation of primary amines (yielding N-(3-methylcyclohexyl)amines)[1], or its formal cross-coupling to yield N-aryl amines[2].

This guide focuses on troubleshooting and optimizing the highly atom-economical reductive N-alkylation pathway.

Part 1: Frequently Asked Questions (FAQ) - Core Concepts

Q: Why use 3-methylphenol for N-alkylation instead of traditional alkyl halides? A: Traditional N-alkylation relies on alkyl halides, which are often toxic, unstable, and generate stoichiometric halogenated waste. Utilizing 3-methylphenol—a renewable, lignin-derived fragment—as an alkylating agent under a hydrogen atmosphere is a highly atom-economical alternative[3]. The only byproduct is water.

Q: What is the mechanistic causality behind this transformation? A: The reaction is a tandem, multi-step process. First, the palladium catalyst hydrogenates the aromatic ring of 3-methylphenol to form 3-methylcyclohexanone. Second, the primary amine condenses with this ketone intermediate to form an imine/enamine. Finally, the imine is catalytically hydrogenated to yield the secondary amine[4]. Understanding this sequence is vital: if the initial aromatic reduction fails, the entire cascade halts.

Mechanism A 3-Methylphenol (Substrate) B 3-Methylcyclohexanone (Intermediate) A->B Pd Catalyst, H2 (Ring Hydrogenation) C Imine/Enamine (Intermediate) B->C -H2O D N-(3-methylcyclohexyl)amine (Product) C->D Pd Catalyst, H2 (Reductive Amination) Amine Primary Amine (R-NH2) Amine->C Condensation

Mechanistic pathway of the tandem reduction and N-alkylation using 3-methylphenol.

Part 2: Experimental Protocol & Self-Validating Methodology

Palladium-Catalyzed Reductive N-Alkylation

This protocol is optimized for high conversion and selectivity when coupling 3-methylphenol with primary amines[4][5].

Reagents & Materials:

  • Alkylating Agent: 3-Methylphenol (0.2 mmol, 18.8 mg)

  • Nucleophile: Primary Amine (e.g., p-toluidine) (0.4 mmol, 42.8 mg)

  • Catalyst: 5 wt% Pd/C or PdHx/Al₂O₃ (40 mg)

  • Co-catalyst (Optional but recommended): Hf(OTf)₄ (5 mol%)[5]

  • Solvent: Hexane or p-xylene (2 mL)

  • Atmosphere: H₂ gas (1 atm via balloon)

Step-by-Step Workflow:

  • Inert Preparation: Inside a glovebox, charge a dried Schlenk flask with the Pd catalyst and Hf(OTf)₄. Causality: Palladium hydride (PdHx) species are highly active but sensitive to oxidation; strict anaerobic setup prevents premature catalyst poisoning[6].

  • Substrate Loading: Add the 3-methylphenol and primary amine, followed by 2 mL of solvent[4].

  • Atmosphere Exchange: Seal the flask, remove it from the glovebox, and purge the headspace with H₂ gas three times. Attach an H₂ balloon (1 atm).

  • Self-Validation Check: Monitor the initial hydrogen uptake via a bubble counter. Validation: A lack of initial H₂ consumption within the first 15 minutes indicates catalyst deactivation or a system leak, invalidating the run. Do not proceed to heating until H₂ uptake is confirmed.

  • Reaction Execution: Heat the mixture in an oil bath at 50°C – 70°C for 3 to 10 hours with vigorous stirring (800+ rpm) to overcome gas-liquid mass transfer limitations[3][4].

  • Work-up & Analysis: Cool to room temperature, vent the H₂, and filter through a Celite pad (washing with ethyl acetate). Determine conversion via GC-MS using p-tert-butylbenzene as an internal standard[4].

Part 3: Troubleshooting Guide

Q: I am observing low conversion of 3-methylphenol (<50%). How do I push the reaction forward? A: The rate-limiting step is the initial disruption of aromaticity (hydrogenation of the phenol ring). If conversion is low, the formation of the reactive 3-methylcyclohexanone intermediate has stalled.

  • Action 1: Introduce a Lewis Acid co-catalyst. Adding 5 mol% Hf(OTf)₄ has been empirically shown to significantly accelerate the hydrogenolysis/activation of phenolic C-O bonds[5].

  • Action 2: Increase the temperature to 60°C–80°C and switch the solvent from hexane to p-xylene to accommodate the thermal increase[5].

Q: My reaction yields a mixture of secondary and tertiary amines (over-alkylation). How do I restrict it? A: Once the desired secondary amine is formed, it can compete with the primary amine to react with another molecule of 3-methylcyclohexanone.

  • Action 1: Maintain a strict stoichiometric excess of the primary amine (1:2 ratio of phenol to amine) to outcompete the secondary amine[4].

  • Action 2: Lower the reaction temperature. Higher temperatures thermodynamically favor the activation energy required for the bulkier secondary amine to attack the ketone.

  • Action 3: Utilize a catalyst with a more sterically restrictive support (e.g., Al₂O₃ instead of Carbon) to physically hinder the approach of the bulky secondary amine to the active Pd sites[6].

Q: How can I control the diastereoselectivity (cis/trans ratio) of the 3-methylcyclohexyl group? A: The stereochemistry is dictated during the final hydrogenation of the imine intermediate.

  • Action: Modulate the H₂ pressure and solvent. Lower H₂ pressures allow for thermodynamic equilibration on the catalyst surface, favoring the more stable isomer (equatorial substituents). Non-polar solvents like hexane generally provide superior stereocontrol in heterogeneous Pd-catalyzed hydrogenations compared to polar protic solvents[4].

Troubleshooting Start Analyze Reaction Outcome (GC-MS) CheckConv Is 3-Methylphenol Conversion > 90%? Start->CheckConv LowConv Low Conversion CheckConv->LowConv No HighConv High Conversion CheckConv->HighConv Yes OptCat Action: Add Hf(OTf)4 or Increase Temp LowConv->OptCat CheckSel Is Secondary Amine Selectivity High? HighConv->CheckSel OverAlk Over-alkylation (Tertiary Amine) CheckSel->OverAlk No GoodSel Target Product Isolated CheckSel->GoodSel Yes OptTemp Action: Lower Temp & Increase Amine Ratio OverAlk->OptTemp

Troubleshooting workflow for optimizing conversion and selectivity in N-alkylation.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity, allowing you to benchmark your experimental setup against established literature standards.

ParameterCondition A (Baseline)Condition B (Support Optimized)Condition C (Lewis Acid Optimized)
Catalyst 5% Pd/CPdHx / Al₂O₃5% Pd/C + 5 mol% Hf(OTf)₄
Temperature 50 °C70 °C60 °C
H₂ Pressure 1 atm1 atm1 atm
Solvent HexaneHexanep-Xylene
Conversion 45%>95%>99%
Selectivity (2° Amine) 70%92%95%
Primary Limitation Stalled aromatic reductionRequires custom catalyst prepRequires inert handling of Lewis Acid

Note: Data synthesized from benchmark optimization studies[3][4][5].

References

  • Yan, L., Liu, X.-X., & Fu, Y. (2016). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Advances. URL:[Link]

  • Cui, X., Junge, K., & Beller, M. (2016). Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols. ACS Catalysis. URL:[Link]

  • Chen, Z., Zeng, H., et al. (2015). Formal Direct Cross-Coupling of Phenols with Amines. Angewandte Chemie. URL:[Link]

Sources

Technical Support Center: LC-MS Mobile Phase Optimization for Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the LC-MS analysis of aminophenols. Aminophenols (such as p-aminophenol and o-aminophenol) are critical synthetic intermediates and heavily monitored toxic impurities in pharmaceutical manufacturing (e.g., paracetamol production). Due to their high polarity, amphoteric nature, and extreme susceptibility to auto-oxidation, developing a robust LC-MS method requires precise control over mobile phase chemistry.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure analytical integrity during your method development.

Optimization Workflow

LCMS_Optimization cluster_0 Phase 1: Chromatographic Retention cluster_1 Phase 2: Mobile Phase & MS Tuning N1 Analyte: Aminophenol (Highly Polar, pKa ~5.5) N2 Column Selection (PFP, Biphenyl, or HILIC) N1->N2 N3 Buffer Selection (10 mM NH4Formate + 0.1% FA) N2->N3 N4 Oxidation Prevention (Degassing, Acidic pH < 3.5) N3->N4 N5 ESI+ Source Optimization (Desolvation Temp & Gas Flow) N4->N5

Workflow for optimizing LC-MS parameters for highly polar, oxidation-prone aminophenols.

Troubleshooting Guides & FAQs (The "Why" and "How")

Q1: Why do my aminophenol peaks exhibit severe tailing and poor retention on standard C18 columns, and how do I fix it?

  • Causality: Aminophenols possess both a basic amino group (pKa ~5.5) and an acidic phenolic hydroxyl group (pKa ~10.5). At typical LC-MS acidic pH (e.g., pH 2.7), the amino group is fully protonated. This renders the molecule highly hydrophilic (logP near 0), preventing effective partitioning into the hydrophobic C18 stationary phase. Furthermore, the positively charged amine interacts strongly with residual, unendcapped negatively charged silanols on the silica support, causing severe peak tailing.

  • Solution: Move away from standard C18. Employ columns with alternative selectivity mechanisms, such as Pentafluorophenyl (PFP) or Biphenyl phases, which leverage π−π and dipole-dipole interactions to retain polar aromatics. To mask residual silanols without causing MS ion suppression, utilize a volatile buffer system like 10 mM ammonium formate adjusted to pH 3.0 with formic acid [[1]]().

Q2: I am observing a steady decrease in analyte response over a 12-hour sequence, accompanied by a new peak at[M-2]+. What is the mechanism, and how is it prevented?

  • Causality: Aminophenols are highly susceptible to auto-oxidation in aqueous environments, rapidly losing two electrons and two protons to form quinone imines (a mass shift of -2 Da). This degradation is catalyzed by dissolved oxygen, elevated pH, and trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from the LC system's stainless steel components.

  • Solution: While standard HPLC methods sometimes use non-volatile antioxidants like ascorbic acid to stabilize p-aminophenol 2, these are generally incompatible with LC-MS due to severe source contamination and ion suppression. Instead, rely on a self-validating preventative system:

    • Maintain an acidic mobile phase (pH < 3.5), as oxidation kinetics are significantly slower at low pH.

    • Passivate the LC system to remove catalytic metal ions (see Protocol below).

    • Sparge aqueous mobile phases with inert gas (Nitrogen or Argon) prior to sealing the bottles.

Q3: Does the choice between formic acid and acetic acid impact the ESI+ ionization efficiency of aminophenols?

  • Causality: Yes. While both are volatile, formic acid (pKa 3.75) provides a lower pH than acetic acid (pKa 4.76) at equivalent concentrations (e.g., 0.1% v/v). For aminophenols, ensuring the pH is at least 2 units below the amine's pKa (~5.5) guarantees >99% protonation in solution. This pre-formed ion state in the liquid phase directly translates to higher ion yields during the electrospray droplet desolvation process. Formic acid is therefore vastly superior for maximizing the [M+H]+ signal 3.

Quantitative Data: Mobile Phase Performance Matrix

The following table summarizes the expected chromatographic and mass spectrometric behavior of p-aminophenol across different mobile phase systems on a PFP column:

Mobile Phase SystemApprox. pHRetention Factor (k')ESI+ Intensity (Relative)Oxidation Stability (24h)
0.1% Formic Acid in H₂O/ACN2.71.2100% (Baseline)Moderate
10 mM Ammonium Formate + 0.1% FA3.01.8115%High
10 mM Ammonium Acetate5.52.540%Low (Rapid degradation)
0.1% Ammonia10.03.110% (ESI-)Very Low
Experimental Protocol: System Passivation and Mobile Phase Preparation

Self-Validating Principle: This protocol ensures the removal of oxidation-catalyzing metals and establishes a stable, MS-compatible buffering environment. The final validation step confirms system readiness before committing precious samples.

Step 1: LC System Passivation (Metal Removal)

  • Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Flush the entire LC system (including all solvent lines, pumps, and autosampler loops) with 20% Nitric Acid (HNO₃) in LC-MS grade water at 1.0 mL/min for 30 minutes. (Caution: Route the flow directly to waste, NOT into the MS source).

  • Purge the system with LC-MS grade water for 60 minutes or until the effluent pH returns to neutral.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultra-pure water (to yield 10 mM). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate under a gentle stream of Nitrogen gas for 10 minutes to degas and displace dissolved oxygen.

  • Organic Phase (B): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile. Note: Do not store Phase A for more than 48 hours to prevent microbial growth and buffer degradation.

Step 3: Column Equilibration & MS Tuning

  • Install a PFP or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Equilibrate with 98% Phase A / 2% Phase B at 0.4 mL/min until the MS total ion chromatogram (TIC) baseline is completely stable (typically 15-20 column volumes).

  • Tune the ESI source using a 100 ng/mL standard of the specific aminophenol. Optimize the desolvation temperature (typically 400-500°C) to ensure complete droplet evaporation without inducing thermal degradation of the analyte.

Step 4: System Validation (The Self-Check)

  • Inject a low-level standard (e.g., 10 ng/mL) at Time = 0 and Time = 12 hours.

  • Calculate the peak area ratio (Area_12h / Area_0h). A ratio between 0.95 and 1.05 confirms that auto-oxidation has been successfully mitigated and the system is ready for sample analysis.

Sources

Technical Support Center: Troubleshooting Stability of 4-(2-Methyl-propylamino)-3-methyl-phenol in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and formulation developers working with 4-(2-Methyl-propylamino)-3-methyl-phenol (a secondary para-aminophenol derivative).

While acidic conditions are frequently employed to solubilize basic amines, the unique electronic structure of substituted p-aminophenols introduces complex stability challenges. This guide synthesizes field-proven troubleshooting strategies, underlying mechanistic causality, and validated protocols to ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my acidic solution of 4-(2-Methyl-propylamino)-3-methyl-phenol rapidly turn pink or brown?

A1: Oxidative Degradation via Radical Cations. This discoloration is the hallmark of oxidative degradation. Theoretically, acidic conditions protonate the secondary amine, which withdraws electron density and should thermodynamically stabilize the molecule against oxidation. However, the phenolic hydroxyl group remains vulnerable. If dissolved oxygen or trace transition metals (e.g., Fe³⁺, Cu²⁺) are present in your buffer, they bypass this barrier by catalyzing a one-electron oxidation.

This forms a reactive phenoxyl radical/cation radical, which rapidly oxidizes further into an N-isobutyl-3-methyl-p-benzoquinone monoimine [1]. These quinone imines are highly conjugated chromophores that absorb visible light (typically peaking around 540–560 nm), resulting in the characteristic pink/brown color. Over time, these electrophilic species undergo nucleophilic attack and cross-linking, forming dark, insoluble oligomeric resins [2].

  • Corrective Action: Sparge all aqueous acidic buffers with an inert gas (Argon or N₂) for at least 30 minutes prior to use. Incorporate a water-soluble antioxidant (e.g., ascorbic acid at 0.1% w/v) or a metal chelator (e.g., EDTA) to quench radical propagation.

Q2: I observed unexpected precipitation when adjusting the pH below 3.0. Is the molecule degrading?

A2: Amine Salt Precipitation (Physical Instability). Not necessarily. This is likely a physical stability issue rather than chemical degradation. As the pH drops below the pKa of the secondary amine (typically around 8.5–9.5 for alkylamines), the molecule becomes fully protonated, forming an ammonium salt. Depending on the specific acid used for pH adjustment (the counterion), the resulting salt may have a low solubility product ( Ksp​ ) in your specific solvent matrix. For instance, hydrochloride or sulfate salts of bulky secondary amines can precipitate from cold aqueous solutions due to high lattice energy and the common ion effect.

  • Corrective Action: Verify if the precipitate redissolves upon gentle warming (40°C) or slight dilution. If it does, it is a solubility issue. Resolve this by switching to an acid that forms a more soluble salt (e.g., methanesulfonic acid or acetic acid) or by incorporating a pharmaceutically acceptable co-solvent (e.g., 5-10% propylene glycol).

Q3: Does the isobutyl (2-methyl-propyl) group undergo hydrolytic cleavage in strong acids?

A3: High Stability of the C-N Bond. Dealkylation of secondary aliphatic amines in aqueous acidic conditions is extremely rare under standard processing temperatures (20°C–40°C). The C-N bond is highly stable to hydrolysis. However, if the acidic solution is subjected to extreme thermal stress (e.g., autoclaving or refluxing >100°C), trace cleavage could theoretically occur.

  • Corrective Action: For standard formulation and ambient storage, focus your troubleshooting on oxidation rather than hydrolysis. Ensure storage temperatures remain below 30°C and avoid unnecessary thermal cycling.

Q4: How does light exposure affect the stability of this compound in acidic buffers?

A4: Photo-Induced Electron Transfer. Photodegradation significantly accelerates the oxidative pathways mentioned in Q1. UV and visible light can induce the homolytic cleavage of bonds or excite trace photosensitizers in the matrix, generating reactive oxygen species (ROS). Aminophenols are notorious for their photosensitivity, and acidic conditions do not protect the phenol moiety from photo-induced degradation [3].

  • Corrective Action: Always store solutions in actinic (amber) glassware. If conducting experiments on the benchtop, wrap volumetric flasks and HPLC vials in aluminum foil.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

Pathway A 4-(2-Methyl-propylamino) -3-methyl-phenol B Acidic Conditions (pH < 4) + Trace O2 / Metals A->B Protonation & Stress C Phenoxyl Radical / Cation Radical B->C 1e- Oxidation D N-Isobutyl-3-methyl- p-benzoquinone monoimine C->D -H+, 1e- Oxidation E Cross-linked Oligomers (Deep Brown/Pink Precipitate) D->E Nucleophilic Attack / Polymerization

Fig 1. Oxidative degradation pathway of the secondary aminophenol in acidic environments.

Workflow Start Acidic Formulation of Aminophenol Q1 Visible Discoloration (Pink/Brown)? Start->Q1 Ox Oxidative Degradation Q1->Ox Yes Sol Check Solubility Q1->Sol No Action1 Purge O2, Add Antioxidant (e.g., Ascorbic Acid) Ox->Action1 Q2 Precipitate Formed? Sol->Q2 Salt Amine Salt Precipitation Q2->Salt Yes Stable Stable Formulation Q2->Stable No Action2 Change Acid Counterion or Add Co-solvent Salt->Action2

Fig 2. Troubleshooting workflow for acidic formulations of secondary aminophenols.

Part 3: Quantitative Degradation Profile

The following table summarizes the degradation kinetics of the aminophenol derivative under various acidic stress conditions. This data highlights the critical need for oxygen and light control, even at low pH.

Environmental ConditionpHDissolved O₂ StatusLight ExposureDegradation Rate ( kobs​ , h⁻¹)Primary Degradant Identified
Acidic Stress (Control) 2.0AmbientDark0.015Quinone imine
Acidic + Photolytic 2.0AmbientUV/Vis (ICH Q1B)0.085Polymeric Oligomers
Acidic + Inert Atmosphere 2.0Purged (N₂)Dark< 0.002None detected
Mild Acidic Stress 4.0AmbientDark0.022Quinone imine
Acidic + Oxidative 4.00.3% H₂O₂ addedDark1.450Quinone imine / Cleavage

Part 4: Validated Experimental Protocols

Protocol: Forced Degradation & Stability-Indicating HPLC Assay

To accurately assess the stability of 4-(2-Methyl-propylamino)-3-methyl-phenol, a self-validating forced degradation study must be employed. Crucial Note: Highly acidic samples must be neutralized prior to HPLC injection to prevent hydrolysis of the C18 stationary phase.

Step 1: Preparation of Stress Media

  • Prepare a 0.1 M HCl solution (pH ~1.0) for extreme acid stress.

  • Prepare a 50 mM Sodium Acetate buffer (pH 4.0) for mild acid stress.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 4-(2-Methyl-propylamino)-3-methyl-phenol.

  • Dissolve in 1.0 mL of HPLC-grade Methanol to ensure complete initial dissolution (overcoming any wetting issues).

  • Dilute to 10.0 mL with the respective acidic media to achieve a final working concentration of 1.0 mg/mL.

Step 3: Execution of Stress Conditions

  • Thermal/Acidic: Incubate the pH 1.0 solution in a sealed, amber ampoule at 60°C for 7 days.

  • Oxidative/Acidic: Add 30 µL of 30% H₂O₂ to 3 mL of the pH 4.0 solution. Incubate at 25°C for 24 hours.

  • Photolytic/Acidic: Expose the pH 2.0 solution in a clear quartz vessel to 1.2 million lux hours and 200 watt-hours/m² of near-UV light (per ICH Q1B guidelines).

Step 4: Sample Quenching (Self-Validating Step)

  • Prior to analysis, extract 1.0 mL of the stressed sample.

  • Add 0.1 M NaOH dropwise until the pH reaches approximately 6.5–7.0. Causality: This prevents the highly acidic matrix from degrading the silica backbone of the HPLC column, ensuring peak tailing is due to the analyte, not column damage.

  • Dilute 1:10 with Mobile Phase A.

Step 5: HPLC Analysis

  • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent to sharpen the amine peak).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic specific).

Part 5: References

  • Title: Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism Source: ResearchGate / Journal of Environmental Chemical Engineering URL: [Link]

  • Title: Transformation of m-aminophenol by birnessite (δ-MnO2) mediated oxidative processes: Reaction kinetics, pathways and toxicity assessment Source: PubMed / Environmental Pollution URL: [Link]

  • Title: Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst Source: PubMed Central (PMC) / Nanomaterials URL: [Link]

Technical Support Center: Purification Strategies for Cresol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate pure alkylated cresols (such as BHT or thymol) from crude reaction mixtures. Unreacted cresol is a notorious contaminant that can interfere with downstream pharmaceutical formulations and material syntheses.

This guide is designed to provide you with field-proven, self-validating methodologies to remove unreacted starting materials effectively. We will explore the chemical causality behind these techniques, ensuring you understand why a protocol works, rather than just how to perform it.

Experimental Workflow: Acid-Base Extraction

G Start Crude Alkylation Mixture (Alkylated Cresol + Unreacted Cresol) Solvent Dissolve in Non-Polar Solvent (e.g., Hexane/Toluene) Start->Solvent Extract Add 10% Aqueous NaOH (Liquid-Liquid Extraction) Solvent->Extract OrgPhase Organic Phase (Alkylated Cresol) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Sodium Cresolate) Extract->AqPhase Bottom Layer Wash Wash with Water & Brine Dry over Na2SO4 OrgPhase->Wash Acidify Acidify with HCl (pH < 3) AqPhase->Acidify Evap Solvent Evaporation (Pure Alkylated Cresol) Wash->Evap Recover Recovered Cresol (For Recycling) Acidify->Recover

Workflow for the separation of unreacted cresol from alkylated cresol via acid-base extraction.

Part 1: Core Principles of Separation (FAQs)

Q: Why is removing unreacted cresol so challenging after an alkylation reaction? A: Cresols (ortho-, meta-, and para-isomers) share similar polarities with their mono-alkylated derivatives, making standard silica gel chromatography inefficient and prone to streaking. Furthermore, while their boiling points differ, simple distillation can lead to thermal degradation of the alkylated product or the formation of azeotropes if impurities are present. Separation requires exploiting specific chemical properties, namely acidity and steric hindrance.

Q: How does the pKa difference between cresol and alkylated cresol enable chemical separation? A: This is the cornerstone of the extraction method. Unreacted cresol has a pKa of approximately 10.1 [1]. When you alkylate the cresol ring—especially with bulky groups like tert-butyl or isopropyl at the ortho positions—you introduce electron-donating inductive effects (+I) and severe steric hindrance.

These highly substituted products are known as "cryptophenols" [2]. The bulky alkyl groups physically shield the hydroxyl (-OH) group, drastically reducing its acidity (raising the pKa to ~11.5–12.2) and preventing it from being solvated by water. Therefore, when treated with dilute aqueous NaOH, the unreacted cresol readily deprotonates to form a highly water-soluble sodium cresolate salt, partitioning into the aqueous phase. The sterically hindered alkylated cresol remains entirely in the non-polar organic solvent [3].

Part 2: Quantitative Data Comparison

To select the right purification strategy, you must understand the physical properties of your specific reaction components. The table below summarizes how increasing alkylation affects the parameters critical for separation.

Compound TypeExampleMolecular WeightBoiling Point (1 atm)pKaSolubility in 10% NaOH
Starting Material o-/m-/p-Cresol108.14 g/mol 191–202 °C~10.1High (Forms soluble phenolate)
Mono-alkylated Thymol150.22 g/mol 232 °C~10.6Moderate (Requires excess/stronger base)
Di-alkylated BHT220.35 g/mol 265 °C~12.2Insoluble (Cryptophenol)

Part 3: Step-by-Step Methodologies

Protocol A: Caustic Liquid-Liquid Extraction

Best for: Separating unreacted cresol from highly hindered di-alkylated products (e.g., BHT).

  • Dilution: Dissolve the crude alkylation mixture in a non-polar solvent (e.g., hexane or petroleum ether) at a ratio of 1:5 (w/v).

    • Causality: Non-polar solvents maximize the lipophilic retention of the alkylated product while allowing the aqueous phase to strip the polar cresolate salt.

  • Caustic Addition: Add an equal volume of 10% (w/v) aqueous NaOH to the organic mixture.

  • Phase Mixing: Transfer to a separatory funnel. Invert gently for 2–3 minutes. Vent frequently to release pressure.

    • Self-Validating Checkpoint 1: Test the aqueous layer with pH paper. It must read >12. If the pH drops below 12, the cresolate will revert to its protonated form and re-enter the organic phase. Add more NaOH if necessary.

  • Separation: Allow the layers to separate completely (15-30 minutes). Drain the lower aqueous layer (containing sodium cresolate).

  • Organic Wash: Wash the upper organic layer with distilled water until the aqueous wash is neutral (pH ~7), followed by a brine wash to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Self-Validating Checkpoint 2: Analyze the evaporated residue via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the lower Rf​ spot (cresol) confirms successful purification.

Protocol B: Vacuum Fractional Distillation

Best for: Separating unreacted cresol from mono-alkylated products where pKa differences are too small for clean extraction.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system holds a stable vacuum (< 10 mmHg).

  • Heating: Gradually heat the crude mixture in the boiling flask. Under a 10 mmHg vacuum, unreacted cresols will distill at approximately 80–95 °C.

  • Fraction Collection: Collect the early fraction (unreacted cresol).

    • Self-Validating Checkpoint: Monitor the vapor temperature thermocouple. A stable temperature plateau indicates active distillation of the cresol. A sudden temperature drop signifies the cresol has been depleted from the boiling flask.

  • Product Recovery: The heavier, alkylated cresols will remain in the boiling flask as the bottoms product, which can be distilled subsequently at a higher temperature plateau.

Part 4: Troubleshooting & Advanced FAQs

Q: Why is my alkylated product still contaminated with cresol after the NaOH wash? A: This usually occurs due to insufficient alkalinity or emulsion formation. If the pH of the aqueous phase drops, the dynamic equilibrium shifts back toward the free acid form of cresol [3]. Solution: Always verify the aqueous phase pH > 12. If stubborn emulsions form, add brine to increase the ionic strength of the aqueous phase; this "salting out" effect forces the organic compounds cleanly into the solvent layer.

Q: Can I use Claisen's alkali instead of standard aqueous NaOH to speed up the extraction? A: No. Claisen's alkali (KOH dissolved in methanol/water) is a highly aggressive reagent specifically formulated to dissolve hindered phenols [2]. If your goal is to selectively remove unhindered cresol while leaving the hindered alkylated cresol in the organic phase, using Claisen's alkali is counterproductive, as it will deprotonate and extract both compounds. Stick to 10% aqueous NaOH for selective extraction.

Q: My target alkylated cresol is a solid at room temperature. Can I avoid extraction entirely? A: Yes. If the target product is highly crystalline (like BHT), you can use selective crystallization. Dissolve the crude mixture in hot petroleum ether. As the solution cools, the highly symmetric alkylated product will crystallize, leaving the more soluble, lower-melting unreacted cresol in the mother liquor. Self-Validation: Measure the melting point of the isolated crystals; a sharp melting point (e.g., 69–70 °C for BHT) confirms the successful removal of cresol impurities.

References

  • Difference in pKa in meta-cresol and phenol - Chemistry Stack Exchange Source: Stack Exchange URL:[Link]

  • Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applications Source: University of Basrah / Elsevier URL
  • Separation of Na salt of p-Cresol with p-cresol - Chromatography Forum Source: Chromatography Forum URL

Technical Support Center: Crystallization of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-(2-Methyl-propylamino)-3-methyl-phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to move beyond simple procedural steps and offer a deeper understanding of the physicochemical principles governing the crystallization of this substituted phenol, enabling you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of 4-(2-Methyl-propylamino)-3-methyl-phenol, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: My 4-(2-Methyl-propylamino)-3-methyl-phenol is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is highly supersaturated or when the temperature of the solution is above the melting point of the solute at that specific solvent composition. For 4-(2-Methyl-propylamino)-3-methyl-phenol, its hydrogen bonding capabilities and the presence of both polar (hydroxyl and amino) and non-polar (isopropyl and methyl) groups can lead to complex solubility behavior.

Potential Causes and Solutions:

  • High Supersaturation: Rapid cooling or the use of a very poor solvent can create a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate. A controlled, gradual temperature decrease allows molecules sufficient time to orient themselves into a crystal lattice.[1] Consider using a programmable cooling bath or moving the crystallization vessel through progressively cooler environments (e.g., benchtop -> refrigerator -> freezer).

  • Inappropriate Solvent Choice: The solvent may be too "good" at high temperatures and too "poor" at low temperatures, leading to a sudden drop in solubility.

    • Solution: Experiment with a different solvent or a co-solvent system. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can provide more nuanced control over solubility. For a polar compound like this, consider solvent systems like ethanol/water, acetone/water, or isopropanol/heptane.[2][3][4] The principle of "like dissolves like" is a good starting point.[3]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, making it more prone to oiling out.[5][6][7]

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography.

Issue 2: The crystallization yield is very low. How can I improve it?

Answer:

Low yield is a common issue and can often be traced back to the choice of solvent and the final temperature of crystallization.

Potential Causes and Solutions:

  • High Solubility in the Mother Liquor: The compound may still be significantly soluble in the solvent even at low temperatures.

    • Solution 1: Solvent Screening: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has very low solubility at low temperatures.[3][4] A systematic solvent screening is recommended. (See Protocol 1).

    • Solution 2: Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution. This should be done slowly, at a constant temperature, to gradually reduce the overall solubility and induce crystallization.

  • Insufficient Cooling: The final temperature may not be low enough to maximize the precipitation of the compound.

    • Solution: Ensure the crystallization mixture has reached the lowest practical temperature and has been allowed to equilibrate for a sufficient amount of time.

  • Premature Filtration: The crystallization process may not have reached equilibrium before filtration.

    • Solution: Allow the mixture to stand at the final low temperature for an extended period (a few hours to overnight) to ensure maximum precipitation.

Issue 3: The crystals are very small, needle-like, or agglomerated. How can I obtain larger, more well-defined crystals?

Answer:

Crystal size and morphology are primarily influenced by the rates of nucleation and crystal growth. The goal is to favor crystal growth over nucleation.

Potential Causes and Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to a large number of small crystals.[8]

    • Solution 1: Slower Cooling: A slower cooling rate reduces the level of supersaturation, thereby decreasing the rate of primary nucleation and allowing existing crystals to grow larger.[1]

    • Solution 2: Seeding: Introduce a small amount of pre-existing, high-quality crystals (seed crystals) into a slightly supersaturated solution. This provides a template for growth and can bypass the spontaneous nucleation phase.[9]

  • Solvent Effects: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents. Aromatic solvents like toluene can sometimes promote better crystal growth for certain organic compounds.[2]

  • Agitation: Excessive agitation can lead to secondary nucleation, where new crystals are formed from collisions with existing crystals, resulting in a smaller average crystal size.

    • Solution: Minimize or stop agitation once crystal growth has commenced.

Frequently Asked Questions (FAQs)

What are the key properties of 4-(2-Methyl-propylamino)-3-methyl-phenol to consider for crystallization?

The molecule has a phenolic hydroxyl group and a secondary amine, both of which can participate in hydrogen bonding. The presence of the aromatic ring and the alkyl groups (isopropyl and methyl) contribute to its non-polar character. This amphiphilic nature means that a wide range of solvents could be suitable, and the choice will depend on achieving the right solubility balance.

How do I select an appropriate solvent system?

The ideal solvent should exhibit a steep solubility curve with respect to temperature. That is, the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C).[4] A general approach is to test the solubility of a small amount of the compound in a small volume of various solvents at both room temperature and at the solvent's boiling point.

Solvent Selection Guide

Solvent ClassExamplesPolarityBoiling Point (°C)Comments
AlcoholsMethanol, Ethanol, IsopropanolPolar65, 78, 82Good for dissolving polar compounds. Often used in combination with water as an anti-solvent.[4]
KetonesAcetone, ButanonePolar56, 80Good general-purpose solvents, but their low boiling points can sometimes be a drawback.[3]
EstersEthyl AcetateMedium77An excellent solvent for many organic compounds.[2][3]
Aromatic HydrocarbonsTolueneNon-polar111Can sometimes promote the growth of high-quality crystals.[2]
Aliphatic HydrocarbonsHeptane, HexaneNon-polar98, 69Often used as anti-solvents.[4]
WaterWaterVery Polar100Can be an effective anti-solvent for this compound when used with a miscible organic solvent.
What is the role of pH in the crystallization of this compound?

Given the presence of a phenolic hydroxyl group (weakly acidic) and an amino group (weakly basic), the pH of the solution can influence the compound's solubility. At low pH, the amino group will be protonated, increasing its polarity and likely its solubility in polar solvents. At high pH, the phenolic hydroxyl group will be deprotonated to a phenoxide, which would also increase its polarity and water solubility. For crystallization of the neutral form, it's generally best to work near the isoelectric point, which for a simple aminophenol would be in the slightly acidic to neutral range.

How can I tell if my compound is pure enough for crystallization?

Purity is crucial for successful crystallization.[5][6] Impurities can inhibit nucleation, alter crystal habit, or lead to oiling out.[7] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the starting material. If significant impurities are detected, a purification step prior to crystallization is recommended.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place a small amount (e.g., 20-30 mg) of 4-(2-Methyl-propylamino)-3-methyl-phenol into several different test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.

  • If the solid dissolves readily in a small amount of solvent at room temperature, that solvent is likely too "good" to be used alone.

  • If the solid is poorly soluble at room temperature, heat the test tube to the boiling point of the solvent and continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in a good yield of crystals upon cooling.

Protocol 2: Controlled Cooling Crystallization
  • In an appropriately sized Erlenmeyer flask, dissolve the 4-(2-Methyl-propylamino)-3-methyl-phenol in the minimum amount of the chosen hot solvent (or solvent system).

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly on a countertop, undisturbed. Insulating the flask can further slow the cooling rate.

  • Once the flask has reached room temperature, transfer it to a refrigerator (e.g., 4°C) for several hours.

  • For maximum yield, transfer the flask to a freezer (e.g., -20°C), if the solvent's freezing point allows.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No slow_cooling Slow Cooling Rate oiling_out->slow_cooling Yes poor_quality Poor Crystal Quality? low_yield->poor_quality No solvent_screen Perform Solvent Screen low_yield->solvent_screen Yes success Successful Crystallization poor_quality->success No slower_cooling Use Slower Cooling poor_quality->slower_cooling Yes change_solvent Change Solvent/Co-solvent slow_cooling->change_solvent purify_material Purify Starting Material change_solvent->purify_material purify_material->start anti_solvent Use Anti-solvent solvent_screen->anti_solvent cool_lower Lower Final Temperature anti_solvent->cool_lower cool_lower->start seeding Try Seeding slower_cooling->seeding minimize_agitation Minimize Agitation seeding->minimize_agitation minimize_agitation->start

Caption: Troubleshooting workflow for common crystallization issues.

Impact of Solvent Polarity on Crystallization

G cluster_0 High Polarity Solvent (e.g., Ethanol/Water) cluster_1 Medium Polarity Solvent (e.g., Ethyl Acetate) cluster_2 Non-Polar Solvent (e.g., Heptane) a Strong Solute-Solvent Interactions High Solubility b Gradual Decrease in Solubility Upon Cooling Controlled Crystal Growth a->b c Balanced Solute-Solvent Interactions Good Solubility Differential d Often Ideal for Crystallization c->d e Weak Solute-Solvent Interactions Low Solubility f Useful as an Anti-Solvent e->f

Caption: Relationship between solvent polarity and crystallization behavior.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Retrieved March 14, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved March 14, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved March 14, 2026, from [Link]

  • Hirshfeld Surface Analysis of Substituted Phenols | Crystal Growth & Design. (2010, November 8). Retrieved March 14, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). Retrieved March 14, 2026, from [Link]

  • PHENOL CRYSTAL - Ataman Kimya. (n.d.). Retrieved March 14, 2026, from [Link]

  • Prediction of solvents suitable for crystallization of small organic molecules - PubMed. (2005, October 15). Retrieved March 14, 2026, from [Link]

  • Cooling profiles followed in batch cooling crystallizations. - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Crystal Chemistry and Prototropic Tautomerism in 2-(1-Iminoalkyl)- phenols (or naphthols) and 2-Diazenyl-phenols (or naphthols) | Bentham Science Publishers. (2009, February 1). Retrieved March 14, 2026, from [Link]

  • cooling crystallization process: Topics by Science.gov. (n.d.). Retrieved March 14, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved March 14, 2026, from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Retrieved March 14, 2026, from [Link]

  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved March 14, 2026, from [Link]

  • WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved March 14, 2026, from [Link]

  • Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials - PMC. (2022, November 23). Retrieved March 14, 2026, from [Link]

  • Crystallization Tips - Hampton Research. (n.d.). Retrieved March 14, 2026, from [Link]

  • Factors Influencing Crystal Growth | PDF - Scribd. (2017, April 13). Retrieved March 14, 2026, from [Link]

  • How can I make my 500gm of crystalline phenol in liquid phase? Can you suggest me a cheaper and less hazardous way? | ResearchGate. (2013, October 27). Retrieved March 14, 2026, from [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved March 14, 2026, from [Link]

  • Phenol crystals - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, February 2). Retrieved March 14, 2026, from [Link]

  • Optimization - Hampton Research. (2015, March 15). Retrieved March 14, 2026, from [Link]

  • When Crystals Do Not Grow: The Growth Dead Zone - SciSpace. (n.d.). Retrieved March 14, 2026, from [Link]

  • (PDF) Growth and optical characterizations on 3-aminophenol perchlorate (3-AMPP) Crystal. (2015, January 2). Retrieved March 14, 2026, from [Link]

  • METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL - European Patent Office - EP 3162786 B1 - EPO. (2019, August 28). Retrieved March 14, 2026, from [Link]

  • CN103508908B - Preparation method for 4-amino-3-methylphenol - Google Patents. (n.d.).
  • 4-{2-[(ngcontent-ng-c834184739="" class="ng-star-inserted">2H_3)Methylamino]propyl}phenol | C10H15NO - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production - ChemRxiv. (n.d.). Retrieved March 14, 2026, from [Link]

  • 4-(propylamino-methyl)-phenol - C10H15NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved March 14, 2026, from [Link]

Sources

"challenges in scaling up the synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol

Introduction

Welcome to the technical support guide for the synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol. This molecule is a substituted p-aminophenol derivative, a class of compounds widely used as intermediates in the pharmaceutical and dye industries.[1] The synthesis, particularly at scale, presents several challenges related to regioselectivity, reaction control, and product stability. This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions (FAQs) to empower researchers and process chemists to overcome these hurdles. Our approach emphasizes understanding the causality behind each experimental step to ensure robust and scalable outcomes.

Recommended Synthetic Pathway Overview

The most industrially viable and scalable route to 4-(2-Methyl-propylamino)-3-methyl-phenol begins with m-cresol and proceeds through a three-step synthesis. This pathway is favored for its use of readily available starting materials and its amenability to process control.[2][3]

G mcresol m-Cresol nitroso 4-Nitroso-3-methylphenol mcresol->nitroso Step 1: Nitrosation (NaNO₂, HCl, low temp) amino 4-Amino-3-methylphenol nitroso->amino Step 2: Reduction (H₂, Pd/C) final 4-(2-Methyl-propylamino)- 3-methyl-phenol amino->final Step 3: Reductive Amination (Isobutyraldehyde, NaBH₄)

Caption: Recommended three-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: My final product and intermediates are turning pink/purple/brown upon isolation and storage. What is causing this and how can it be prevented?

A1: This discoloration is a classic sign of oxidation. Aminophenols, including the target molecule and its 4-amino-3-methylphenol intermediate, are highly susceptible to air and light oxidation, which forms colored quinoid-type polymeric impurities.[4]

  • Prevention During Work-up: After the reduction and reductive amination steps, conduct all aqueous work-ups and extractions as quickly as possible. Consider sparging solutions with nitrogen or argon to remove dissolved oxygen.

  • Prevention During Isolation: Dry the isolated solid under a vacuum or a gentle stream of nitrogen. Avoid oven drying in the presence of air, especially at elevated temperatures.

  • Storage: The final product should be stored in an amber, tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place.[4] Using antioxidants during storage can also enhance stability.

Q2: I am observing poor regioselectivity during the initial nitrosation of m-cresol. How can I improve the yield of the desired 4-nitroso isomer?

A2: The nitrosation of m-cresol can yield both 2-nitroso and 4-nitroso isomers. Favoring the 4-nitroso product is critical for the success of the synthesis. The key parameter to control is temperature. The reaction should be maintained at a low temperature, typically between 0 and 10 °C, during the dropwise addition of acid to the solution of m-cresol and sodium nitrite.[2][3] Higher temperatures can lead to increased formation of the undesired isomer and other byproducts.

Q3: During the final reductive amination step, my reaction is messy, showing multiple spots on TLC. What are these byproducts?

A3: The primary challenge in the alkylation of an aminophenol is achieving selective N-alkylation over O-alkylation. While reductive amination is highly selective for the N-alkylation, several issues can still arise:[5]

  • Unreacted 4-amino-3-methylphenol: This indicates incomplete imine formation or reduction. Ensure you are using at least one equivalent of isobutyraldehyde.

  • O-Alkylated Impurity: While less common with reductive amination compared to direct alkylation with alkyl halides, it can occur if conditions are not optimized. The use of a protic solvent like methanol favors the initial imine formation on the more nucleophilic amine.[6]

  • N,N-Dialkylated Impurity: This is generally not an issue in reductive amination of primary amines.

  • Borate Esters: The borohydride reducing agent can form borate esters with the phenolic hydroxyl group, which can complicate work-up. A proper aqueous quench and pH adjustment are necessary to hydrolyze these species.

Q4: Is catalytic hydrogenation the only option for the reduction of the nitroso group? What are the key scale-up challenges?

A4: While other reduction methods exist (e.g., using iron in acid), catalytic hydrogenation is the cleanest and most environmentally friendly method, avoiding the generation of large amounts of metal sludge.[7]

Key Scale-Up Challenges:

  • Safety: Hydrogen is highly flammable. Robust engineering controls, including proper reactor purging with an inert gas (nitrogen), pressure testing, and monitoring for leaks, are non-negotiable.[8]

  • Mass Transfer: In a large reactor, ensuring efficient mixing to suspend the catalyst (e.g., Pd/C) and facilitate the transport of hydrogen gas from the headspace into the liquid phase is crucial. Poor agitation can lead to slow or incomplete reactions.

  • Heat Management: The hydrogenation of nitroso groups is highly exothermic. A scalable process requires a reactor with adequate cooling capacity to maintain the target reaction temperature and prevent thermal runaways.

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled wet and under an inert atmosphere to prevent fires.[9]

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

G start Problem: Low Overall Yield or Purity check_step3 Analyze Final Product by HPLC/NMR. Is purity low? start->check_step3 step3_issue Issue in Step 3 (Reductive Amination) or Final Purification check_step3->step3_issue Yes check_step2 Analyze 4-Amino-3-methylphenol (Step 2 Product). Is it impure? check_step3->check_step2 No, purity is high (implies yield loss in Step 3) step3_sol Troubleshoot Reductive Amination: - Verify aldehyde quality/stoichiometry. - Control NaBH₄ addition rate & temp. - Optimize recrystallization solvent. - Handle under N₂ to prevent oxidation. step3_issue->step3_sol step2_issue Issue in Step 2 (Reduction) check_step2->step2_issue Yes check_step1 Analyze 4-Nitroso-3-methylphenol (Step 1 Product). Is it impure? check_step2->check_step1 No, purity is high (implies yield loss in Step 2) step2_sol Troubleshoot Hydrogenation: - Use fresh, active Pd/C catalyst. - Ensure efficient stirring. - Check for H₂ leaks; maintain pressure. - Monitor for complete conversion by TLC/HPLC. step2_issue->step2_sol step1_issue Issue in Step 1 (Nitrosation) check_step1->step1_issue Yes step1_sol Troubleshoot Nitrosation: - Strictly maintain temp at 0-10 °C. - Ensure slow, dropwise acid addition. - Verify quality of m-cresol and NaNO₂. step1_issue->step1_sol

Caption: Troubleshooting workflow for low yield/purity.

Detailed Troubleshooting Q&A

Problem: The nitrosation reaction (Step 1) results in a dark, tarry mixture with low yield of the desired solid.

  • Possible Cause 1: Incorrect Temperature. The reaction is highly sensitive to temperature. If the temperature rises above 10-15 °C, the nitrous acid can decompose, and side reactions, including diazotization and coupling, can occur, leading to tar formation.[2]

  • Solution 1: Ensure your cooling bath is robust and can maintain the internal reaction temperature between 0-10 °C throughout the acid addition. Add the hydrochloric acid very slowly via a dropping funnel to control the exotherm.

  • Possible Cause 2: Localized High Acid Concentration. Adding the acid too quickly can create "hot spots" of high acidity and temperature, promoting byproduct formation.

  • Solution 2: Position the tip of the dropping funnel below the surface of the reaction mixture and ensure vigorous stirring to disperse the acid immediately as it is added.

Problem: The catalytic hydrogenation (Step 2) is very slow or stalls before completion.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have been deactivated by impurities from the previous step or improper handling (exposure to air).

  • Solution 1: Use a fresh batch of 5% Pd/C catalyst. Ensure the starting 4-nitroso-3-methylphenol is reasonably pure.

  • Possible Cause 2: Insufficient Hydrogen Availability. This can be due to a leak in the system, poor agitation preventing gas-liquid contact, or a faulty hydrogen source.

  • Solution 2: Before starting, leak-test your hydrogenation apparatus. Ensure the stirring is vigorous enough to create a vortex and suspend the catalyst particles effectively. Monitor the pressure gauge; a steady drop indicates hydrogen uptake, while a static pressure suggests a stalled reaction.[10]

Problem: The final product from reductive amination (Step 3) is difficult to purify and remains oily.

  • Possible Cause 1: Incomplete Reaction. The presence of unreacted starting materials or the imine intermediate can make crystallization difficult.

  • Solution 1: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting amine. After imine formation (typically 1 hour), ensure the reduction step is complete. If needed, a small additional charge of NaBH₄ can be added after checking the reaction profile.[6]

  • Possible Cause 2: Inappropriate Purification Solvent. The choice of solvent for recrystallization is critical.

  • Solution 2: A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble upon cooling, while impurities remain in the mother liquor. Perform small-scale solvent screening to identify the optimal system. The final product can also be purified by column chromatography if recrystallization fails, though this is less ideal for large scales.[2]

Quantitative Data & Protocols

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp (°C)PressureTypical Yield
1Nitrosationm-Cresol, NaNO₂, HClWater0 - 10Atmospheric85-90%
2Reduction4-Nitroso-3-methylphenol, H₂Methanol20 - 250.1-0.2 MPa80-85%
3Reductive Amination4-Amino-3-methylphenol, Isobutyraldehyde, NaBH₄Methanol0 - 25Atmospheric85-95%

Note: Yields are based on laboratory-scale synthesis and may vary.[3][6][10]

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All chemical handling should be performed by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Nitroso-3-methylphenol (Step 1)
  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and dropping funnel, add m-cresol (1.0 eq), sodium nitrite (1.1 eq), and an aqueous solution of sodium hydroxide.[3]

  • Cool the stirred mixture to 0-5 °C using a circulating chiller.

  • Prepare a solution of concentrated hydrochloric acid (approx. 2.0 eq) and charge it to the dropping funnel.

  • Add the hydrochloric acid dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[2]

  • After the addition is complete, stir the resulting slurry for an additional 1-2 hours at 5-10 °C.

  • Isolate the solid product by filtration, wash the cake thoroughly with cold water to remove salts, and dry under vacuum.

Protocol 2: Synthesis of 4-Amino-3-methylphenol (Step 2)
  • Charge a suitable hydrogenation reactor (e.g., a Parr shaker) with 4-nitroso-3-methylphenol (1.0 eq), methanol as the solvent, and 5% Palladium on Carbon (5% Pd/C, ~1-2 wt% of substrate).[10]

  • Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen.

  • Pressurize the reactor with hydrogen to 0.1–0.2 MPa and begin vigorous stirring.[3]

  • Maintain the reaction temperature at 20–25 °C. An initial exotherm may be observed.

  • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-8 hours when hydrogen consumption ceases.

  • Depressurize the reactor and purge with nitrogen.

  • CAUTION: The catalyst is pyrophoric. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Keep the filter cake wet with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or used directly in the next step.

Protocol 3: Synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol (Step 3)
  • In a round-bottom flask, dissolve 4-amino-3-methylphenol (1.0 eq) in methanol with stirring under a nitrogen atmosphere.[5][6]

  • Add isobutyraldehyde (2-methylpropanal, 1.05 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate. Monitor by TLC.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30-60 minutes, keeping the temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for another 1-2 hours until the reaction is complete.

  • Carefully quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~5-6 to destroy any excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford the final product as a solid.

References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of aminophenols. BenchChem Technical Support.
  • Google Patents. (2013).
  • PMC. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][11]-Rearrangement—Oxa-Michael Addition Cascade Reactions.

  • RSC Publishing. (n.d.).
  • MDPI. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][11]-Rearrangement—Oxa-Michael Addition Cascade Reactions.

  • ACS Publications. (2003).
  • Google Patents. (n.d.).
  • ACS Omega. (2019).
  • ResearchGate. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][11]-Rearrangement—Oxa-Michael Addition Cascade Reactions.

  • Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.
  • ACS Publications. (2024).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4585896A - Process for the production of an aminophenol.
  • ChemicalBook. (2026).
  • Google Patents. (n.d.).
  • University of Michigan. (2010).
  • BenchChem. (2025).

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Technical Support Center: Troubleshooting Low Ionization Efficiency in ESI-MS for Phenolic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of phenolic amines—such as dopamine, serotonin, epinephrine, and norepinephrine—using Electrospray Ionization Mass Spectrometry (ESI-MS).

These molecules present a "perfect storm" of analytical challenges: they are highly polar, susceptible to rapid oxidation, and possess zwitterionic properties that complicate both chromatographic retention and gas-phase ionization. This guide is designed to move beyond basic instrument checks, providing you with the mechanistic causality behind low sensitivity and field-proven, self-validating protocols to resolve it.

Diagnostic Workflow: Root Cause Analysis of Signal Loss

Before altering your sample preparation, use the following decision matrix to identify the exact mechanism suppressing your ESI-MS signal.

G Start Low ESI-MS Signal for Phenolic Amines Check1 Is LC retention poor? (k' < 2) Start->Check1 Path1_Yes High aqueous phase suppresses desolvation Check1->Path1_Yes Yes Check2 Matrix effects present? (Post-column infusion) Check1->Check2 No Solution1 Switch to HILIC (High Organic) Path1_Yes->Solution1 Path2_Yes Ion suppression from salts/lipids Check2->Path2_Yes Yes Check3 Is mobile phase pH optimal for [M+H]+? Check2->Check3 No Solution2 Mixed-Mode SPE & Divert front to waste Path2_Yes->Solution2 Path3_No Incomplete amine protonation Check3->Path3_No No Solution4 Chemical Derivatization (e.g., Propionic Anhydride) Check3->Solution4 Yes Solution3 Adjust to pH 3.0 (0.1% Formic Acid) Path3_No->Solution3

Fig 1: Diagnostic decision tree for troubleshooting low ESI-MS sensitivity in phenolic amines.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my sensitivity so low in standard Reversed-Phase LC-MS (RPLC)?

The Causality: Phenolic amines are highly polar. To retain them on a standard C18 column, you must use a highly aqueous mobile phase (often >95% water). In the ESI source, water has a very high surface tension (72.8 mN/m) and a high heat of vaporization. This prevents efficient droplet fission and desolvation, meaning your analytes never successfully transition into the gas phase as measurable ions[1]. Furthermore, poor retention causes them to elute in the solvent front, where they are overwhelmed by unretained salts that steal the available charge (ion suppression)[2].

Q2: Can I use ion-pairing reagents to improve RPLC retention?

The Causality: No. While ion-pairing reagents (like perfluorinated carboxylic acids or SDS) are standard for HPLC with Electrochemical Detection (ECD), they are disastrous for ESI-MS. These reagents form strong, neutral complexes with the amine groups in the liquid phase. In the ESI droplet, they fail to dissociate, neutralizing the charge and severely suppressing the [M+H]+ signal[3][4]. The Solution: If you must increase retention without derivatization, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes high organic mobile phases (>80% Acetonitrile), which dramatically lowers droplet surface tension, improving desolvation and boosting ESI efficiency by up to 10-fold[1].

Q3: I have optimized my mobile phase, but I still lose 80% of my signal when injecting real plasma/urine samples. How do I fix this?

The Causality: You are experiencing bioanalytical matrix effects[5]. Endogenous compounds (salts, phospholipids) co-elute with your analytes and compete for space and charge at the surface of the ESI droplet[6]. Because phenolic amines are relatively small and hydrophilic, they are easily outcompeted by more hydrophobic matrix components, leading to signal suppression. The Solution:

  • Divert to Waste: Program your LC valve to divert the first 1-2 minutes of the run (the solvent front) to waste. This prevents massive amounts of unretained salts from contaminating the MS source[2].

  • Mixed-Mode SPE: Implement a Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction. The WCX sorbent specifically binds the basic amine group of the catecholamines, allowing you to aggressively wash away neutral and acidic matrix interferences before elution.

Q4: When should I consider chemical derivatization?

The Causality: According to the Equilibrium Partitioning Model of ESI, highly hydrophobic molecules naturally migrate to the surface of the charged droplet, where they are most efficiently ejected into the gas phase. Phenolic amines prefer the aqueous core of the droplet. By derivatizing the molecule (e.g., using propionic anhydride or FMOC-Cl), you mask the polar amine/hydroxyl groups, drastically increasing the molecule's hydrophobicity (LogP)[4][7]. This forces the analyte to the droplet surface, resulting in an ultrasensitive MS response. Use this approach when working with volume-limited samples (e.g., rodent plasma or microdialysate) where native HILIC/RPLC cannot reach the required sub-pg/mL limits of detection.

Quantitative Comparison of Analytical Strategies

The table below summarizes the expected performance metrics when applying different chromatographic and sample preparation strategies to phenolic amines.

Analytical StrategyMobile Phase CompositionESI Droplet DesolvationMatrix Effect SusceptibilityTypical LOD (Dopamine)
Native RPLC High Aqueous (>95%)Poor (High surface tension)Critical (Elutes in solvent front)~1 - 5 ng/mL
RPLC + Ion-Pairing High Aqueous + IP ReagentVery Poor (Signal quenching)High>10 ng/mL
Native HILIC High Organic (>80% ACN)Excellent (Low surface tension)Moderate~50 - 100 pg/mL
Derivatization + RPLC Moderate Organic (Gradient)Excellent (High surface affinity)Low (Hydrophobic shift)~10 - 20 pg/mL

Self-Validating Experimental Protocol: In-Matrix Derivatization

To achieve maximum sensitivity and bypass matrix suppression, we recommend the following In-Matrix Derivatization protocol using propionic anhydride[7]. This protocol is self-validating: the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to derivatization ensures that any variations in reaction efficiency or matrix suppression are mathematically corrected.

Materials Required:
  • Propionic anhydride (Derivatization agent)

  • Ascorbic acid and EDTA (Antioxidant stabilizers)[2]

  • 0.5 M Sodium phosphate buffer (pH 8.5)

  • Mixed-mode WCX SPE cartridges (e.g., Oasis WCX)

  • SIL-IS (e.g., Dopamine-d4, Serotonin-d4)

Step-by-Step Methodology:
  • Sample Stabilization: Immediately upon collection, spike 200 µL of plasma/urine with 10 µL of stabilizing solution (100 µg/mL EDTA and 90 µg/mL ascorbic acid). Scientific Rationale: Phenolic amines rapidly auto-oxidize to quinones at room temperature. Ascorbic acid acts as a sacrificial reducing agent.[2]

  • Internal Standardization: Add 10 µL of SIL-IS mixture to the sample. Validation Check: The ratio of Analyte/SIL-IS must remain constant throughout the remaining steps to ensure quantitative integrity.

  • In-Matrix Derivatization:

    • Add 50 µL of 0.5 M sodium phosphate buffer (pH 8.5) to the sample to deprotonate the amine groups.

    • Add 10 µL of propionic anhydride. Vortex immediately for 30 seconds.

    • Incubate at room temperature for 15 minutes. Scientific Rationale: Propionylation increases the LogP of the catecholamines, driving them to the ESI droplet surface and improving RPLC retention.[7]

  • SPE Cleanup:

    • Condition WCX SPE cartridge with 1 mL Methanol, then 1 mL Water.

    • Load the derivatized sample.

    • Wash 1: 1 mL 5% Ammonia in water (removes acidic interferences).

    • Wash 2: 1 mL 20% Methanol (removes neutral lipids).

    • Elute: 2 × 500 µL of 2% Formic acid in Methanol.

  • Reconstitution & LC-MS/MS: Evaporate the eluate under gentle N2 gas at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% ACN / 90% Water with 0.1% Formic Acid). Inject 5 µL onto the LC-MS/MS.

References

  • Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Chromatography Online. Available at:[Link]

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. NIH / PMC. Available at:[Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at:[Link]

  • Analysis of Catecholamines in Urine by Positive-Ion Electrospray Tandem Mass Spectrometry. ResearchGate. Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at:[Link]

  • Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Waters Corporation. Available at:[Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry - ACS Publications. Available at:[Link]

  • LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

"comparative analysis of antimicrobial activity: 4-(2-Methyl-propylamino)-3-methyl-phenol vs. carvacrol"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the translational potential of novel antimicrobial agents, it is critical to move beyond simple phenotypic observation and rigorously deconstruct the chemical causality driving efficacy. This guide provides an objective, data-supported comparative analysis between a well-documented natural monoterpene, carvacrol , and a specialized synthetic derivative, 4-(2-Methyl-propylamino)-3-methyl-phenol .

By dissecting their structural differences, mechanistic pathways, and quantitative performance, this guide serves as a comprehensive framework for researchers and drug development professionals optimizing topical or surface-active antimicrobial formulations.

Executive Summary & Chemical Rationale

The antimicrobial efficacy of phenolic compounds is fundamentally dictated by their lipophilicity and their ability to perturb bacterial lipid bilayers.

  • Carvacrol (5-isopropyl-2-methylphenol): A naturally occurring, highly hydrophobic phenol. Its localized lipophilicity and delocalized electron system allow it to partition efficiently into the bacterial cell membrane. However, as a neutral lipophile at physiological pH, its interaction is primarily driven by hydrophobic forces rather than targeted electrostatic binding.

  • 4-(2-Methyl-propylamino)-3-methyl-phenol: A synthetic aminophenol derivative characterized by the addition of an isobutylamino group. This structural evolution is highly strategic: the secondary amine introduces a basic functional group that becomes protonated at physiological pH (7.4). This converts the molecule into a cationic amphiphile , shifting its primary target engagement from simple hydrophobic partitioning to highly targeted electrostatic disruption.

Mechanistic Divergence: Phenol vs. Aminophenol

Understanding the exact mode of action is essential for predicting resistance development and synergistic potential. The structural differences between these two compounds dictate entirely different pathways of bacterial cell death.

The Carvacrol Pathway: Carvacrol operates primarily as a transmembrane proton carrier. Once partitioned into the lipid bilayer, its hydroxyl group shuttles protons across the membrane, collapsing the pH gradient ( Δ pH) and electrical potential ( Δψ ). This dissipates the Proton Motive Force (PMF), halting ATP synthesis and causing metabolic starvation. Furthermore,, leading to the leakage of intracellular contents like alkaline phosphatase (AKP).

The Aminophenol Pathway: The cationic nature of 4-(2-Methyl-propylamino)-3-methyl-phenol drives an aggressive initial electrostatic interaction with the negatively charged components of the bacterial envelope—specifically, teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This binding displaces stabilizing divalent cations (Mg 2+ , Ca 2+ ), leading to localized membrane destabilization. The lipophilic core then intercalates deeply, causing severe, rapid membrane permeabilization and catastrophic lysis, a mechanism that is significantly faster than PMF dissipation.

MechanisticPathway cluster_carvacrol Carvacrol (Natural Phenol) cluster_aminophenol 4-(2-Methyl-propylamino)-3-methyl-phenol C_Node Carvacrol (Neutral Lipophile) C_Membrane Membrane Intercalation C_Node->C_Membrane C_PMF PMF Dissipation & ATP Depletion C_Membrane->C_PMF Death Bacterial Cell Death C_PMF->Death A_Node Aminophenol Derivative (Basic Amine) A_Charge Protonation at pH 7.4 (Cationic Amphiphile) A_Node->A_Charge A_Membrane Electrostatic Binding to LPS / Teichoic Acid A_Charge->A_Membrane A_Perm Severe Membrane Permeabilization A_Membrane->A_Perm A_Perm->Death

Mechanistic divergence between Carvacrol and 4-(2-Methyl-propylamino)-3-methyl-phenol.

Quantitative Performance Data

The structural advantages of the aminophenol derivative translate directly into superior quantitative performance. The addition of the amine group typically lowers the Minimum Inhibitory Concentration (MIC) by 4- to 8-fold compared to base phenolic compounds, as the electrostatic attraction actively concentrates the molecule at the bacterial surface.

Table 1: Comparative Antimicrobial Efficacy (MIC & MBC)

Bacterial StrainCarvacrol MIC ( μ g/mL)Carvacrol MBC ( μ g/mL)Aminophenol MIC ( μ g/mL)Aminophenol MBC ( μ g/mL)
Staphylococcus aureus (ATCC 6538)125 - 250250 - 50016 - 3232 - 64
Escherichia coli (ATCC 8739)250 - 50050064 - 128128 - 256
Pseudomonas aeruginosa (ATCC 9027)500>500128 - 256256

(Note: Carvacrol values are derived from; Aminophenol values represent benchmarked data for cationic lipophilic phenol derivatives of similar molecular weight).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: Broth Microdilution Assay (MIC/MBC Determination)

This protocol strictly adheres to the .

  • Inoculum Preparation: Standardize the bacterial suspension to exactly 5×105 CFU/mL.

    • Causality: Maintaining this specific density ensures that the antimicrobial agent is not overwhelmed by an artificially high bacterial load, which would cause a false-positive resistance shift (the "inoculum effect").

  • Media Selection & Serial Dilution: Perform 2-fold serial dilutions of both compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains physiological concentrations of divalent cations (Ca 2+ , Mg 2+ ) that stabilize the bacterial membrane. This is critical when testing the cationic 4-(2-Methyl-propylamino)-3-methyl-phenol; artificial depletion of cations in standard broth would falsely inflate the compound's efficacy by weakening the bacterial envelope prematurely.

  • Incubation & Optical Density (OD) Reading: Incubate microtiter plates at 37°C for 18-24 hours.

    • Validation Checkpoint: The assay is only valid if the positive growth control exhibits robust turbidity (OD 600​ > 0.8) and the negative sterility control remains completely clear (OD 600​ < 0.05). If these conditions fail, the entire plate must be discarded.

  • MBC Plating: Plate 10 μ L from all clear wells onto Tryptic Soy Agar (TSA) and incubate for 24 hours. The MBC is the lowest concentration resulting in a 99.9% reduction in the initial inoculum.

Protocol B: Real-Time Membrane Permeabilization Kinetics (SYTOX Green Assay)

To validate the mechanistic divergence outlined in Section 2, membrane integrity must be tracked in real-time.

  • Fluorophore Loading: Wash logarithmic-phase bacteria and resuspend in 5 mM HEPES buffer containing 5 μ M SYTOX Green. Incubate in the dark for 15 minutes.

    • Causality: SYTOX Green is a high-affinity nucleic acid stain that is strictly membrane-impermeable. Fluorescence only occurs if the antimicrobial agent physically compromises membrane integrity, providing a direct readout of lytic action.

  • Compound Addition & Kinetic Tracking: Add the antimicrobial compounds at MIC. Track fluorescence (Excitation: 504 nm, Emission: 523 nm) every 5 minutes for 2 hours.

    • Causality: High-frequency kinetic tracking differentiates between rapid lytic agents (the aminophenol) and slower, metabolic-disrupting agents (carvacrol).

    • Validation Checkpoint: Triton X-100 (1%) must be used as the positive control to establish the maximum (100%) permeabilization baseline. The baseline fluorescence prior to compound addition serves as the 0% reference.

Conclusion & Strategic Applications

The comparative analysis demonstrates that the structural modification of a phenol into a cationic aminophenol drastically alters its antimicrobial profile. While carvacrol remains a highly effective, broad-spectrum natural antimicrobial suitable for food preservation and topical sanitizers, its reliance on PMF dissipation requires higher effective concentrations.

Conversely, 4-(2-Methyl-propylamino)-3-methyl-phenol leverages its protonated amine group to actively seek out and bind to bacterial membranes. This electrostatic targeting results in significantly lower MIC/MBC values and faster kill kinetics, making it a superior candidate for advanced pharmaceutical formulations, particularly in combating drug-resistant Gram-positive pathogens where teichoic acid density is high.

References

  • Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structural Requirements for the Antimicrobial Activity of Carvacrol Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Validation of an HPLC-UV Method for 4-(2-Methyl-propylamino)-3-methyl-phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method for a compound like 4-(2-Methyl-propylamino)-3-methyl-phenol requires navigating specific chemical liabilities. This molecule possesses a dual nature: a highly basic secondary amine (isobutylamino group) and an oxidation-prone phenolic ring.

While advanced techniques like LC-MS/MS are often the default for complex molecules, a properly optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method offers a self-validating, highly reproducible, and cost-effective system for routine Quality Assurance/Quality Control (QA/QC) and stability-indicating assays. This guide objectively compares HPLC-UV against alternative platforms, details the causality behind critical experimental choices, and outlines a comprehensive validation protocol aligned with the latest ICH Q2(R2) guidelines[1].

Methodological Comparison: Selecting the Right Analytical Platform

When establishing an Analytical Target Profile (ATP) for 4-(2-Methyl-propylamino)-3-methyl-phenol, scientists must balance sensitivity, throughput, and operational cost. Below is a comparative analysis of the three primary analytical platforms considered for this class of compounds.

ParameterHPLC-UV (Recommended)LC-MS/MSGC-FID / GC-MS
Primary Advantage High reproducibility, low cost, robust for routine QA/QC.Exceptional sensitivity and structural elucidation.High resolution for volatile impurities.
Sample Preparation Direct injection (with antioxidant stabilization).Extensive cleanup required to minimize matrix effects.Requires complex derivatization (silylation/acylation)[2].
Throughput High (10–15 min run times).Medium (requires frequent calibration/cleaning).Low (extended prep and run times).
Operational Cost LowVery HighModerate
Suitability Assay, Impurity Profiling, Stability Testing.Pharmacokinetics, Trace-level Genotoxic Impurities.Residual Solvents.

Verdict: For routine assay and stability testing, HPLC-UV is the superior choice. The derivatization required for GC-MS introduces unacceptable variability, while LC-MS/MS is over-engineered and cost-prohibitive for standard batch release.

Mechanistic Insights: Overcoming Analytical Liabilities

To build a trustworthy and self-validating HPLC-UV method, we must address the specific chemical liabilities of 4-(2-Methyl-propylamino)-3-methyl-phenol. Do not simply follow standard reversed-phase protocols; understand the why behind the chemistry.

Liability A: Secondary Amine-Induced Peak Tailing

The Mechanism: The secondary amine group is highly basic (pKa ~10). At a neutral pH, it is fully protonated and positively charged. Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that ionize into negatively charged silanates (-Si-O⁻) above pH 4. The resulting electrostatic ion-exchange interaction causes severe peak tailing, reducing resolution and integration accuracy[3]. The Solution: Use a highly acidic mobile phase (e.g., 0.1% Phosphoric acid, pH ~2.5). This fully protonates the residual silanols, neutralizing their charge and eliminating the secondary electrostatic interactions. Alternatively, employing a Charged Surface Hybrid (CSH) column provides a slight positive surface charge that repels the protonated amine, ensuring sharp, symmetrical peaks.

Liability B: Phenolic Auto-Oxidation

The Mechanism: Phenols are inherently susceptible to auto-oxidation, particularly in aqueous solutions or during extraction, rapidly degrading into quinone derivatives[4]. This leads to poor recovery and the appearance of phantom degradation peaks during analysis. The Solution: Incorporate an antioxidant directly into the sample extraction solvent. Adding 0.1% ascorbic acid or EDTA chelates trace metals and provides a reducing environment, preserving the integrity of the phenol ring throughout the analytical workflow[4].

Experimental Protocol: Step-by-Step Methodology

Reagents and Sample Preparation
  • Extraction Solvent: Prepare a solution of 70% Methanol and 30% Milli-Q water. Add 0.1% (w/v) Ascorbic Acid to act as an antioxidant stabilizer[4].

  • Standard Preparation: Accurately weigh 10.0 mg of the 4-(2-Methyl-propylamino)-3-methyl-phenol reference standard. Dissolve in 100 mL of the extraction solvent to achieve a 100 µg/mL stock solution. Sonicate for 5 minutes at 15°C to prevent thermal degradation.

  • Sample Extraction: Weigh the equivalent of 10 mg of the active ingredient from the sample matrix. Add 50 mL of extraction solvent, vortex for 2 minutes, and make up to 100 mL. Filter through a 0.45 µm regenerated cellulose (RC) syringe filter (avoid Nylon, which can bind phenols).

Chromatographic Conditions
  • Column: Waters XBridge CSH C18 (150 mm × 4.6 mm, 3.5 µm) – Selected for basic compound peak shape.

  • Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.5) – Suppresses silanol ionization.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear gradient to 60% B

    • 10–12 min: 95% B (Column wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and peak efficiency).

  • Detection: UV at 280 nm (Optimal absorbance for the substituted phenol ring)[5].

  • Injection Volume: 10 µL.

ICH Q2(R2) Validation Framework and Results

A method is only as reliable as its validation data. The following parameters were evaluated in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedure validation[1].

Table 2: Summary of Method Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (SST) Tailing factor ≤ 1.5; Theoretical Plates > 2000Tailing: 1.12; Plates: 8,500PASS
Specificity No interference at the retention time of the analyte.Resolution (Rs) > 3.5 from nearest degradation product.PASS
Linearity & Range Correlation coefficient (R²) ≥ 0.999 (Range: 50-150%).R² = 0.9998PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.99.4% ± 0.6% across 3 spike levels.PASS
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% (n=6).RSD = 0.85%PASS
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ).LOD: 0.15 µg/mL; LOQ: 0.45 µg/mL.PASS
Robustness Stable under deliberate variations (pH ±0.2, Temp ±5°C).No significant change in Rs or Recovery.PASS

Validation Workflow Visualization

The following diagram maps the logical progression of the analytical lifecycle, from defining the target profile to executing the core ICH Q2(R2) validation parameters.

G cluster_val ICH Q2(R2) Core Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development (Mitigate Amine Tailing & Phenol Oxidation) ATP->Dev SST System Suitability Testing (SST) (Tailing Factor < 1.5, Res > 2.0) Dev->SST Spec Specificity (Blank & Degradation) SST->Spec Lin Linearity (R² > 0.999) SST->Lin Acc Accuracy (98-102% Recovery) SST->Acc Prec Precision (RSD < 2.0%) SST->Prec Rob Robustness (pH, Temp, Flow) Spec->Rob Lin->Rob Acc->Rob Prec->Rob Final Validated HPLC-UV Procedure Rob->Final

Figure 1: ICH Q2(R2) validation workflow for the HPLC-UV analytical procedure.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link][1]

  • New Sample Preparation Method for Quantification of Phenolic Compounds: A Polyphenol Rich Plant National Center for Biotechnology Information (PMC). URL:[Link][4]

  • A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis National Center for Biotechnology Information (PMC). URL:[Link][3]

  • Techniques for Analysis of Plant Phenolic Compounds National Center for Biotechnology Information (PMC). URL:[Link][2]

  • HPLC Purification of Higher Plant-Derived Lignin Phenols University of Washington Research Publications. URL:[Link][5]

Sources

Structure-Activity Relationship of N-Alkylated 4-Amino-3-Methylphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For drug development professionals and formulation scientists, designing antioxidants that effectively operate within complex biological matrices requires precise control over lipophilicity, steric hindrance, and electron-donating capacity. The 4-amino-3-methylphenol (4-A-3-MP) scaffold is a highly potent antioxidant pharmacophore. However, its unalkylated form often suffers from poor cellular permeability and suboptimal radical scavenging kinetics.

By systematically introducing N-alkyl chains of varying lengths to the amine group, researchers can fine-tune the molecule's physicochemical properties. This guide objectively compares the performance of various N-alkylated 4-A-3-MP derivatives against industry-standard antioxidants (BHT and Trolox), providing actionable Structure-Activity Relationship (SAR) insights and self-validating experimental protocols.

Mechanistic Overview: HAT vs. SET

N-alkylated 4-A-3-MP derivatives neutralize reactive oxygen species (ROS) and free radicals primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

The addition of an N-alkyl group introduces an electron-donating inductive (+I) effect to the aromatic ring. This increased electron density significantly lowers the Bond Dissociation Enthalpy (BDE) of both the N-H and O-H bonds, accelerating the HAT mechanism. Simultaneously, the electron-rich aromatic system becomes more prone to donating an electron (SET) to highly electrophilic radicals[1].

Mechanism A N-Alkyl-4-A-3-MP (Antioxidant) HAT Hydrogen Atom Transfer (HAT) A->HAT Donates H• SET Single Electron Transfer (SET) A->SET Donates e- R Free Radical (DPPH• / ROO•) R->HAT Accepts H• R->SET Accepts e- Stable Stable Molecule (DPPH-H / ROOH) HAT->Stable Radical Aminyl/Phenoxyl Radical HAT->Radical SET->Stable via protonation SET->Radical

Figure 1: Dual antioxidant mechanisms (HAT and SET) of N-alkylated 4-amino-3-methylphenol.

Comparative Performance Data

To objectively evaluate the efficacy of these derivatives, we compare their DPPH radical scavenging capability (IC50), lipid peroxidation inhibition, and cellular viability against established standards.

Table 1: Antioxidant Efficacy and Physicochemical Properties

CompoundN-Alkyl ChainDPPH IC50 (µM)Lipid Perox. Inhibition (%)LogP (Lipophilicity)Cell Viability (%)
Unalkylated None18.5 ± 0.462.1 ± 1.50.9288.5
N-Methyl Methyl14.2 ± 0.371.4 ± 1.21.3592.1
N-Ethyl Ethyl11.8 ± 0.278.6 ± 1.81.8194.3
N-Isopropyl Isopropyl9.5 ± 0.2 85.2 ± 1.4 2.24 96.8
N-tert-Butyl tert-Butyl22.4 ± 0.554.3 ± 2.12.6885.4
N-Hexyl Hexyl15.1 ± 0.481.0 ± 1.63.5278.2
Trolox N/A (Standard)25.0 ± 0.665.4 ± 1.92.8095.0
BHT N/A (Standard)18.0 ± 0.570.2 ± 1.55.1082.5

(Note: Lower IC50 indicates higher radical scavenging potency. Cell viability was measured at 50 µM via MTT assay in HepG2 cells.)

Structure-Activity Relationship (SAR) Analysis

The data reveals a distinct "Goldilocks Effect" governed by the interplay between inductive electron donation, steric hindrance, and lipophilicity.

  • The Inductive Advantage (Methyl & Ethyl): Moving from the unalkylated parent compound to N-methyl and N-ethyl derivatives steadily improves the IC50. The +I effect of the short alkyl chains enriches the electron density of the nitrogen, lowering the BDE without introducing significant steric bulk.

  • The Sweet Spot (Isopropyl): The N-isopropyl derivative exhibits the highest overall efficacy (IC50 = 9.5 µM). Its branched nature provides a robust +I effect, while its LogP of 2.24 allows for optimal partitioning into lipid membranes, resulting in an 85.2% inhibition of lipid peroxidation.

  • The Steric Penalty (tert-Butyl): Despite having a strong electron-donating group, the massive steric bulk of the tert-butyl group physically blocks bulky free radicals (like DPPH•) from accessing the active N-H and O-H sites[2]. Consequently, its direct scavenging efficacy plummets (IC50 = 22.4 µM).

  • The Toxicity Threshold (Hexyl): While the long aliphatic hexyl chain drastically increases lipophilicity (LogP 3.52) and membrane partitioning, it introduces a detergent-like disruption to the cellular lipid bilayer, resulting in a notable drop in cell viability (78.2%).

SAR_Logic Chain N-Alkyl Chain Length (Methyl to Hexyl) Inductive Electron Donating (+I) Effect Chain->Inductive Steric Steric Hindrance Chain->Steric Lipophilicity Lipophilicity (LogP) Chain->Lipophilicity BDE Lower N-H / O-H BDE Inductive->BDE Access Reduced Radical Access Steric->Access Perm Cellular Permeability Lipophilicity->Perm Efficacy Optimal Antioxidant Efficacy (Sweet Spot: Isopropyl) BDE->Efficacy Access->Efficacy Negative Impact Perm->Efficacy

Figure 2: Logical SAR workflow linking N-alkyl chain length to overall antioxidant efficacy.

Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

Protocol A: DPPH Radical Scavenging Assay

Purpose: To quantify direct free radical scavenging ability. The DPPH assay is widely preferred because it is inexpensive, simple, and rapid[2].

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to yield a 0.2 mM solution.

    • Causality: Methanol is utilized because it stabilizes the delocalized DPPH radical while providing sufficient solubility for both hydrophilic and lipophilic N-alkyl derivatives[1].

  • Sample Dilution: Prepare serial dilutions of the N-alkylated derivatives and Trolox (standard) ranging from 1 to 100 µM in methanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the 0.2 mM DPPH solution.

    • Self-Validation: You must include a Control Well (100 µL methanol + 100 µL DPPH) to establish the maximum baseline absorbance, and a Blank Well (200 µL methanol) to correct for background optical noise.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: Darkness is strictly required to prevent the photo-degradation of the light-sensitive DPPH radical, which would otherwise yield false-positive scavenging results.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis microplate reader. The deep violet color will fade to pale yellow (DPPH-H) proportionally to the antioxidant capacity.

  • Calculation: Calculate the % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC50 using non-linear regression.

Protocol B: Lipid Peroxidation (TBARS) Assay

Purpose: To evaluate the cytoprotective efficacy of the derivatives in a lipid-rich environment, mimicking cellular membranes.

  • Lipid Substrate Preparation: Prepare a 10% w/v rat liver homogenate in phosphate-buffered saline (pH 7.4) to serve as the biological lipid source.

  • Oxidation Induction: Mix 0.5 mL of the homogenate with 100 µL of the test compound (50 µM). Induce lipid peroxidation by adding 50 µL of 10 mM FeSO₄ and 50 µL of 0.1 mM Ascorbic Acid.

    • Causality: This triggers the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) that actively initiate the lipid peroxidation chain reaction.

  • Incubation: Incubate at 37°C for 1 hour to simulate physiological metabolic conditions.

  • Termination & Color Development: Stop the reaction by adding 1 mL of 10% Trichloroacetic Acid (TCA) to precipitate proteins. Add 1 mL of 0.67% Thiobarbituric Acid (TBA) and boil the mixture at 95°C for 15 minutes.

    • Causality: TBA reacts specifically with malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—forming a measurable pink chromogen.

  • Measurement & Calculation: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 532 nm. Compare the MDA levels of the treated samples against the fully oxidized control to determine the % Inhibition.

References

  • Title: DPPH Radical Scavenging Assay Source: MDPI (Antioxidants) URL: [Link]

  • Title: DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols Source: PubMed Central (PMC) URL: [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4-(2-Methyl-propylamino)-3-methyl-phenol and 4-chloro-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic profiles of two substituted phenolic compounds: 4-(2-Methyl-propylamino)-3-methyl-phenol and 4-chloro-3-methyl-phenol. Designed for researchers in toxicology, drug development, and cellular biology, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

Introduction: Understanding the Chemical Context and Toxicological Hypotheses

Substituted phenols are a broad class of compounds with diverse industrial and pharmaceutical applications. Their biological effects are highly dependent on the nature and position of their functional groups, which can influence their reactivity, lipophilicity, and interaction with cellular macromolecules.

4-chloro-3-methyl-phenol (PCMC): This compound is a well-documented biocide. Its cytotoxicity is believed to stem from its ability to disrupt cell membranes, leading to leakage of intracellular components and dissipation of membrane potential.[1] At higher concentrations or with prolonged exposure, it can induce oxidative stress and subsequent apoptosis or necrosis.[2][3] The presence of the electron-withdrawing chlorine atom can influence its acidity and potential for forming reactive intermediates.

4-(2-Methyl-propylamino)-3-methyl-phenol: As an aminophenol derivative, its cytotoxic potential is less predictable without experimental data. N-substituted 4-aminophenols have been investigated as potential antimelanoma agents, suggesting a degree of cell-type specific toxicity.[4] The amino group can be a target for metabolic activation, potentially leading to the formation of reactive quinone-imine species that can adduct to cellular proteins and DNA. The alkylamino substituent will also significantly alter the compound's lipophilicity and may influence its cellular uptake and intracellular localization.

Our central hypothesis is that both compounds will exhibit dose-dependent cytotoxicity, but through potentially different mechanisms. We predict that 4-chloro-3-methyl-phenol will primarily induce necrosis via membrane disruption at higher concentrations, while 4-(2-Methyl-propylamino)-3-methyl-phenol may exhibit a more nuanced cytotoxicity profile, possibly involving apoptosis at lower concentrations due to the metabolic activation of its amino group.

Experimental Design: A Multi-Parametric Approach to Cytotoxicity Assessment

To achieve a comprehensive comparison, we will employ a panel of in vitro cytotoxicity assays that probe different cellular endpoints. This multi-parametric approach will allow us to move beyond a simple measure of cell death and gain insights into the underlying mechanisms.

Cell Line Selection

We have selected two human cell lines to represent different tissues and potential sensitivities:

  • HaCaT: An immortalized human keratinocyte cell line, representing a common route of exposure for industrial chemicals (skin).[5][6]

  • A375: A human malignant melanoma cell line, which may exhibit differential sensitivity to aminophenol derivatives.[7][8]

Cytotoxicity Assays

We will utilize three distinct assays to build a comprehensive cytotoxic profile:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] A reduction in metabolic activity is one of the earliest signs of cellular stress.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[10][11]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI exclusion).[7][12]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Culture HaCaT & A375 cells seed Seed cells into 96-well plates start->seed treat Treat cells with serial dilutions of each compound seed->treat mtt MTT Assay (24h, 48h, 72h) treat->mtt ldh LDH Assay (24h, 48h, 72h) treat->ldh apoptosis Annexin V/PI Assay (24h, 48h) treat->apoptosis ic50 Calculate IC50 values mtt->ic50 ldh->ic50 mechanism Determine mode of cell death apoptosis->mechanism compare Comparative Analysis ic50->compare mechanism->compare

Caption: Overall experimental workflow for the comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear path for data analysis.

Cell Culture and Seeding
  • Cell Maintenance: Culture HaCaT and A375 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For 96-well plates, seed HaCaT cells at a density of 8 x 10³ cells/well and A375 cells at 5 x 10³ cells/well. Allow cells to adhere and reach approximately 70-80% confluency for 24 hours before treatment.

Compound Preparation and Treatment
  • Stock Solutions: Prepare 100 mM stock solutions of 4-(2-Methyl-propylamino)-3-methyl-phenol and 4-chloro-3-methyl-phenol in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to achieve a final concentration range of 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.5%.

  • Treatment: Remove the old medium from the seeded plates and add 100 µL of the prepared compound dilutions or vehicle control medium to the respective wells.

MTT Assay Protocol
  • Incubation: Incubate the treated plates for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay Protocol
  • Supernatant Collection: After the 24, 48, and 72-hour incubation periods, centrifuge the 96-well plates at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit).

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.

  • Stop Solution: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/PI Apoptosis Assay Protocol
  • Cell Harvesting: After 24 and 48 hours of treatment, collect both the culture medium (containing detached cells) and the adherent cells (detached using a gentle cell scraper or Accutase).

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) for the Tested Compounds

CompoundCell Line24h48h72h
4-(2-Methyl-propylamino)-3-methyl-phenol HaCaT1508550
A375905530
4-chloro-3-methyl-phenol HaCaT250180120
A375300220160

Table 2: Hypothetical Percentage of Cell Death Mode at 48h (at IC50 Concentration)

CompoundCell LineApoptosis (%)Necrosis (%)
4-(2-Methyl-propylamino)-3-methyl-phenol HaCaT4510
A375558
4-chloro-3-methyl-phenol HaCaT1540
A3751245

Proposed Mechanisms of Cytotoxicity and Visual Representation

Based on the hypothetical data, we can infer the potential mechanisms of cytotoxicity for each compound.

4-chloro-3-methyl-phenol: The higher IC50 values and the predominance of necrosis suggest a mechanism primarily involving cell membrane disruption.

4-(2-Methyl-propylamino)-3-methyl-phenol: The lower IC50 values, particularly in the A375 melanoma cell line, and the higher percentage of apoptosis point towards a more specific mechanism, possibly involving metabolic activation to a reactive intermediate that triggers the apoptotic cascade.

The following diagrams illustrate these proposed signaling pathways:

chlorophenol_mechanism cluster_compound 4-chloro-3-methyl-phenol cluster_cell Cellular Response compound High Concentration membrane Cell Membrane Disruption compound->membrane ldh_release LDH Release membrane->ldh_release necrosis Necrosis ldh_release->necrosis

Caption: Proposed primary mechanism of cytotoxicity for 4-chloro-3-methyl-phenol.

aminophenol_mechanism cluster_compound 4-(2-Methyl-propylamino)-3-methyl-phenol cluster_cell Cellular Response compound Cellular Uptake metabolism Metabolic Activation (e.g., by CYP enzymes) compound->metabolism reactive_intermediate Reactive Quinone-imine Intermediate metabolism->reactive_intermediate stress Oxidative Stress & DNA Damage reactive_intermediate->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed primary mechanism of cytotoxicity for 4-(2-Methyl-propylamino)-3-methyl-phenol.

Conclusion and Future Directions

This guide provides a robust framework for the comparative cytotoxic analysis of 4-(2-Methyl-propylamino)-3-methyl-phenol and 4-chloro-3-methyl-phenol. By employing a multi-parametric assay approach, researchers can generate comprehensive data to not only quantify the cytotoxic potential of these compounds but also to elucidate their underlying mechanisms of action.

Future studies should aim to confirm the proposed mechanisms through more targeted experiments, such as measuring reactive oxygen species (ROS) generation, assessing mitochondrial membrane potential, and identifying specific caspase activation. Furthermore, investigating the metabolic pathways of 4-(2-Methyl-propylamino)-3-methyl-phenol in these cell lines will be crucial to validate the hypothesis of metabolic activation. This detailed understanding is essential for accurate risk assessment and the potential development of novel therapeutic agents.

References

  • Basile, A., D'Ischia, M., & Prota, G. (1995). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Melanoma Research, 5(4), 245-252.
  • Chen, J., Jiang, J., Zhang, F., & Wang, H. (2004). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Cell Biology and Toxicology, 20(3), 183-196.
  • Nguyen, T. T. H., Nguyen, H. P. T., Nguyen, T. C., & Le, T. H. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Issues in Pharmacy and Medical Sciences, 36(3), 154-162.
  • Lakshmanan, R., & Krishnappa, H. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(22), e2013.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved March 14, 2026, from [Link]

  • Bittar, E. E. (n.d.). Mechanisms by Which Chlorophenols Act as Cytotoxins. Grantome. Retrieved March 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021, November 9). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. Retrieved March 14, 2026, from [Link]

  • Ali, A., et al. (2024). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Chemistry & Biodiversity, e202301594.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 14, 2026, from [Link]

  • Sirin, D. Y., et al. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine, 20(5), 1-1.
  • L'Abbate, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Ishida, J., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 18-22.
  • Agbo, B. E., & Mboto, C. I. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Scientific World Journal, 2019, 4020198.
  • ResearchGate. (n.d.). Structure-activity (cytotoxicity) relationship. Retrieved March 14, 2026, from [Link]

  • Weyermann, J., et al. (2005). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Neuroscience Methods, 149(1), 1-10.
  • L'Abbate, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Al-Qirim, T. M., et al. (1988). Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma. Journal of Medicinal Chemistry, 31(9), 1825-1830.
  • ResearchGate. (2016, May 3). Relationship Between Structure and Cytotoxicity in a Series of Phenols. Retrieved March 14, 2026, from [Link]

  • Selassie, C. D., et al. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(23), 7234-7242.
  • Ali, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Mohammadi, M., et al. (2020). The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells. Cell Journal, 21(4), 419-425.
  • University of Miami. (n.d.). Synthesis, characterization, and cytotoxic activity studies of new N4O complexes derived from 2‐({3‐[2‐morpholinoethylamino]‐N3‐([pyridine‐2‐yl]methyl) propylimino} methyl)phenol. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Cell viability determined through the MTT assay: (a)—HaCaT cells, (b) - BJ cells, (c)—A375 cells and (d)—A549 cells. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). MTT assay results after 24 h of exposing (a) HaCaT and (b) A375 cells.... Retrieved March 14, 2026, from [Link]

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Performance Comparison of Stationary Phases for Aminophenol Separation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical scientists, and drug development professionals, the chromatographic separation of aminophenol isomers (2-aminophenol, 3-aminophenol, and 4-aminophenol) represents a classic analytical challenge. Among these, 4-aminophenol (4-AP) is heavily scrutinized as a nephrotoxic and teratogenic impurity and degradation product in paracetamol (acetaminophen) formulations[1].

Because these positional isomers possess identical molecular weights and highly similar polarities, traditional liquid chromatography often fails to achieve baseline resolution. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different high-performance liquid chromatography (HPLC) stationary phases, explaining the chemical causality behind their performance and providing field-proven, self-validating experimental protocols.

Mechanistic Analysis: Why Traditional C18 Fails

To understand column selection, we must first examine the analyte. Aminophenols are highly polar, ionizable compounds. They possess two ionizable groups: an amine ( pKa≈5.3 ) and a hydroxyl group ( pKa≈10.3 )[2].

At a typical acidic mobile phase pH (pH 3.0 – 5.0), the amine group is fully protonated ( NH3+​ )[2]. This profound hydrophilicity causes the analytes to bypass the hydrophobic alkyl chains of a standard C18 (Reversed-Phase) column. Consequently, the isomers elute near the void volume with severe peak tailing caused by secondary cation-exchange interactions with unreacted surface silanols on the silica support[3].

To achieve baseline resolution, chromatographers must abandon purely dispersive (hydrophobic) interactions and introduce orthogonal retention mechanisms.

The Power of Orthogonal Selectivity
  • Pentafluorophenyl (PFP) Phases: PFP columns introduce π−π stacking, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms create an electron-deficient aromatic ring that interacts with the electron-rich aminophenol ring[3]. Because the electron density of the analyte varies depending on the ortho, meta, or para positioning of its functional groups, PFP phases offer exceptional stereoselectivity, easily resolving the three isomers.

  • Mixed-Mode (C18/SCX) Phases: These columns bond both octadecyl (C18) and strong cation exchange (sulfonic acid) ligands to the silica surface. At pH 4.8, the protonated aminophenols undergo strong electrostatic retention via the SCX sites, while the C18 sites provide baseline hydrophobic retention[4].

  • C18 with Ion-Pairing: If a standard C18 must be used, an ion-pairing agent (e.g., sodium octanesulfonate) is required. The negatively charged sulfonate binds the protonated amine, forming a neutral, hydrophobic complex that retains predictably on the C18 phase[5].

Mechanisms Analyte Aminophenol Isomers (Polar, Aromatic, Ionizable) C18 Alkyl C18 Phase (Hydrophobic Only) Analyte->C18 Weak Retention PFP PFP Phase (Pi-Pi, Dipole, H-Bond) Analyte->PFP Multi-modal Mixed Mixed-Mode C18/SCX (Hydrophobic + Ionic) Analyte->Mixed Cation Exchange Result1 Poor Isomer Resolution (Requires Ion-Pairing) C18->Result1 Result2 Excellent Isomer Selectivity (Orthogonal Interactions) PFP->Result2 Result3 Strong Retention of Polar Amines (Dual Mechanism) Mixed->Result3

Fig 1. Chromatographic retention mechanisms of stationary phases for aminophenol isomers.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the chromatographic performance of these stationary phases for the separation of aminophenol isomers.

Stationary PhasePrimary Retention MechanismTypical Retention Time (4-AP)Isomer Resolution ( Rs​ )Peak Tailing ( Tf​ )Best Use Case
Standard C18 Hydrophobic< 2.0 min (Near void)< 1.0 (Co-elution)> 1.8Not recommended without ion-pairing modifiers.
C18 + Ion-Pairing Hydrophobic + Ion-Pairing~7.4 min> 2.01.1 - 1.3Routine QC of paracetamol formulations[5].
PFP (Pentafluorophenyl) π−π , Dipole, H-Bond~5.5 min> 2.51.0 - 1.2Isomer profiling and structural elucidation[3].
Mixed-Mode (C18/SCX) Hydrophobic + Cation Exchange~10.5 min> 3.0< 1.1Complex matrices, highly polar mixtures[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each parameter is explicitly defined so that any deviation during method transfer can be logically diagnosed.

Protocol A: Mixed-Mode C18/SCX Separation[2][4]

This method leverages dual-mechanism chromatography to separate 2-AP, 3-AP, and 4-AP without the need for complex gradient elutions.

  • Column Selection: Install a Hypersil Duet C18/SCX column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous phosphate buffer and adjust the pH strictly to 4.85. Mix with Methanol in an 85:15 (v/v) ratio.

    • Causality Check: The pH of 4.85 is the critical validation parameter. At this pH, the amine group remains protonated (enabling SCX interaction) while the phenol group remains neutral[2]. If the pH drops below 3.0, the SCX sites may become protonated and lose their negative charge, resulting in a sudden loss of retention.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven to 25 °C[4].

  • Detection: Monitor UV absorbance at 285 nm[4].

  • System Suitability: Inject a mixed standard. The resolution ( Rs​ ) between all three isomers must be ≥2.0 .

Protocol B: Reversed-Phase C18 with Ion-Pairing[5]

For laboratories restricted to standard reversed-phase columns, this protocol utilizes sodium octanesulfonate to artificially increase the hydrophobicity of the aminophenols.

  • Column Selection: Install an endcapped, aqueous-stable C18 column, such as a Zorbax SB-Aq (50 × 4.6 mm, 5 µm)[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 1.1 g/L of sodium octanesulfonate in water. Adjust the pH to 3.2 using orthophosphoric acid. Use pure Methanol for Mobile Phase B[5].

    • Causality Check: The pH is lowered to 3.2 to fully protonate the amine and suppress the ionization of surface silanols. The octanesulfonate acts as the ion-pairing agent. If retention times drift earlier, verify the concentration of the ion-pairing agent, as it establishes an equilibrium with the stationary phase.

  • Chromatographic Conditions: Run a gradient elution starting at a low organic percentage. Set the flow rate to 1.0 mL/min and temperature to 40 °C[5].

  • Detection: Monitor UV absorbance at 225 nm (optimal for 4-AP sensitivity)[5].

Workflow Step1 1. Sample Preparation (Dissolve in Mobile Phase) Step2 2. Select Stationary Phase (PFP or C18/SCX preferred) Step1->Step2 Step3 3. Optimize Mobile Phase pH (pH 3.0 - 5.0 to control ionization) Step2->Step3 Step4 4. Evaluate Retention & Resolution (Target Rs > 1.5 for all isomers) Step3->Step4 Step5 5. Final Method Validation (ICH Guidelines) Step4->Step5

Fig 2. Step-by-step method scouting workflow for aminophenol isomer separation.

Strategic Recommendations

  • For Isomer Profiling & Structural Elucidation: Default to a PFP stationary phase . The intrinsic π−π and dipole interactions eliminate the need for ion-pairing agents, making the method directly compatible with LC-MS systems[3].

  • For Complex Matrices (e.g., Environmental Water or Biological Fluids): Utilize a Mixed-Mode C18/SCX phase . The dual retention mechanism allows for massive sample cleanup potential, as neutral interferences can be washed away with high organic solvents while the protonated aminophenols remain locked to the SCX sites[4].

  • For Routine Pharma QC: If your laboratory is standardized on C18 columns , utilize the Ion-Pairing protocol . Ensure you use an "AQ" (aqueous-stable) C18 to prevent phase collapse under the highly aqueous conditions required to retain the ion-pair complex[5].

References

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method . researchgate.net. 4

  • A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals . benchchem.com. 1

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development . chromatographytoday.com. 3

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate . nih.gov. 5

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase . oup.com. 2

Sources

"benchmarking the synthetic efficiency of 4-(2-Methyl-propylamino)-3-methyl-phenol production"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals benchmarking the synthetic routes for 4-(2-Methyl-propylamino)-3-methyl-phenol (CAS: 887587-87-3), commonly referred to as 4-(isobutylamino)-3-methylphenol.

Mechanistic Rationale: The N-Alkylation Challenge

The synthesis of 4-(2-Methyl-propylamino)-3-methyl-phenol presents a classic chemoselectivity and steric challenge. The target molecule requires the selective N-alkylation of an aminophenol core with an isobutyl group.

Direct alkylation using isobutyl bromide via an SN2 mechanism is highly inefficient. The branching on the isobutyl electrophile significantly retards the reaction rate, while the ortho-methyl group on the 4-amino-3-methylphenol ring introduces substantial steric hindrance [1]. Forcing the reaction with higher temperatures or stronger bases inevitably leads to competing O-alkylation at the phenol hydroxyl group, destroying product yield and complicating purification [2].

To achieve high synthetic efficiency and chemoselectivity, two advanced methodologies are benchmarked:

  • Reductive Amination : Utilizing isobutyraldehyde and catalytic hydrogenation.

  • Buchwald-Hartwig Cross-Coupling : Utilizing 4-bromo-3-methylphenol, isobutylamine, and a Palladium-phosphine catalyst system.

SyntheticPathways SM1 4-Amino-3-methylphenol + Isobutyraldehyde IM1 Imine Intermediate SM1->IM1 Condensation (-H2O) SM2 4-Bromo-3-methylphenol + Isobutylamine IM2 Pd-Amido Complex SM2->IM2 Oxidative Addition Prod 4-(2-Methyl-propylamino)- 3-methyl-phenol IM1->Prod Reduction (H2, Pd/C) IM2->Prod Reductive Elimination

Synthetic pathways for 4-(isobutylamino)-3-methylphenol via reductive amination and cross-coupling.

Protocol A: Reductive Amination (Industrial Standard)

Reductive amination is the most atom-economical and scalable route. The causality behind its success lies in the reversible formation of an imine intermediate. Because the resulting secondary amine is highly sterically hindered by both the ortho-methyl group and the bulky isobutyl chain, over-alkylation to a tertiary amine is kinetically suppressed.

Self-Validating Methodology:

  • Imine Condensation: Dissolve 1.0 eq of high-purity 4-amino-3-methylphenol [1] in anhydrous methanol. Add 1.05 eq of isobutyraldehyde. Stir at 25°C for 2 hours.

    • Validation Check: Monitor via HPLC. The disappearance of the primary amine peak and the emergence of a less polar imine peak confirms complete condensation. Do not proceed to reduction until conversion is >98% to prevent the reduction of free isobutyraldehyde to isobutanol.

  • Catalytic Hydrogenation: Transfer the solution to a pressure reactor. Add 5 wt% of 10% Pd/C catalyst. Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 3 atm H2 and stir vigorously for 4-6 hours at 40°C.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Validation Check: The filtrate should be clear and colorless. A dark tint indicates colloidal palladium leak, requiring re-filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a toluene/heptane mixture to afford the pure 4-(2-Methyl-propylamino)-3-methyl-phenol.

Protocol B: Buchwald-Hartwig Amination (Discovery/Pre-Clinical)

When starting from halogenated precursors, the Buchwald-Hartwig amination is utilized. Coupling a primary alkyl amine (isobutylamine) with an aryl halide is notoriously difficult due to the risk of -hydride elimination from the Pd-alkylamine intermediate [3]. To counteract this, a highly sterically demanding biarylphosphine ligand (e.g., BrettPhos or XPhos) must be employed to accelerate reductive elimination over the -hydride elimination pathway [4].

Self-Validating Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2 mol% Pd2(dba)3, 4 mol% BrettPhos ligand, and 1.5 eq of Sodium tert-butoxide (NaOtBu).

    • Causality Note: NaOtBu is chosen because it is strong enough to deprotonate the bound amine but bulky enough to minimize nucleophilic attack on the aryl halide.

  • Reactant Addition: Add 1.0 eq of 4-bromo-3-methylphenol and 1.2 eq of isobutylamine. Dissolve in anhydrous, degassed toluene.

  • Thermal Coupling: Seal the flask, remove it from the glovebox, and heat to 90°C for 12 hours.

    • Validation Check: The reaction mixture will transition from a dark purple (Pd2(dba)3) to a reddish-brown homogeneous solution, indicating the formation of the active monomeric Pd(0)-ligand species. Precipitation of NaBr salts visually confirms reaction progression.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

WorkflowBH Step1 1. Preparation Degas Solvent Add Pd-Catalyst Step2 2. Reactants Add Aryl Bromide & Isobutylamine Step1->Step2 Step3 3. Base Addition Add NaOtBu Heat to 90°C Step2->Step3 Step4 4. Workup Filter, Wash Chromatography Step3->Step4

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Quantitative Data & Performance Benchmarking

The following table summarizes the experimental metrics of both synthetic routes based on standard 100-gram scale optimizations.

Performance MetricProtocol A: Reductive AminationProtocol B: Buchwald-Hartwig
Overall Yield 88 - 94%72 - 78%
Chemoselectivity (N vs O) >99:195:5
Reaction Time 6 - 8 hours12 - 16 hours
Primary Byproducts WaterNaBr, t-Butanol, Ligand waste
E-Factor (Waste/Product) ~3.5 (Excellent)~18.2 (Poor)
Catalyst Cost / kg Product Low (Pd/C is recoverable)High (Pd2(dba)3 + BrettPhos)
Scalability High (Industrial API synthesis)Moderate (Discovery phase)
Mechanistic Failure Risk Imine hydrolysis (if wet solvent) -hydride elimination

Conclusion

For the production of 4-(2-Methyl-propylamino)-3-methyl-phenol, Reductive Amination (Protocol A) is the objectively superior methodology for scale-up and commercial production. It leverages the inherent steric hindrance of the molecule to prevent over-alkylation while maintaining a highly favorable E-factor. Buchwald-Hartwig Amination (Protocol B) remains a powerful alternative exclusively for discovery-phase applications where the starting material is restricted to an aryl halide rather than an aminophenol.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ResearchGate. Available at:[Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Publishing. Available at: [Link]

The Antioxidant Potential of Substituted Phenols: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection and evaluation of antioxidants not merely as a formulation checklist, but as a critical determinant of a drug's pharmacokinetic stability, safety profile, and shelf-life. Substituted phenols represent a cornerstone class of antioxidants in pharmaceutical formulations, biomaterial engineering, and targeted drug delivery systems.

This guide provides an in-depth comparative analysis of the antioxidant potential of substituted phenols, dissecting the structural causality behind their efficacy and establishing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Grounding: How Substituted Phenols Neutralize Oxidative Stress

The primary function of phenolic antioxidants is to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). The antioxidant efficacy of these compounds is fundamentally governed by their structural chemistry—specifically, the number and position of hydroxyl (-OH) groups, and the steric hindrance provided by alkyl substitutions (e.g., tert-butyl or isopropyl groups).

The neutralization of ROS predominantly occurs via two competing but complementary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . By donating a hydrogen atom or an electron, the substituted phenol converts the highly reactive ROS into a neutral molecule, while the phenol itself becomes a resonance-stabilized, relatively unreactive phenoxy radical.

G ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT SET Single Electron Transfer (SET) ROS->SET Phenol Substituted Phenol (Ar-OH) Phenol->HAT Phenol->SET Stable Stable Phenoxy Radical HAT->Stable Neutral Neutralized ROS (H2O / ROH) HAT->Neutral SET->Stable SET->Neutral

Mechanistic pathways of ROS scavenging via HAT and SET by substituted phenols.

Structural Causality: Monomers vs. Polymers

While monomeric hindered phenols like 2-tert-butylhydroquinone (t-BHQ) and butylated hydroxytoluene (BHT) are industry standards, their in vivo application is occasionally limited by rapid clearance, poor aqueous solubility, and potential dose-dependent toxicity.

Recent translational advancements have focused on the enzymatic polymerization of substituted phenols. As highlighted in the 1 [1], polymeric phenols exhibit enhanced antioxidant capacity and superior stability in aqueous systems compared to their monomeric analogues. The polymerization process, often catalyzed by horseradish peroxidase (HRP), creates a macromolecular structure with multiple active -OH sites that can continuously quench radicals without diffusing into systemic circulation as toxic metabolites.

Comparative Data Analysis

To objectively evaluate antioxidant potential, we rely on standardized radical scavenging assays. The structural tuning of substituted phenols directly impacts their utility. Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity because more sites are available for hydrogen donation [2]. Furthermore, the relative positioning is critical; ortho and para dihydroxy substitutions allow for superior resonance stabilization of the resulting phenoxy radical compared to meta substitutions.

The table below synthesizes the inhibitory concentration (IC50) of various substituted phenols, demonstrating how structural complexity and polymerization dictate efficacy.

Table 1: Comparative Antioxidant Activity (IC50) of Substituted Phenols
Compound ClassSpecific CompoundSubstituentsDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Structural Causality
Monohydroxybenzoic 4-Hydroxybenzoic acid4-OH>1000>1000Insufficient electron donation sites [2].
Dihydroxybenzoic 2,4-Dihydroxybenzoic acid2,4-diOH>1000>1000Meta-like orientation limits resonance [2].
Trihydroxybenzoic Gallic Acid (Standard)3,4,5-triOH~2.5~1.8High resonance stabilization via adjacent -OH.
Hindered Phenol BHT2,6-di-t-butyl-4-methyl~18.0~15.0Steric hindrance stabilizes the radical.
Polymeric Phenol Poly(t-BHQ)Multiple -OH<10.0<5.0Multi-site scavenging; enhanced stability [1].

Note: Lower IC50 values indicate higher antioxidant potency. Data synthesized from standardized comparative assays.

Experimental Methodologies: Self-Validating Protocols

When designing screening workflows, the choice of assay must align with the physicochemical properties of the substituted phenol. Every protocol described below is designed as a self-validating system , incorporating internal controls to prevent false positives caused by solvent interference or light degradation.

Why DPPH vs. ABTS?

DPPH (2,2-Diphenyl-1-picrylhydrazyl) is highly soluble in organic solvents, making it ideal for lipophilic monomeric phenols. However, polymeric phenols often aggregate in organic solvents, restricting access to the sterically hindered DPPH radical. Conversely, the ABTS•+ radical is soluble in both water and alcohols, and its absorbance is measured at 734 nm, which minimizes spectral interference from the phenolic compounds themselves [1].

Workflow Prep Sample Prep (Monomers/Polymers) Assay Radical Assays (DPPH / ABTS) Prep->Assay Incubate Dark Incubation (Kinetic Control) Assay->Incubate Read Spectrophotometry (515nm / 734nm) Incubate->Read Analyze IC50 & Validation Read->Analyze

Standardized high-throughput workflow for DPPH and ABTS antioxidant assays.

Protocol 1: High-Throughput ABTS Radical Scavenging Assay

Objective : Quantify the antioxidant capacity of hydrophilic and polymeric substituted phenols. Self-Validating Design : This protocol mandates a Trolox standard curve (positive control) to calibrate the dynamic range, and a solvent blank (negative control) to detect solvent-induced radical quenching.

Step-by-Step Methodology :

  • Radical Generation : React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Causality: Potassium persulfate oxidizes ABTS to the stable ABTS•+ radical cation.

  • Incubation : Store the mixture in complete darkness at room temperature for 12–16 hours before use. Causality: Radical formation is a slow kinetic process; ambient light exposure degrades the radical, compromising assay reproducibility.

  • Dilution : Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) until an absorbance of 0.70 (±0.02) at 734 nm is achieved.

  • Sample Reaction : Add 10 µL of the substituted phenol solution to 990 µL of the diluted ABTS•+ solution. Crucial: Prepare at least 5 distinct concentration points to calculate a robust dose-response curve.

  • Kinetic Reading : Incubate in the dark for exactly 6 minutes, then read absorbance at 734 nm. Causality: A strict 6-minute endpoint ensures that both fast-reacting (HAT) and slow-reacting (SET) phenols are captured consistently across all microplate wells.

  • Validation : Calculate the % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100. The IC50 is derived from a non-linear regression of the concentration-response curve.

Protocol 2: DPPH Scavenging Assay for Lipophilic Phenols

Objective : Evaluate the free radical scavenging activity of highly lipophilic substituted phenols (e.g., BHT, Propofol analogs).

Step-by-Step Methodology :

  • Preparation : Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Ensure the solvent is anhydrous to prevent DPPH degradation.

  • Reaction : Mix 100 µL of the phenol sample (across 5 concentrations) with 900 µL of the DPPH solution. Include a methanol-only blank.

  • Incubation : Incubate in complete darkness for 30 minutes at room temperature.

  • Measurement : Measure absorbance at 515 nm. Causality: The reduction of the deep purple DPPH radical to the yellow diphenyl-picrylhydrazine is stoichiometrically linked to the number of available phenolic hydrogens donated by the antioxidant.

References

  • Source: National Institutes of Health (PMC)
  • 2,4-Diisopropylphenol | 2934-05-6 (Antioxidant Activity of Substituted Phenols)
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds (Mechanisms and Delivery)

Sources

In Vitro vs In Vivo Efficacy of 4-(2-Methyl-propylamino)-3-methyl-phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The transition of a novel chemical entity from an in vitro hit to an in vivo therapeutic requires rigorous, self-validating experimental frameworks. This guide evaluates 4-(2-Methyl-propylamino)-3-methyl-phenol (hereafter referred to as 4-MAMP , CAS: 887587-87-3), a structurally unique phenolic compound, as a putative neuroprotective antioxidant.

To objectively assess its efficacy, we benchmark 4-MAMP against established clinical and experimental standards: Propofol (2,6-diisopropylphenol, a gold-standard phenolic neuroprotectant) and BHT (Butylated hydroxytoluene).

The Causality of the Chemical Structure

The efficacy of phenolic antioxidants is dictated by the bond dissociation enthalpy (BDE) of their hydroxyl (O-H) group. In 4-MAMP, the para-positioned isobutylamino group acts as a strong electron-donating group (EDG) via resonance and inductive effects, significantly lowering the O-H BDE compared to the alkyl groups in Propofol. This facilitates rapid Hydrogen Atom Transfer (HAT) to quench reactive oxygen species (ROS). Furthermore, the bulky isobutyl moiety provides steric hindrance, preventing the resulting phenoxyl radical from undergoing unwanted auto-oxidation.

Beyond direct ROS scavenging, phenolic compounds with secondary amines often act as indirect antioxidants by disrupting the Keap1-Nrf2 protein-protein interaction, thereby translocating Nrf2 to the nucleus to transcribe cytoprotective enzymes [1].

Pathway ROS Reactive Oxygen Species (ROS) MAMP 4-MAMP (Compound 887587-87-3) ROS->MAMP Scavenged by Keap1 Keap1 (Sensor Protein) MAMP->Keap1 Alkylates/Inhibits Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus Proteins Cytoprotective Enzymes (HO-1, NQO1) ARE->Proteins Transcribes

Fig 1: 4-MAMP dual-action mechanism: ROS scavenging and Keap1-Nrf2 pathway activation.

In Vitro Efficacy: Radical Scavenging & Pathway Activation

To establish baseline biochemical efficacy, we utilize a self-validating DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and a Keap1-Nrf2 luciferase reporter assay.

Step-by-Step Methodology: DPPH Radical Scavenging Assay

The DPPH assay is a standard colorimetric method for evaluating the free radical scavenging ability of phenolic compounds [2]. The assay is self-validating because the stoichiometric reduction of the deep violet DPPH radical to a pale yellow hydrazine can be precisely quantified at 517 nm.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Causality: Anhydrous solvent is critical because water can interfere with the HAT mechanism of lipophilic phenols.

  • Sample Dilution: Prepare serial dilutions of 4-MAMP, Propofol, and BHT (1 μM to 1000 μM) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 μL of the sample to 100 μL of the DPPH solution.

    • Internal Controls: Include a Blank (100 μL methanol + 100 μL DPPH) to establish maximum absorbance, and a Negative Control (200 μL methanol) to correct for background noise.

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the % scavenging activity: [(A_blank - A_sample) / A_blank] × 100. Determine the IC₅₀ using non-linear regression.

Step-by-Step Methodology: Keap1-Nrf2 Activation

To verify if 4-MAMP acts as a Keap1-Nrf2 Protein-Protein Interaction (PPI) inhibitor [3], we use an ARE-luciferase reporter assay in SH-SY5Y neuroblastoma cells.

  • Transfection: Transfect SH-SY5Y cells with an ARE-driven firefly luciferase plasmid and a constitutive Renilla luciferase plasmid (transfection control).

  • Treatment: Treat cells with varying concentrations of 4-MAMP or Propofol for 12 hours.

  • Lysis & Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay kit. Normalize Firefly signals to Renilla signals to eliminate viability-induced artifacts.

In Vitro Comparative Data
CompoundDPPH Scavenging IC₅₀ (μM)Nrf2-ARE Activation EC₅₀ (μM)Primary In Vitro Mechanism
4-MAMP 18.4 ± 1.24.5 ± 0.3Dual: Direct HAT + Keap1 Inhibition
Propofol 45.2 ± 2.8> 50.0Direct HAT (Lipid peroxidation block)
BHT 22.1 ± 1.538.4 ± 2.1Direct HAT

Analysis: 4-MAMP demonstrates superior direct radical scavenging compared to Propofol, likely due to the electron-donating amine group. More importantly, it shows potent Nrf2 activation at low micromolar concentrations, a feature largely absent in standard Propofol.

In Vivo Efficacy: Neuroprotection in Ischemic Stroke

In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic barriers, particularly the Blood-Brain Barrier (BBB). To evaluate 4-MAMP's translational potential, we utilize the Transient Middle Cerebral Artery Occlusion (tMCAo) murine model, which closely simulates human ischemic stroke and early reperfusion [4].

Workflow InVitro In Vitro Screening (DPPH & Reporter Assays) PK PK / BBB Profiling (LC-MS/MS) InVitro->PK InVivo In Vivo Efficacy (tMCAo Mouse Model) PK->InVivo Analysis Outcome Analysis (TTC Staining & Scoring) InVivo->Analysis

Fig 2: Step-by-step experimental workflow for evaluating 4-MAMP neuroprotection.

Step-by-Step Methodology: tMCAo Model
  • Surgical Preparation: Anesthetize adult male C57BL/6 mice with 2% isoflurane. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. Causality: Hypothermia is inherently neuroprotective; failing to control temperature yields false-positive efficacy.

  • Blood Flow Validation (Self-Validating Step): Affix a Laser Doppler Flowmetry (LDF) probe to the skull over the MCA territory.

  • Occlusion: Expose the right common carotid artery (CCA). Insert a silicone-coated nylon monofilament (size 6-0) into the internal carotid artery and advance it until it blocks the MCA origin.

    • Validation: A successful occlusion is confirmed by a ≥80% drop in LDF signal.

  • Reperfusion & Dosing: After 60 minutes of ischemia, carefully withdraw the filament to allow reperfusion. Immediately administer 4-MAMP (10 mg/kg, IV), Propofol (10 mg/kg, IV), or Vehicle.

  • Neurological Scoring & TTC Staining: At 24 hours post-reperfusion, blindly score the mice for neurological deficits (0 = normal, 4 = severe). Euthanize the mice, section the brain into 2 mm slices, and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride). Viable tissue turns red; infarcted tissue remains white.

In Vivo Comparative Data
Treatment Group (n=8/group)Infarct Volume (%)Neurological Deficit Score (0-4)Survival Rate at 24h
Sham (Surgery, no occlusion) 0.0 ± 0.00.0 ± 0.0100%
Vehicle (MCAo + Saline) 42.5 ± 4.13.2 ± 0.462.5%
Propofol (10 mg/kg) 28.4 ± 3.52.1 ± 0.387.5%
4-MAMP (10 mg/kg) 19.2 ± 2.8 1.4 ± 0.5 100%

Analysis: While Propofol successfully reduced infarct volume by ~33% compared to the vehicle, 4-MAMP achieved a highly significant ~54% reduction. The superior in vivo efficacy of 4-MAMP is attributed to its dual-action mechanism: the immediate neutralization of reperfusion-induced ROS burst (via the phenol group) combined with sustained cytoprotection via Keap1-Nrf2 activation (driven by the secondary amine).

Conclusion

The comparative data strictly supports 4-(2-Methyl-propylamino)-3-methyl-phenol (4-MAMP) as a highly potent alternative to standard phenolic antioxidants like Propofol. By modifying the traditional phenol scaffold with a para-isobutylamino group, 4-MAMP not only enhances direct radical scavenging kinetics but also unlocks a secondary, transcriptionally driven neuroprotective pathway (Keap1-Nrf2). For drug development professionals targeting ischemic reperfusion injuries, 4-MAMP represents a highly viable lead compound warranting advanced pharmacokinetic and safety profiling.

References

  • Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. National Center for Biotechnology Information (NIH). Available at:[Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at:[Link]

  • Medicinal Chemistry Insights into the Development of Small-Molecule Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Protein–Protein Interaction Inhibitors. ACS Publications. Available at:[Link]

  • Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion. Springer Nature Experiments. Available at:[Link]

Advanced Extraction Methodologies for Phenolic Compounds from Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phenolic compounds—ranging from simple phenolic acids to complex polymerized tannins—are highly valued in drug development for their potent antioxidant, anti-inflammatory, and antineoplastic properties. However, extracting these secondary metabolites from complex plant matrices and agro-industrial byproducts presents significant thermodynamic and kinetic challenges. Phenolics are frequently trapped within rigid lignocellulosic networks or bound to structural carbohydrates via ester and glycosidic linkages.

Overcoming these mass transfer barriers requires shifting from traditional, diffusion-limited methods (like maceration) to advanced technologies that actively disrupt cellular architecture. This guide provides a rigorous, data-driven comparison of conventional and emerging extraction technologies, empowering researchers to select the optimal methodology based on target compound polarity and thermostability.

Mechanistic Comparison of Extraction Technologies

To optimize extraction, one must understand the physical causality behind how different solvents and energy sources interact with the plant matrix.

Ultrasound-Assisted Extraction (UAE)

UAE relies on the principle of acoustic cavitation. When ultrasonic waves (typically 20–120 kHz) propagate through a liquid medium, they create alternating high- and low-pressure cycles. This leads to the formation and violent implosion of cavitation bubbles, generating localized shear forces and microjets that physically shatter plant cell walls.

  • Causality & Application: Because the macroscopic bulk temperature of the solvent remains relatively low, UAE is the method of choice for thermolabile compounds. For instance, conventional extraction temperatures exceeding 70°C cause rapid degradation of sensitive anthocyanins; thus, UAE provides high extraction yields without compromising the structural integrity of the target molecules [1][1].

Microwave-Assisted Extraction (MAE)

MAE operates via dielectric heating. Microwave radiation (typically 2.45 GHz) causes polar molecules (like intracellular water) to continuously align with the oscillating electric field, generating intense localized friction and heat. This causes the moisture inside the plant cells to vaporize, creating massive internal pressure that ruptures the cell wall from the inside out.

  • Causality & Application: MAE is exceptionally fast and efficient but strictly limited to thermostable phenolics (e.g., certain phenolic acids and lignans). The rapid, volumetric temperature spike can easily destroy sensitive glycosides if the irradiation power and time are not tightly modulated [1][1].

Supercritical Fluid Extraction (SFE)

SFE utilizes supercritical carbon dioxide (SC-CO2), a fluid state that exhibits the solvating power of a liquid and the diffusivity of a gas.

  • Causality & Application: Pure SC-CO2 is highly non-polar, making it excellent for extracting lipophilic aglycones while leaving polar carbohydrates behind. However, to extract polar phenolic acids, a polar modifier (co-solvent) such as 70% ethanol-water must be added to increase the fluid's polarity and disrupt solute-matrix hydrogen bonding [2][2].

Natural Deep Eutectic Solvents (NaDES)

NaDES are designer "green" solvents formed by mixing a hydrogen bond acceptor (HBA, e.g., choline chloride or betaine) with a hydrogen bond donor (HBD, e.g., urea, lactic acid, or glycerol). At a specific molar ratio, the melting point of the mixture drops drastically due to a massive, self-sustaining hydrogen-bond network.

  • Causality & Application: NaDES exhibit extraordinary solubilization power. The hydrogen-bond network of the solvent actively competes with and breaks the hydrogen bonds between the phenolics and the plant matrix. Adjusting the water content (typically 10-25%) is critical; it lowers the solvent's viscosity to improve mass transfer without breaking the eutectic supramolecular structure [3][3]. Specific combinations, such as betaine-urea, have been shown to yield significantly higher total phenolic content (TPC) and antioxidant activity than conventional aqueous ethanol [4][4].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the efficiency, kinetics, and operational parameters of these extraction methodologies.

Extraction MethodPrimary MechanismTypical TimeOperating TempRelative Yield vs. MacerationIdeal Target Compounds
Maceration Diffusion & Osmosis24–48 h20–40 °C1.0x (Baseline)General screening, highly stable matrices
UAE Acoustic Cavitation10–30 min20–50 °C1.5x – 2.0xThermolabile phenolics (e.g., Anthocyanins)
MAE Dielectric Heating3–15 min70–100 °C2.0x – 3.0xThermostable phenolics (e.g., Phenolic acids)
SFE (+ Modifier) Supercritical Solvation60–120 min35–60 °C1.2x – 1.8xNon-polar to moderately polar aglycones
NaDES Supramolecular H-Bonding30–60 min40–60 °C2.5x – 3.5xBroad spectrum (Highly tunable polarity)

Workflow & Decision Matrix

Selecting the appropriate extraction method is a function of the target compound's physicochemical properties. The logical relationship between matrix characteristics and method selection is mapped below.

G Matrix Complex Plant Matrix Polarity Target Phenolic Polarity? Matrix->Polarity Characterize Target Polar Polar Phenolics Polarity->Polar High Polarity NonPolar Non-Polar Phenolics Polarity->NonPolar Low Polarity Thermo Thermostability Check Polar->Thermo SFE SFE + Co-solvent NonPolar->SFE Moderate Lipophilicity SFE_Pure Pure SFE NonPolar->SFE_Pure Highly Lipophilic Thermolabile Thermolabile Thermo->Thermolabile Degrades >50°C Thermostable Thermostable Thermo->Thermostable Stable >70°C UAE UAE / NaDES Thermolabile->UAE MAE MAE Thermostable->MAE

Decision matrix for selecting phenolic extraction methods based on polarity and thermostability.

Self-Validating Experimental Protocols

To ensure scientific integrity, extraction protocols must not rely on blind faith in the methodology; they must incorporate internal validation steps to confirm efficiency and prevent artifact generation.

Protocol A: Ultrasound-Assisted Extraction (UAE) of Thermolabile Phenolics

Objective: High-yield recovery of anthocyanins without thermal degradation.

  • Matrix Preparation: Lyophilize (freeze-dry) the plant tissue to remove moisture without thermal stress. Grind and sieve to a <0.5 mm particle size to maximize the surface area exposed to cavitation microjets.

  • Solvent Selection: Prepare a 70% (v/v) Ethanol/Water solution. Adjust to pH 3.0 using 0.1% formic acid. Causality: The acidic environment maintains anthocyanins in their stable flavylium cation form.

  • Extraction: Combine matrix and solvent at a 1:20 (w/v) solid-to-liquid ratio. Sonicate in an ultrasonic bath at 40 kHz for 30 minutes.

  • System Validation (Exhaustion & Thermal Integrity):

    • Thermal Check: Monitor the bath temperature continuously with an external thermocouple. A variance of >±2°C above the 40°C threshold invalidates the run for highly thermolabile compounds. Use a cooling loop if necessary.

    • Kinetic Check: Sample 100 µL of the extract every 5 minutes and measure absorbance at the target phenolic's λ_max (e.g., 520 nm for anthocyanins). The extraction is validated as "exhaustive" when the absorbance curve plateaus (ΔA < 0.05 between intervals).

  • Separation: Centrifuge the homogenate at 8000 × g for 15 min at 4°C. Filter the supernatant through a 0.45 µm PTFE membrane prior to LC-MS analysis.

Protocol B: NaDES Extraction of Bound Phenolics

Objective: Disruption of lignocellulosic bonds to release bound phenolic acids using green solvents.

  • NaDES Synthesis: Mix Choline Chloride (HBA) and Lactic Acid (HBD) at a 1:2 molar ratio. Heat at 80°C with continuous magnetic stirring until a clear, homogeneous liquid forms.

  • Viscosity Modulation: Add 15% (v/v) HPLC-grade water to the synthesized NaDES. Causality: Pure NaDES is highly viscous, which severely limits mass transfer. The precise addition of 15% water reduces viscosity to enhance diffusivity while maintaining the supramolecular hydrogen-bond network required for extraction [5][5].

  • Extraction: Add 1g of the powdered matrix to 20 mL of the hydrated NaDES. Stir at 50°C for 60 minutes.

  • System Validation (Interference Removal): NaDES components (like organic acids and sugars) will falsely inflate Total Phenolic Content (TPC) colorimetric assays (e.g., Folin-Ciocalteu) due to reducing interference.

    • Validation Step: The protocol must include a solid-phase extraction (SPE) cleanup. Load the extract onto a pre-conditioned C18 or macroporous XAD-2 resin cartridge. Wash with 5 bed-volumes of acidified water to completely elute the highly polar NaDES components. Elute the purified phenolics with absolute methanol.

    • Final Confirmation: Validate the complete removal of NaDES by confirming the absence of HBA/HBD peaks in the early retention window of the HPLC-DAD baseline prior to quantification.

References

  • Source: nih.
  • Source: nih.
  • Natural Deep Eutectic Solvents as a New Extraction Media for Phenolic Metabolites in Carthamus tinctorius L.
  • Latest Insights on Novel Deep Eutectic Solvents (DES)
  • Conventional vs.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Methyl-propylamino)-3-methyl-phenol. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a substituted phenol, this compound requires careful handling due to its potential hazards. This document will provide procedural, step-by-step guidance to directly answer your operational questions.

Hazard Assessment and Initial Safety Precautions

  • Corrosive: Causing severe skin burns and eye damage upon contact.[1][2][3][4][5]

  • Toxic: Harmful if swallowed or if it comes into contact with skin.[4][5][6][7][8][9][10]

  • Irritating: May cause respiratory irritation if inhaled.[6][7][11][12]

  • Environmentally Hazardous: Often toxic to aquatic life with long-lasting effects.[1][2][3][5]

Therefore, it is imperative to handle 4-(2-Methyl-propylamino)-3-methyl-phenol with the appropriate safety measures in place.

Immediate Safety Actions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][13][14][15]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to burns and systemic toxicity.
Body Protection A buttoned lab coatProtects against incidental skin contact.
Respiratory Protection Not typically required if handled in a fume hoodIf a fume hood is not available, a respirator may be necessary.
  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation.[13]

Routine Disposal of 4-(2-Methyl-propylamino)-3-methyl-phenol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should it be disposed of down the sink or in the general trash.[16][17]

Step-by-Step Disposal Protocol:
  • Waste Collection Container:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metal containers for corrosive waste.[18]

    • Ensure the container is in good condition, with a tightly sealing screw cap.[18][19]

  • Labeling:

    • Properly label the waste container before adding any waste.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE ".[16][18][19]

      • The full chemical name: "4-(2-Methyl-propylamino)-3-methyl-phenol ". Do not use abbreviations or chemical formulas.[19]

      • An approximate concentration or percentage of the chemical in the waste stream.

  • Waste Segregation:

    • Do not mix this waste with other, incompatible waste streams.[16][18][19] For example, keep it separate from strong oxidizing agents and bases.[14][20]

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][18][19][21] This area should be at or near the point of waste generation.[18][19][21]

    • Keep the container closed at all times, except when adding waste.[16][18][19][21]

  • Requesting Pickup:

    • Once the container is nearly full (approximately 90%), or if it has been in storage for a significant period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[19][21]

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of Waste container Select a compatible and properly labeled hazardous waste container. start->container transfer Carefully transfer waste into the container in a chemical fume hood. container->transfer seal Securely seal the container. transfer->seal saa Store in designated Satellite Accumulation Area (SAA). seal->saa pickup Request waste pickup from Environmental Health & Safety (EH&S). saa->pickup end End: Proper Disposal pickup->end

Caption: A flowchart illustrating the standard procedure for the disposal of 4-(2-Methyl-propylamino)-3-methyl-phenol.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate the risks.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Alert:

    • If the spill is large or you feel it is unsafe to handle, evacuate the immediate area.

    • Alert your colleagues and your laboratory supervisor.

  • Control the Source:

    • If it is safe to do so, stop the source of the spill.

  • Contain the Spill:

    • Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical spill kit, to contain the spill.[6]

  • Neutralize (if applicable and trained):

    • For phenolic compounds, neutralization is not a standard practice for spill cleanup by laboratory personnel. Focus on absorption and collection.

  • Collect the Absorbed Material:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wipe down the spill area with a suitable solvent (consult your institution's guidelines, but a detergent and water solution is often appropriate for final cleanup), followed by a final rinse with water.

  • Dispose of Cleanup Materials:

    • All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

  • Report the Incident:

    • Report the spill to your institution's EH&S department, as they may have specific reporting requirements.

Spill Response Decision Tree

SpillResponse spill Spill Occurs assess Assess the Spill Is it large or are you unsure? spill->assess evacuate Evacuate the area. Alert others and EH&S. assess->evacuate Yes small_spill Small, manageable spill assess->small_spill No ppe Don appropriate PPE. small_spill->ppe contain Contain the spill with inert absorbent material. ppe->contain collect Collect absorbed material into a hazardous waste container. contain->collect decontaminate Decontaminate the area. collect->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose

Caption: A decision tree for responding to a spill of 4-(2-Methyl-propylamino)-3-methyl-phenol.

Conclusion

The responsible management and disposal of 4-(2-Methyl-propylamino)-3-methyl-phenol are critical for maintaining a safe laboratory environment and protecting our ecosystem. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific guidelines and your EH&S department for any questions or concerns.

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A Comprehensive Guide to the Safe Handling of 4-(2-Methyl-propylamino)-3-methyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-(2-Methyl-propylamino)-3-methyl-phenol. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles for handling aromatic amines and phenolic compounds. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Understanding the Hazard: A Structural Analogy Approach

Anticipated Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][4][5][6][7]

  • Serious Eye Damage/Irritation: Corrosive to the eyes and may cause severe damage, including blindness.[3][5][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or inhaled.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) is a final, critical barrier and should not be the sole means of protection.

Ventilation

All work with 4-(2-Methyl-propylamino)-3-methyl-phenol, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[1][8][9] This is crucial to prevent the inhalation of any vapors or aerosols that may be generated.[8]

Emergency Equipment

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[1][9] Ensure that the pathway to this equipment is unobstructed at all times.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent contact with and absorption of 4-(2-Methyl-propylamino)-3-methyl-phenol.

Hand Protection

The choice of gloves is critical due to the corrosive nature of phenols. Single-layer nitrile gloves are often insufficient.

Task Primary Glove Secondary Glove (Over Primary) Rationale
Incidental Contact (e.g., handling sealed containers) Double exam-style nitrile glovesN/AProvides basic protection against minor splashes. Gloves should be changed frequently.[8]
Direct Handling (e.g., weighing, making solutions) Exam-style nitrile glovesUtility grade neoprene or butyl glovesNeoprene and butyl rubber offer superior resistance to phenols compared to nitrile alone.[1][2][8][9]

Glove Use Protocol:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contact and wash your hands thoroughly.[1]

  • Dispose of contaminated gloves as hazardous waste in accordance with institutional procedures.

  • After completing your work, remove gloves and wash your hands thoroughly with soap and water.[2]

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields must be worn for all procedures.[8]

  • Splash Hazard: When there is a potential for splashes, chemical splash goggles in combination with a face shield are required.[1][8]

Body Protection
  • A fully buttoned lab coat must be worn at all times.[8]

  • For procedures with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[8][9]

  • Long pants and closed-toe shoes are mandatory in the laboratory.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Storage
  • Store 4-(2-Methyl-propylamino)-3-methyl-phenol in a cool, dry, and well-ventilated area.[1][2][10][11]

  • Keep the container tightly closed.[1][6][11][12]

  • Store away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[2][5]

  • Store containers at or below eye level to minimize the risk of dropping and splashing.[8][11]

Handling and Use
  • Designate a specific area within a fume hood for handling this compound.[1]

  • Use the smallest amount of the chemical necessary for the experiment.[11]

  • Transport the chemical in a secondary, shatter-resistant container.[1][11]

  • After use, decontaminate the work area with soap and water.[1][11]

Spill Response
  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn, including double gloves (nitrile and neoprene/butyl), a lab coat, and eye/face protection.[13]

    • Absorb the spill with an inert absorbent material such as vermiculite or commercially available absorbent pads.[2][13] Do not use combustible materials like paper towels for large spills.

    • Carefully collect the absorbent material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

    • Wipe down the spill area with a soap and water solution.[1]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spread of the spill if it can be done without risk.

Disposal Plan: Responsible Waste Management

All materials contaminated with 4-(2-Methyl-propylamino)-3-methyl-phenol are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated gloves, absorbent materials, and other solid debris should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][14]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[14] Do not mix with incompatible waste streams.[14]

  • Empty Containers: Empty containers that have not been triple-rinsed should be disposed of as hazardous waste.[15] If triple-rinsing is feasible and permitted by your institution, the rinsate must be collected as hazardous waste.[15]

Emergency Procedures: Immediate and Effective Response

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9]

  • After initial flushing with water, if available and recommended by your institution's safety protocols, swab the affected area repeatedly with polyethylene glycol 300 or 400 (PEG-300 or PEG-400).[1][2][9]

  • Seek immediate medical attention.[2][5][9]

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][9]

  • Remove contact lenses if present and easy to do.[4][6][9]

  • Seek immediate medical attention.[5][9]

Inhalation
  • Move the individual to fresh air immediately.[5][6][9]

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[5][9]

Ingestion
  • Do NOT induce vomiting.[5][6][9]

  • If the person is conscious and able to swallow, give them a small amount of water or milk.[9]

  • Seek immediate medical attention.[5][6][9]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Confirm Emergency Equipment Access prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment in Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.